Doxorubicinone
Beschreibung
RN given refers to (8S-cis)-isome
Eigenschaften
IUPAC Name |
(7S,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZGBXXTIGCACK-CWKPULSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875303 | |
| Record name | Adriamycinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24385-10-2 | |
| Record name | Adriamycin aglycone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024385102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adriamycinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S,10S)-6,8,10,11-Tetrahydroxy-8-(hydroxyacetyl)-1-methoxy- 7,8,9,10-tetrahydrotetracen-5,12-dion | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXORUBICINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X023T6C35L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Doxorubicinone from Doxorubicin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of doxorubicinone from doxorubicin (B1662922), focusing on the chemical transformation, experimental protocols, and the distinct biological implications of this conversion. Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of many chemotherapeutic regimens. Its primary metabolite and aglycone, this compound, is of significant interest to researchers for studying the structure-activity relationships of doxorubicin, its cardiotoxic effects, and as a precursor for the synthesis of novel doxorubicin analogs.
Introduction: The Chemical Transformation
Doxorubicin is composed of a tetracyclic aglycone, this compound, linked via a glycosidic bond to the amino sugar daunosamine (B1196630).[1] The synthesis of this compound from doxorubicin involves the cleavage of this glycosidic bond. The most common and direct method to achieve this transformation is through acid-catalyzed hydrolysis.[1][2] This process yields the water-insoluble this compound and the water-soluble daunosamine.[1]
The stability of doxorubicin is highly dependent on pH. It is unstable in acidic conditions, which promotes the hydrolysis of the glycosidic linkage, as well as in alkaline media, which can lead to the degradation of the aglycone itself.[3] Understanding these stability parameters is crucial for both the synthesis of this compound and for the handling and formulation of doxorubicin.
Experimental Protocols
This section details the experimental procedures for the synthesis and purification of this compound from doxorubicin hydrochloride.
Acid Hydrolysis of Doxorubicin
This protocol is adapted from forced degradation studies of doxorubicin, where this compound (deglucosaminyl doxorubicin) was identified as the primary product of acid hydrolysis.
Materials:
-
Doxorubicin hydrochloride
-
0.1 M Hydrochloric acid (HCl)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
pH meter
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Prepare a 0.1% (m/v) solution of doxorubicin hydrochloride in 0.1 M HCl in a round-bottom flask.
-
Heat the solution at 80°C under reflux for 8 hours. The color of the solution will change from red to a more orange or yellowish-red as the hydrolysis proceeds.
-
After 8 hours, cool the reaction mixture to room temperature.
-
Neutralize the solution to approximately pH 7 with a suitable base (e.g., sodium bicarbonate solution). Use caution as CO2 gas will be evolved.
-
This compound will precipitate out of the aqueous solution as a red-orange solid due to its poor water solubility.
-
Centrifuge the mixture to pellet the this compound precipitate.
-
Carefully decant the supernatant containing the water-soluble daunosamine and other impurities.
-
Wash the pellet with deionized water to remove any remaining soluble impurities. Repeat the centrifugation and decantation process.
-
Dry the this compound pellet under vacuum or by lyophilization.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Further purification of the crude this compound can be achieved using preparative reverse-phase HPLC. The following is a general guideline that may require optimization based on the specific instrumentation and the impurity profile of the crude product.
Instrumentation and Materials:
-
Preparative HPLC system with a UV-Vis detector
-
C18 preparative HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Crude this compound dissolved in a suitable solvent (e.g., methanol or DMSO)
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable organic solvent.
-
Set up the preparative HPLC system with a C18 column.
-
Prepare the mobile phases. A common mobile phase system for the separation of anthracyclines is a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid to improve peak shape. An example gradient is as follows:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute the more hydrophobic this compound. The exact gradient will need to be optimized based on analytical scale separations.
-
-
Inject the dissolved crude this compound onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 480 nm).
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Lyophilize the resulting solid to obtain pure this compound.
Data Presentation
Reaction Parameters
| Parameter | Value/Condition | Reference(s) |
| Starting Material | Doxorubicin Hydrochloride | |
| Reagent | 0.1 M Hydrochloric Acid | |
| Temperature | 80°C | |
| Reaction Time | 8 hours | |
| Product | This compound |
Physicochemical Properties
| Property | Doxorubicin | This compound | Reference(s) |
| Molecular Formula | C₂₇H₂₉NO₁₁ | C₂₁H₁₈O₉ | |
| Molecular Weight | 543.5 g/mol | 414.4 g/mol | |
| Appearance | Red-orange crystalline powder | Red-orange solid | |
| Solubility | Soluble in water | Poorly soluble in water |
Mandatory Visualizations
Chemical Transformation Workflow
Caption: Workflow for the synthesis and purification of this compound from doxorubicin.
Doxorubicin's Mechanism of Action
Caption: Key mechanisms of doxorubicin's anticancer activity.
This compound's Interaction with DNA
Caption: Differential DNA binding mechanisms of doxorubicin and this compound.
Biological Activity and Significance of this compound
While doxorubicin exerts its potent anticancer effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), its aglycone, this compound, exhibits a distinct and significantly attenuated biological profile.
DNA Interaction: A key difference lies in their interaction with DNA. Doxorubicin intercalates between DNA base pairs, a process facilitated by its daunosamine sugar moiety. In contrast, studies have shown that this compound, lacking this sugar, does not intercalate into DNA but is thought to bind to the minor groove.
Cytotoxicity: The cytotoxicity of this compound is considerably lower than that of doxorubicin. For instance, in a comparative study on cardiac AC16 cells, this compound demonstrated significantly less toxicity than the parent drug. This reduced cytotoxicity is likely a consequence of its altered mechanism of DNA interaction and potentially different cellular uptake and retention.
Topoisomerase II Inhibition: The ability to inhibit topoisomerase II is a critical aspect of doxorubicin's anticancer activity. While doxorubicin is a potent inhibitor, the activity of this compound in this regard is substantially diminished.
Cardiotoxicity: Doxorubicin-induced cardiotoxicity is a major dose-limiting side effect, and the generation of ROS in cardiac mitochondria is a primary contributing factor. While this compound is a metabolite of doxorubicin, its direct contribution to cardiotoxicity is less pronounced than that of the parent compound and another major metabolite, doxorubicinol.
Challenges in Synthesis and Purification
The synthesis of this compound via acid hydrolysis, while straightforward, presents several challenges:
-
Yield: While the forced degradation studies indicate that this compound is the primary product of acid hydrolysis, achieving a high, reproducible yield can be challenging. The harsh reaction conditions can lead to the formation of byproducts.
-
Purification: The poor solubility of this compound in many common solvents can complicate its purification. Preparative HPLC is an effective but can be a time-consuming and expensive method. The development of an efficient purification strategy is crucial for obtaining high-purity this compound for research purposes.
-
Stability: this compound, like its parent compound, is sensitive to pH and light. Care must be taken during synthesis, purification, and storage to prevent degradation.
Conclusion
The synthesis of this compound from doxorubicin via acid hydrolysis is a fundamental transformation that provides researchers with a valuable tool for a variety of studies. This guide has provided a detailed protocol for this synthesis and purification, along with an overview of the key differences in the biological activities of doxorubicin and its aglycone. A thorough understanding of these chemical and biological distinctions is essential for advancing our knowledge of anthracycline chemotherapy and for the development of new, more effective, and less toxic anticancer agents.
References
- 1. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, this compound, Doxorubicinolone, and 7-Deoxythis compound in Mouse Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties of Doxorubicinone Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicinone, the aglycone of the widely used anthracycline chemotherapeutic agent doxorubicin (B1662922), is a critical molecule in understanding the metabolism, activity, and toxicity of its parent compound. As a metabolite, it plays a significant role in the pharmacological and toxicological profile of doxorubicin, particularly in the context of cardiotoxicity. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailing its structure, physicochemical characteristics, and spectroscopic data. Furthermore, it outlines key experimental protocols for its analysis and discusses its known interactions with cellular signaling pathways.
Chemical and Physical Properties
This compound, also known as adriamycinone, is a tetracyclic aromatic compound. Its core structure is derived from tetracene.[1][2][3] The molecule's chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₁₈O₉ | [3] |
| Molecular Weight | 414.36 g/mol | [3] |
| Appearance | Red solid | |
| Melting Point | 223-225 °C | |
| Solubility | Soluble in DMF (5 mg/ml), DMSO (5 mg/ml), and Ethanol (5 mg/ml). It is considered poorly water-soluble. | |
| UV Absorption Maxima | 234, 252, 288, 496 nm | |
| Synonyms | Adriamycinone, Adriamycin aglycone, Doxorubicin aglycone, (8S,10S)-7,8,9,10-tetrahydro-6,8,10,11-tetrahydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,12-naphthacenedione |
Spectroscopic Data
The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques.
Mass Spectrometry
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for identifying this compound and its metabolites. The fragmentation pattern provides key structural information. A representative MS/MS spectrum of this compound reveals characteristic product ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. Key expected absorptions include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl groups.
-
C=O stretching: Strong absorptions around 1710-1730 cm⁻¹ for the ketone in the side chain and around 1620 cm⁻¹ for the quinone carbonyls.
-
C-O stretching: Bands in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ range.
Experimental Protocols
Isolation and Purification of this compound via Acid Hydrolysis of Doxorubicin
This compound can be obtained by the acid-catalyzed hydrolysis of doxorubicin, which cleaves the glycosidic bond connecting the daunosamine (B1196630) sugar to the aglycone.
Materials:
-
Doxorubicin hydrochloride
-
1.0 M Hydrochloric acid (HCl)
-
1.0 M Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Organic solvent for extraction (e.g., chloroform, ethyl acetate)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 column
Procedure:
-
Hydrolysis: Dissolve doxorubicin hydrochloride in 1.0 M HCl. Heat the solution at 75-80°C for approximately 30-60 minutes. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) or analytical HPLC.
-
Neutralization and Extraction: After cooling to room temperature, neutralize the reaction mixture with 1.0 M NaOH to a pH of approximately 7.0. Extract the aqueous solution multiple times with an appropriate organic solvent.
-
Purification: Combine the organic extracts and evaporate the solvent under reduced pressure. The crude this compound can then be purified using preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., a mixture of acetonitrile (B52724) and water with a small percentage of formic acid).
-
Characterization: Confirm the identity and purity of the isolated this compound using analytical HPLC, mass spectrometry, and NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
The quantification of this compound in biological matrices is typically performed using reversed-phase HPLC with fluorescence or mass spectrometric detection.
Sample Preparation (from plasma):
-
To a plasma sample, add an internal standard (e.g., daunorubicin).
-
Perform a liquid-liquid extraction with a suitable organic solvent, such as a chloroform:isopropanol (1:1 v/v) mixture.
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Chromatographic Conditions (Example):
-
Column: C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate, pH 2.5) and organic solvents (e.g., acetonitrile, methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: ~470 nm, Emission: ~550 nm) or a mass spectrometer.
Signaling Pathways and Biological Interactions
While much of the research on signaling pathways focuses on doxorubicin, this compound itself has been shown to exert biological effects, primarily related to oxidative stress and apoptosis.
Oxidative Stress and Apoptosis
This compound, like its parent compound, is implicated in the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptotic pathways. The activation of nuclear factor-kappaB (NF-κB) has been observed in endothelial cells and myocytes following doxorubicin treatment, and this activation is considered pro-apoptotic, potentially mediated by hydrogen peroxide. Studies on doxorubicin have shown its ability to induce apoptosis through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins, caspases, and p53. While direct studies on this compound's specific role in these pathways are less common, its contribution as a metabolite to the overall apoptotic effect of doxorubicin is recognized.
Interaction with Topoisomerase
Doxorubicin's primary mechanism of anticancer activity involves the inhibition of topoisomerase II, leading to DNA damage in cancer cells. While doxorubicin is a potent inhibitor, the activity of this compound in this context is less clear. Some studies suggest that the aglycone portion contributes to DNA intercalation, a prerequisite for topoisomerase inhibition, but the sugar moiety is crucial for the full inhibitory effect.
Conclusion
This compound is a molecule of significant interest in the fields of pharmacology and drug development. Its chemical properties, particularly its solubility and spectroscopic characteristics, are essential for its accurate identification and quantification in biological systems. The experimental protocols outlined in this guide provide a framework for researchers to isolate, purify, and analyze this important metabolite. A deeper understanding of the specific signaling pathways modulated by this compound will be crucial in elucidating the complete mechanism of action and toxicity of doxorubicin, potentially leading to the development of safer and more effective cancer therapies. Further research is warranted to fully characterize its spectroscopic properties and its direct interactions with cellular signaling cascades.
References
- 1. EP0363604A2 - Improved process for the conversion of daunorubicin into doxorubicin - Google Patents [patents.google.com]
- 2. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adriamycin aglycone | C21H18O9 | CID 72401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Doxorubicinone: A Deep Dive into its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxorubicinone, the aglycone metabolite of the widely used chemotherapeutic agent doxorubicin (B1662922), plays a significant, yet often overlooked, role in the overall biological activity and toxicity profile of its parent compound. While doxorubicin's mechanisms of action, including DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species (ROS), are well-documented, a thorough understanding of this compound's distinct contributions is crucial for the development of safer and more effective cancer therapies. This technical guide provides a comprehensive overview of the biological activity and function of this compound, focusing on its cytotoxicity, impact on mitochondrial function, and role in signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this area.
Introduction
Doxorubicin, an anthracycline antibiotic, is a cornerstone of treatment for a broad spectrum of cancers. However, its clinical utility is often limited by severe side effects, most notably cardiotoxicity. The metabolic conversion of doxorubicin to this compound is a key step in its biotransformation. While initially considered a less active metabolite, emerging evidence suggests that this compound possesses its own distinct biological activities that contribute to both the therapeutic and toxic effects of doxorubicin. A deeper understanding of this compound's specific mechanisms is therefore essential for optimizing anthracycline-based chemotherapy and designing novel analogs with improved therapeutic indices.
Comparative Cytotoxicity
While generally less potent than its parent compound, this compound exhibits cytotoxic activity against various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| AC16 | Human Cardiac Myocytes | > 10 | ~1 | [1][2] |
| BFTC-905 | Bladder Cancer | Not Available | 2.26 ± 0.29 | [3] |
| MCF-7 | Breast Cancer | Not Available | 2.50 ± 1.76 | [3] |
| M21 | Melanoma | Not Available | 2.77 ± 0.20 | [3] |
| HeLa | Cervical Cancer | Not Available | 2.92 ± 0.57 | [3] |
| UMUC-3 | Bladder Cancer | Not Available | 5.15 ± 1.17 | [3] |
| HepG2 | Hepatocellular Carcinoma | Not Available | 12.18 ± 1.89 | [3] |
| TCCSUP | Bladder Cancer | Not Available | 12.55 ± 1.47 | [3] |
| Huh7 | Hepatocellular Carcinoma | Not Available | > 20 | [3] |
| VMCUB-1 | Bladder Cancer | Not Available | > 20 | [3] |
| A549 | Lung Cancer | Not Available | > 20 | [3] |
| HK-2 | Human Kidney (non-cancer) | Not Available | > 20 | [3] |
Note: Data for this compound IC50 values in cancer cell lines is limited in publicly available literature. The table primarily presents doxorubicin IC50 values for context and highlights the need for further research on this compound's specific cytotoxicity.
A comparative study on AC16 human cardiac cells demonstrated that this compound exhibits lower toxicity than doxorubicin.[1][2]
Mechanisms of Action
This compound shares some mechanistic similarities with doxorubicin, but with notable differences in potency and specific effects.
Topoisomerase II Inhibition
While doxorubicin is a potent topoisomerase II poison, the activity of this compound in this regard is less characterized. It is generally believed to be a weaker inhibitor of topoisomerase II compared to its parent compound.
Mitochondrial Dysfunction
A significant aspect of this compound's biological activity is its impact on mitochondria.
-
Inhibition of Mitochondrial Respiration: this compound can inhibit mitochondrial respiration, leading to a decrease in cellular ATP production.
-
Alteration of Mitochondrial Membrane Potential: Studies have shown that this compound can induce a decrease in mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and an early event in apoptosis.[4]
-
Induction of Mitochondrial Swelling: this compound can cause mitochondrial swelling, further contributing to mitochondrial damage.
In a study on AC16 cardiac cells, this compound, along with other doxorubicin metabolites, caused mitochondrial dysfunction at a concentration of 2 µM, whereas doxorubicin elicited a comparable effect at half that concentration.[1][2][5]
Generation of Reactive Oxygen Species (ROS)
Similar to doxorubicin, this compound can contribute to the generation of reactive oxygen species, leading to oxidative stress. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and is a key contributor to the cardiotoxicity of anthracyclines.
DNA Damage
This compound can induce DNA damage, although likely to a lesser extent than doxorubicin. This damage can trigger cell cycle arrest and apoptosis.
Signaling Pathways
The biological effects of this compound are mediated through various signaling pathways, many of which overlap with those affected by doxorubicin.
Caption: Overview of this compound's Cellular Effects.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for MTT Cytotoxicity Assay.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay measures changes in mitochondrial membrane potential.
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described in the cytotoxicity assay.
-
JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (5 µg/mL) for 20-30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity of J-aggregates (red fluorescence, excitation ~560 nm, emission ~595 nm) and JC-1 monomers (green fluorescence, excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.[6]
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Intracellular ROS Measurement (DCFH-DA Assay)
This protocol quantifies the generation of intracellular reactive oxygen species.
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound.
-
DCFH-DA Staining: Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~530 nm.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Treat cells with this compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Conclusion
This compound, the aglycone metabolite of doxorubicin, is not an inert byproduct but an active molecule with its own distinct biological profile. While generally less potent than its parent drug, it contributes to the overall therapeutic and toxic effects of doxorubicin through mechanisms that include cytotoxicity, mitochondrial dysfunction, and the generation of reactive oxygen species. A comprehensive understanding of this compound's specific activities is critical for the rational design of new anthracycline derivatives with improved efficacy and reduced cardiotoxicity. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of anthracycline pharmacology and developing safer cancer therapies. Further research focusing specifically on this compound is warranted to fully elucidate its role in cancer treatment.
References
- 1. cDNA microarray analysis of multidrug resistance: doxorubicin selection produces multiple defects in apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microarray and Co-expression Network Analysis of Genes Associated with Acute Doxorubicin Cardiomyopathy in Mice | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Properties of Doxorubicinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicinone, the aglycone of the widely used chemotherapeutic agent doxorubicin (B1662922), is a critical molecule in understanding the metabolism, activity, and potential toxicity of anthracyclines. As the non-sugar component of doxorubicin, its spectroscopic properties provide fundamental insights into its chemical structure and behavior. This technical guide offers an in-depth exploration of the spectroscopic characteristics of this compound, presenting key data, experimental methodologies, and relevant biochemical pathways to support research and drug development efforts.
This compound is formed in vivo through the metabolic deglycosylation of doxorubicin. This process is a part of the broader metabolic fate of doxorubicin, which also includes reduction to doxorubicinol.[1][2] Understanding the spectroscopic signature of this compound is essential for its identification and quantification in complex biological matrices.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the identification and quantification of this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful method for analyzing doxorubicin and its metabolites, including this compound, in various biological samples.[1][3]
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₁₈O₉ | [4] |
| Molecular Weight | 414.36 g/mol | [4] |
| Precursor Ion ([M+H]⁺) | m/z 415 | [5] |
| Major Product Ions | m/z 397, 379, 361 | [5][6] |
Experimental Protocols
LC-MS/MS for this compound Analysis
A validated LC-MS/MS method for the simultaneous determination of doxorubicin and its metabolites, including this compound, in plasma has been described.[1][3]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by liquid-liquid extraction. A common approach involves the use of a chloroform:methanol (B129727) (4:1, v/v) mixture for extraction.[1]
-
Chromatography: Reverse-phase chromatography is employed for separation. A C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).[1]
-
Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection. The instrument is set to selected reaction monitoring (SRM) mode to monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 415 → 397).[1][5] The collision energy is optimized to achieve maximum sensitivity for the desired fragmentation.[1]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound is characterized by the anthraquinone (B42736) chromophore, which is also present in doxorubicin. However, the absence of the daunosamine (B1196630) sugar moiety leads to subtle shifts in the absorption maxima compared to the parent drug.
Data Presentation
| Solvent | Approximate λmax (nm) |
| Methanol | 290, 477, 495, 530 |
| Aqueous Solution | 496 |
Experimental Protocols
UV-Vis Spectrophotometry of Anthracyclines
-
Sample Preparation: A stock solution of the analyte (this compound) is prepared in a suitable solvent, such as methanol or a buffered aqueous solution. Serial dilutions are then made to obtain a range of concentrations for analysis.[8]
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically over a wavelength range of 200-800 nm.[8]
-
Data Acquisition: The absorbance is measured at the wavelength of maximum absorption (λmax). For quantitative analysis, a calibration curve of absorbance versus concentration is constructed to determine the molar absorptivity (ε) according to the Beer-Lambert law.
Fluorescence Spectroscopy
This compound, like its parent compound, is fluorescent due to the rigid, planar structure of the anthracycline ring system. The fluorescence properties are sensitive to the local environment, including solvent polarity and pH.
Data Presentation
Detailed quantitative fluorescence data, such as the quantum yield for this compound, is not extensively reported. However, the fluorescence characteristics of doxorubicin can serve as a useful guide. Doxorubicin typically exhibits an excitation maximum around 470-480 nm and an emission maximum around 560-590 nm.[1][6]
| Solvent | Excitation λmax (nm) | Emission λmax (nm) |
| Aqueous Buffer | ~470-480 | ~560-590 |
Experimental Protocols
Fluorescence Spectroscopy of Anthracycline Metabolites
-
Sample Preparation: Solutions of this compound are prepared in a suitable, non-fluorescent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). It is crucial to use high-purity solvents to avoid interference from fluorescent impurities.
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector is used.
-
Data Acquisition: The excitation spectrum is recorded by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (the wavelength of maximum emission). Conversely, the emission spectrum is obtained by exciting the sample at a fixed wavelength (the wavelength of maximum excitation) and scanning the emission wavelengths. For quantitative measurements, a calibration curve of fluorescence intensity versus concentration can be prepared.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about this compound, allowing for the unambiguous assignment of its proton (¹H) and carbon (¹³C) atoms.
Data Presentation
Complete and officially assigned ¹H and ¹³C NMR data specifically for this compound in a standard solvent like DMSO-d₆ are not consistently available across the literature. However, data for doxorubicin and its derivatives provide a strong basis for expected chemical shifts. The aromatic protons of the anthracycline core are expected in the δ 7-8 ppm region in the ¹H NMR spectrum, while the aliphatic protons of the A-ring and the side chain will appear at higher fields. In the ¹³C NMR spectrum, the carbonyl carbons will be the most downfield signals.
Note: The following are representative chemical shifts for the aglycone portion of doxorubicin derivatives and may vary slightly for this compound.
¹H NMR (DMSO-d₆, representative values): Aromatic protons (δ 7.0-8.0 ppm), methoxy (B1213986) group (δ ~4.0 ppm), aliphatic protons (δ 2.0-5.0 ppm).[9][10]
¹³C NMR (DMSO-d₆, representative values): Carbonyl carbons (δ >180 ppm), aromatic carbons (δ 110-160 ppm), aliphatic carbons (δ 20-80 ppm).[10]
Experimental Protocols
NMR Sample Preparation
-
Sample Preparation: For ¹H and ¹³C NMR, a sufficient amount of purified this compound (typically 1-10 mg for ¹H, 10-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.[11] The solution must be homogeneous and free of particulate matter.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Data Acquisition: Standard one-dimensional ¹H and ¹³C{¹H} NMR spectra are acquired. For complete structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary to assign all proton and carbon signals unambiguously.
Mandatory Visualizations
Doxorubicin Metabolism to this compound
The metabolic conversion of doxorubicin to this compound is a key pathway in its biotransformation. This process involves the enzymatic cleavage of the glycosidic bond, removing the daunosamine sugar moiety.
General Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
Conclusion
This technical guide provides a consolidated overview of the spectroscopic properties of this compound. While comprehensive, quantitative data for some spectroscopic parameters remain less reported than for its parent compound, doxorubicin, the information presented here offers a robust foundation for researchers. The detailed experimental protocols and metabolic context aim to facilitate further investigation into the critical role of this compound in the pharmacology and toxicology of anthracycline-based therapies. Further research is warranted to fully elucidate the complete spectroscopic profile of this important metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. minio.scielo.br [minio.scielo.br]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. researchgate.net [researchgate.net]
- 7. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. redalyc.org [redalyc.org]
- 11. Frontiers | Doxorubicin aqueous systems at low concentrations: Interconnection between self-organization, fluorescent and physicochemical properties, and action on hydrobionts [frontiersin.org]
Doxorubicinone and Cardiotoxicity: A Technical Guide to the Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Doxorubicin (B1662922), a potent anthracycline antibiotic, is a cornerstone of many chemotherapeutic regimens. However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity that can lead to severe and often irreversible heart failure. While the cardiotoxic effects of the parent drug, doxorubicin, have been extensively studied, the role of its metabolites, particularly the aglycone doxorubicinone, is a critical area of investigation for understanding the full spectrum of its cardiac impact. This technical guide provides an in-depth exploration of the core mechanisms underlying this compound-induced cardiotoxicity, with a focus on signaling pathways, experimental evidence, and quantitative data.
Doxorubicin Metabolism and the Formation of this compound
Doxorubicin is metabolized in the body into several compounds, including the alcohol metabolite doxorubicinol (B1670906) and aglycone metabolites, collectively referred to as doxorubicinones.[1][2] The formation of this compound involves the enzymatic cleavage of the daunosamine (B1196630) sugar from the doxorubicin molecule. While doxorubicinol has been identified as a major contributor to the cardiotoxic profile of doxorubicin therapy, the aglycones are also implicated in mediating cardiac damage.[1][3][4]
Core Mechanisms of this compound-Induced Cardiotoxicity
The cardiotoxicity of doxorubicin and its metabolites is a multifactorial process involving several interconnected pathways that culminate in cardiomyocyte dysfunction and death.[5][6] The primary mechanisms attributed to doxorubicin and its metabolites, including this compound, are:
-
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress: A central and widely accepted mechanism is the induction of oxidative stress through the generation of ROS.[6][7] The quinone moiety of the this compound structure can undergo redox cycling, leading to the formation of superoxide (B77818) radicals. These radicals can then be converted to other ROS, such as hydrogen peroxide and hydroxyl radicals, which cause significant damage to cellular components, including lipids, proteins, and DNA.[8] The heart is particularly vulnerable to oxidative stress due to its high metabolic rate and relatively lower antioxidant capacity.[6]
-
Mitochondrial Dysfunction: Mitochondria are primary targets of doxorubicin and its metabolites.[5][6] this compound can accumulate in the inner mitochondrial membrane, disrupting the electron transport chain and impairing ATP synthesis. This leads to energy depletion in cardiomyocytes, which have high energy demands for contraction.[5] Furthermore, mitochondrial damage results in the release of pro-apoptotic factors, such as cytochrome c, initiating programmed cell death.[9]
-
Calcium Dysregulation: Disruption of calcium homeostasis is another critical factor in this compound-induced cardiotoxicity.[10][11] Alterations in the function of key calcium-handling proteins, such as the sarcoplasmic reticulum Ca2+-ATPase (SERCA) and the ryanodine (B192298) receptor, lead to intracellular calcium overload.[3] Elevated cytosolic calcium can activate degradative enzymes, impair mitochondrial function, and contribute to both systolic and diastolic dysfunction.
-
Topoisomerase IIβ Inhibition and DNA Damage: While topoisomerase IIα is the primary target for the anticancer effects of doxorubicin in rapidly dividing tumor cells, topoisomerase IIβ, which is expressed in cardiomyocytes, is implicated in its cardiotoxicity.[12] Inhibition of topoisomerase IIβ by doxorubicin and its metabolites can lead to DNA double-strand breaks, triggering a DNA damage response that can ultimately lead to apoptosis.[12]
Signaling Pathways in this compound Cardiotoxicity
Several signaling pathways are activated in response to the cellular stress induced by doxorubicin and its metabolites, contributing to the progression of cardiac damage.
The interplay between these mechanisms creates a vicious cycle of cellular damage. For instance, ROS can exacerbate mitochondrial dysfunction, which in turn leads to further ROS production. Similarly, calcium overload can impair mitochondrial function and contribute to oxidative stress. Ultimately, these pathways converge on the activation of cell death programs, such as apoptosis and necrosis, leading to the loss of cardiomyocytes and the development of cardiac dysfunction.
Quantitative Data on Doxorubicin and Metabolite Cardiotoxicity
The following tables summarize key quantitative findings from studies investigating the cardiotoxic effects of doxorubicin and its metabolites. It is important to note that specific data for this compound is limited, and much of the understanding is extrapolated from studies on the parent drug and its primary alcohol metabolite, doxorubicinol.
Table 1: Effects on Cardiac Function
| Parameter | Drug | Model | Dose/Concentration | Observation | Reference |
| Left Ventricular Ejection Fraction (LVEF) | Doxorubicin | Patients | Cumulative > 550 mg/m² | Significant Decrease | [6] |
| LVEF | Doxorubicin | Patients | - | Decrease from 57% to 54% | [9] |
| Diastolic Function | Doxorubicinol | In vitro | - | More potent inhibition than doxorubicin | [3] |
| Systolic Function | Doxorubicinol | In vitro | - | More potent inhibition than doxorubicin | [3] |
Table 2: Effects on Cellular Components and Biomarkers
| Parameter | Drug | Model | Dose/Concentration | Observation | Reference |
| Sarcoplasmic Reticulum Ca2+-pump | Doxorubicinol | In vitro | - | More potent inhibition than doxorubicin | [3] |
| Sarcolemmal Na+/K+-pump | Doxorubicinol | In vitro | - | More potent inhibition than doxorubicin | [3] |
| Mitochondrial F0F1 Proton Pump | Doxorubicinol | In vitro | - | More potent inhibition than doxorubicin | [3] |
| Superoxide Dismutase Activity | Doxorubicin Aglycones | Human Red Blood Cells | 40 µM | ~60% inhibition | [1][2] |
| Glutathione Peroxidase Activity | Doxorubicin Aglycones | Human Red Blood Cells | 40 µM | ~20% inhibition | [1][2] |
| Plasma Doxorubicinol | Doxorubicin | Patients | - | 1.10–27.00 ng/mL | [13] |
| Serum NT-proBNP | Doxorubicin | Patients | - | Median 316 pg/mL in patients with LVEF < 55% | [14] |
Experimental Protocols for Studying this compound Cardiotoxicity
Investigating the mechanisms of this compound cardiotoxicity involves a range of in vitro and in vivo experimental models. The following outlines key methodologies.
In Vitro Models
-
Isolated Cardiomyocytes: Primary cultures of neonatal or adult ventricular cardiomyocytes are a fundamental tool.
-
Cell Viability Assays: MTT or LDH release assays are used to quantify cytotoxicity following exposure to this compound.
-
ROS Measurement: Fluorescent probes such as dihydroethidium (B1670597) (DHE) or MitoSOX Red are used to detect intracellular and mitochondrial ROS levels, respectively, via fluorescence microscopy or flow cytometry.
-
Mitochondrial Membrane Potential: Dyes like JC-1 or TMRM are employed to assess mitochondrial depolarization as an indicator of mitochondrial dysfunction.
-
Calcium Imaging: Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM) are used to measure intracellular calcium transients and assess calcium handling abnormalities.
-
Western Blotting: This technique is used to quantify the expression levels of key proteins involved in signaling pathways, apoptosis (e.g., caspases, Bcl-2 family proteins), and calcium handling (e.g., SERCA2a).
-
In Vivo Models
-
Animal Models: Rodent models (rats and mice) are commonly used to study the systemic effects of doxorubicin and its metabolites.
-
Drug Administration: Doxorubicin is typically administered via intraperitoneal or intravenous injections over a defined period to mimic clinical dosing regimens.
-
Echocardiography: Non-invasive transthoracic echocardiography is used to serially assess cardiac function, including LVEF, fractional shortening, and diastolic parameters.
-
Histopathology: Heart tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin or Masson's trichrome) to evaluate for cardiomyocyte damage, fibrosis, and inflammation.
-
Biomarker Analysis: Blood samples are collected to measure cardiac biomarkers such as cardiac troponins and natriuretic peptides (e.g., NT-proBNP).
-
Molecular Analysis: Heart tissue can be used for Western blotting, qPCR, or other molecular techniques to analyze changes in gene and protein expression.
-
Conclusion
The cardiotoxicity associated with doxorubicin therapy is a complex process involving the parent drug and its metabolites, including this compound. The core mechanisms of this toxicity are centered around the generation of reactive oxygen species, mitochondrial dysfunction, calcium dysregulation, and DNA damage. While much of the research has focused on doxorubicin and its primary alcohol metabolite, doxorubicinol, the aglycone doxorubicinones are also recognized as contributors to the overall cardiac insult. A deeper understanding of the specific roles and potencies of each metabolite is crucial for the development of targeted cardioprotective strategies. Future research should aim to delineate the distinct contributions of this compound to cardiotoxicity to enable the design of safer and more effective cancer therapies.
References
- 1. The secondary alcohol and aglycone metabolites of doxorubicin alter metabolism of human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Doxorubicin cardiotoxicity may be caused by its metabolite, doxorubicinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Doxorubicin Metabolites in MCF7 Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Doxorubicin Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin induced heart failure: Phenotype and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Doxorubicin-Induced Cardiotoxicity and the Emerging Role of SGLT2 Inhibitors: From Glycemic Control to Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A switch in mechanism of action prevents doxorubicin-mediated cardiac damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of the Doxorubicin and Doxorubicinol in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Doxorubicin-induced cardiac dysfunction in unselected patients with a history of early-stage breast cancer. - ASCO [asco.org]
In Vitro Cytotoxicity of Doxorubicinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (B1662922), a potent anthracycline antibiotic, is a cornerstone of many chemotherapeutic regimens, valued for its broad-spectrum efficacy against a wide range of cancers. Its cytotoxic effects are primarily attributed to its ability to intercalate with DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. However, the clinical use of doxorubicin is often limited by its significant cardiotoxicity.
Doxorubicin is extensively metabolized in the body, with one of its major metabolites being doxorubicinone, the aglycone form of the parent drug. Understanding the cytotoxic profile of this compound is crucial for a comprehensive grasp of doxorubicin's overall activity and toxicity. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, summarizing the available quantitative data, detailing experimental protocols, and visualizing key pathways. While research on doxorubicin is extensive, this guide also highlights the current knowledge gaps regarding its aglycone metabolite, this compound.
Comparative Cytotoxicity of Doxorubicin and this compound
Existing research indicates that this compound exhibits a different cytotoxic profile compared to its parent compound, doxorubicin. A key study comparing their effects on human cardiac (AC16) cells found that the main metabolites of doxorubicin, including this compound, have lower toxicity than the parent drug.[1][2]
Data Presentation: Quantitative Cytotoxicity Data
The following tables summarize the available quantitative data on the in vitro cytotoxicity of this compound and provide a comparative context with the extensively studied parent compound, doxorubicin.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Exposure Time (h) | Concentration (µM) | Observed Effect |
| AC16 (cardiac) | MTT | 48 | 1 - 10 | Caused significant cytotoxicity.[1] |
| AC16 (cardiac) | Neutral Red Uptake | 48 | 1 - 10 | Caused significant cytotoxicity.[1] |
| AC16 (cardiac) | - | 48 | 2 | Caused mitochondrial dysfunction.[2] |
Note: Specific IC50 values for this compound in cancer cell lines are not well-documented in the reviewed literature, representing a significant data gap.
Table 2: In Vitro Cytotoxicity of Doxorubicin (Abridged for Comparison)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Type |
| HCT116 | Colon Cancer | 24.30 (µg/ml) | - | MTT |
| PC3 | Prostate Cancer | 2.64 (µg/ml) | - | MTT |
| Hep-G2 | Liver Cancer | 14.72 (µg/ml) | - | MTT |
| 293T | Embryonic Kidney | 13.43 (µg/ml) | - | MTT |
| MCF-7 | Breast Cancer | 8.306 | 48 | SRB |
| MDA-MB-231 | Breast Cancer | 6.602 | 48 | SRB |
| HeLa | Cervical Cancer | 2.92 | 24 | MTT |
| A549 | Lung Cancer | > 20 | 24 | MTT |
| HepG2 | Liver Cancer | 12.18 | 24 | MTT |
| UMUC-3 | Bladder Cancer | 5.15 | 24 | MTT |
| TCCSUP | Bladder Cancer | 12.55 | 24 | MTT |
| BFTC-905 | Bladder Cancer | 2.26 | 24 | MTT |
| M21 | Skin Melanoma | 2.77 | 24 | MTT |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of in vitro cytotoxicity. The following protocols are based on standard methods cited in the literature for evaluating the cytotoxic effects of doxorubicin and its metabolites.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Neutral Red Uptake Assay for Lysosomal Integrity
The Neutral Red Uptake assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound solution
-
Neutral Red solution (50 µg/mL in PBS)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate for the desired exposure time.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the staining solution and wash the cells with PBS.
-
Destaining: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells compared to the control.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Comparative mechanisms of doxorubicin and this compound cytotoxicity.
Caption: General workflow for an in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
The in vitro cytotoxicity of this compound, the aglycone metabolite of doxorubicin, is an area that warrants further investigation. The current body of literature strongly suggests that this compound is less cytotoxic than its parent compound, particularly in cardiac cells. However, a significant knowledge gap exists regarding its specific cytotoxic effects and IC50 values across a broad range of cancer cell lines.
For researchers and drug development professionals, this presents both a challenge and an opportunity. A more thorough understanding of this compound's in vitro cytotoxicity could provide valuable insights into the overall pharmacological profile of doxorubicin, potentially informing strategies to mitigate its cardiotoxicity while maintaining therapeutic efficacy. Future research should focus on:
-
Determining the IC50 values of this compound in a comprehensive panel of cancer cell lines.
-
Elucidating the specific molecular mechanisms and signaling pathways through which this compound exerts its (lesser) cytotoxic effects.
-
Investigating the potential for synergistic or antagonistic interactions between doxorubicin and this compound in cancer cells.
By addressing these questions, the scientific community can build a more complete picture of the in vitro activity of this important chemotherapeutic agent and its metabolites.
References
- 1. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxorubicinone: A Key Biomarker in Doxorubicin Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Doxorubicin (B1662922), a potent anthracycline antibiotic, is a cornerstone of chemotherapy for a wide range of malignancies. However, its clinical utility is often limited by severe, dose-dependent cardiotoxicity. Understanding the metabolic fate of doxorubicin is paramount for optimizing its therapeutic index and mitigating its adverse effects. This technical guide provides a comprehensive overview of doxorubicin metabolism, with a specific focus on the formation and significance of its aglycone metabolite, doxorubicinone. We delve into the enzymatic pathways governing its formation, its role as a potential biomarker for drug metabolism and toxicity, and detailed experimental protocols for its quantification in biological matrices.
Introduction
Doxorubicin undergoes extensive metabolic transformation in the body, leading to a variety of metabolites with distinct pharmacological and toxicological profiles. These metabolic processes can be broadly categorized into two main routes: a two-electron reduction of the C-13 keto group to form the alcohol metabolite, doxorubicinol (B1670906), and a deglycosidation pathway that cleaves the daunosamine (B1196630) sugar moiety to yield aglycones, including this compound.[1][2][3] While doxorubicinol has been extensively studied for its contribution to cardiotoxicity, the aglycone metabolites, such as this compound, are also gaining recognition as important players in the overall disposition and toxicological profile of doxorubicin.[4][5][6] this compound, along with other aglycones like 7-deoxythis compound (B29498) and doxorubicinolone, represents a minor but significant pathway of doxorubicin metabolism.[7][8][9]
Doxorubicin Metabolic Pathways
The metabolic conversion of doxorubicin is a complex process involving several enzymatic systems. The primary pathways are summarized below and illustrated in the accompanying signaling pathway diagram.
Two-Electron Reduction Pathway (Major Pathway)
The predominant metabolic route for doxorubicin is the reduction of its C-13 carbonyl group to a secondary alcohol, forming doxorubicinol (also known as adriamycinol).[1][2] This reaction is catalyzed by a group of cytosolic enzymes, primarily carbonyl reductases (CBR1 and CBR3) and aldo-keto reductases (AKRs).[2][10][11][12] Doxorubicinol is a pharmacologically active metabolite that has been strongly implicated in the cardiotoxic effects of doxorubicin therapy.[10][12][13]
Deglycosidation Pathway (Minor Pathway)
A smaller fraction of doxorubicin is metabolized through the cleavage of the glycosidic bond, which releases the daunosamine sugar and forms aglycone metabolites.[1] This process can occur via two mechanisms:
-
Reductive Deglycosidation: This pathway leads to the formation of 7-deoxythis compound and 7-deoxydoxorubicinolone.
-
Hydrolytic Deglycosidation: This results in the formation of this compound and doxorubicinolone.[8]
The enzymes responsible for deglycosidation are less well-characterized but are thought to include microsomal and mitochondrial reductases.[8][14] this compound is a key product of the hydrolytic deglycosidation of doxorubicin.
One-Electron Reduction and Reactive Oxygen Species (ROS) Formation
Doxorubicin can also undergo a one-electron reduction to form a semiquinone radical.[1][10] This reaction is catalyzed by various oxidoreductases, including NADPH-cytochrome P450 reductase. The semiquinone can then react with molecular oxygen to regenerate the parent drug, while producing superoxide (B77818) anions and other reactive oxygen species (ROS). This redox cycling is believed to be a major contributor to doxorubicin-induced oxidative stress and cardiotoxicity.
This compound as a Biomarker
The measurement of doxorubicin and its metabolites in biological fluids, a practice known as therapeutic drug monitoring (TDM), can help in optimizing dosing and minimizing toxicity. This compound, as a product of a specific metabolic pathway, holds potential as a biomarker for:
-
Metabolic Phenotyping: The ratio of this compound to the parent drug or other metabolites could provide insights into the activity of the deglycosidation pathway in individual patients. This may have implications for predicting drug clearance and toxicity.
-
Toxicity Prediction: While doxorubicinol is the more studied cardiotoxic metabolite, aglycones have also been shown to induce cellular damage.[4][5][6] Monitoring this compound levels could contribute to a more comprehensive assessment of a patient's risk for developing adverse effects.
-
Drug-Drug Interactions: Co-administered drugs that induce or inhibit the enzymes responsible for doxorubicin metabolism could alter the formation of this compound. Monitoring this metabolite could help in identifying and managing such interactions.
Quantitative Data on Doxorubicin and its Metabolites
The following tables summarize quantitative pharmacokinetic data for doxorubicin and its major metabolites from various studies. These values can vary significantly between individuals due to genetic factors, disease state, and co-medications.[15]
Table 1: Pharmacokinetic Parameters of Doxorubicin and Doxorubicinol in Humans
| Parameter | Doxorubicin | Doxorubicinol | Reference |
| Terminal Half-life (t½) | 20 - 48 hours | Similar to doxorubicin | [16][17] |
| Plasma Protein Binding | ~75% | ~75% | [1] |
| AUC Ratio (Doxorubicinol/Doxorubicin) | - | ~0.5 | [15][16] |
| Plasma Clearance | 324 - 809 mL/min/m² | - | [16] |
Table 2: Plasma Concentrations of Doxorubicin and Metabolites in Clinical Studies
| Analyte | Concentration Range | Patient Population | Reference |
| Doxorubicin | 12.54 - 620.01 ng/mL | Breast Cancer Patients | [18] |
| Doxorubicinol | 1.10 - 27.00 ng/mL | Breast Cancer Patients | [18] |
| 7-deoxydoxorubicinolone | 1.0 - 12.7 µg/L | Clinical Trial Patients | [19] |
Table 3: Lower Limits of Quantification (LLOQ) for Doxorubicin and its Metabolites using LC-MS/MS
| Analyte | LLOQ in Mouse Plasma (ng/mL) | Reference |
| Doxorubicin | 0.5 | [9] |
| Doxorubicinol | 0.1 | [9] |
| This compound | 0.01 | [9] |
| Doxorubicinolone | 0.01 | [9] |
| 7-Deoxythis compound | 0.01 | [9] |
Experimental Protocols
Accurate quantification of doxorubicin and its metabolites is crucial for pharmacokinetic studies and clinical monitoring. High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.[9][20]
Sample Collection and Storage
-
Blood Collection: Whole blood should be collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Plasma is separated by centrifugation at approximately 3000 rpm for 10-20 minutes.
-
Storage: Plasma samples should be stored at -80°C until analysis to prevent degradation of the analytes.[18][21]
Sample Preparation
The goal of sample preparation is to extract the analytes of interest from the complex biological matrix and remove interfering substances. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[18][22] The supernatant containing the analytes is then collected for analysis.
-
Liquid-Liquid Extraction (LLE): In this method, the plasma sample is mixed with an immiscible organic solvent (e.g., a chloroform:methanol mixture). The analytes partition into the organic phase, which is then separated and evaporated. The residue is reconstituted in a suitable solvent for injection into the analytical system.[9]
-
Solid-Phase Extraction (SPE): SPE provides a more selective extraction and concentration of the analytes. The sample is loaded onto a cartridge containing a solid sorbent. After washing to remove interferences, the analytes are eluted with a specific solvent.[22]
LC-MS/MS Method for Simultaneous Quantification
The following is a representative LC-MS/MS method for the simultaneous determination of doxorubicin and its metabolites, including this compound.
-
Chromatographic System: Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is commonly used.[18][21]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid or acetic acid in water) and an organic phase (e.g., acetonitrile or methanol).[9][18]
-
Flow Rate: Typically in the range of 0.15 - 0.4 mL/min.[18]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent drug and its metabolites. The specific precursor-to-product ion transitions for each analyte need to be optimized.
Table 4: Example MRM Transitions for Doxorubicin and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Doxorubicin | 544.2 | 397.1 |
| Doxorubicinol | 546.2 | 399.1 |
| This compound | 415.1 | 397.1 |
| Doxorubicinolone | 417.1 | 399.1 |
| 7-Deoxythis compound | 399.1 | 381.1 |
Note: These are example transitions and should be optimized for the specific instrument used.
Conclusion
This compound is an important metabolite in the biotransformation of doxorubicin. Although it is formed via a minor metabolic pathway, its quantification can provide valuable information for understanding inter-individual variability in drug metabolism and for potentially predicting toxicity. The analytical methods described in this guide provide a robust framework for the accurate measurement of this compound and other key metabolites in a research or clinical setting. Further investigation into the clinical relevance of this compound as a biomarker is warranted and could lead to more personalized and safer use of doxorubicin in cancer therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. SMPDB [smpdb.ca]
- 4. The secondary alcohol and aglycone metabolites of doxorubicin alter metabolism of human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. Comparative pharmacokinetics of escalating doses of doxorubicin in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxorubicin metabolism and toxicity in human myocardium: role of cytoplasmic deglycosidation and carbonyl reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, this compound, Doxorubicinolone, and 7-Deoxythis compound in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Doxorubicin cardiotoxicity may be caused by its metabolite, doxorubicinol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Doxorubicin and doxorubicinol: intra- and inter-individual variations of pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pfizermedical.com [pfizermedical.com]
- 17. Clinical and pharmacokinetic study of 96-h infusions of doxorubicin in advanced cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of the Doxorubicin and Doxorubicinol in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioanalysis of doxorubicin aglycone metabolites in human plasma samples-implications for doxorubicin drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. scispace.com [scispace.com]
- 22. akjournals.com [akjournals.com]
Synthesis of Doxorubicinone: A Technical Guide for the Modern Laboratory
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxorubicinone, the aglycone of the potent chemotherapeutic agent doxorubicin, serves as a critical reference standard in pharmaceutical development and a key building block for the synthesis of novel anthracycline analogs. This in-depth technical guide provides a comprehensive overview of the chemical synthesis of this compound. It details established synthetic strategies, including the construction of the tetracyclic core via Friedel-Crafts acylation and subsequent modifications. This document offers detailed experimental protocols, a summary of quantitative data, and visual representations of the synthetic workflows to aid researchers in the efficient and reliable preparation of this essential compound.
Introduction
Doxorubicin is a cornerstone of chemotherapy, widely used in the treatment of a broad spectrum of cancers.[1] Its clinical efficacy is, however, accompanied by significant side effects, most notably cardiotoxicity.[1][2] This has driven extensive research into the development of new anthracycline derivatives with improved therapeutic indices.[2] The synthesis of these novel analogs often relies on the availability of the this compound core, the aglycone moiety of doxorubicin. Furthermore, this compound is an essential analytical standard for pharmacokinetic and metabolic studies of doxorubicin.[3]
This guide focuses on the chemical synthesis of this compound, providing a practical resource for researchers in the field. Two primary strategies for obtaining this compound will be discussed: the total synthesis of the tetracyclic aglycone and the chemical modification of related, more accessible anthracyclines.
Synthetic Strategies for this compound
The synthesis of the complex tetracyclic structure of this compound presents a significant challenge to synthetic organic chemists. The two main approaches to obtain this molecule are total synthesis and semi-synthesis from related natural products.
Total Synthesis of the this compound Core
The total synthesis of the this compound backbone is a multi-step process that relies on the careful construction of the four-ring system. A common and effective strategy involves a Friedel-Crafts acylation to form a key intermediate, followed by cyclization reactions to build the complete tetracyclic core.
A representative total synthesis approach is outlined below:
-
Friedel-Crafts Acylation: The synthesis often commences with a Friedel-Crafts acylation between a substituted phthalic anhydride (B1165640) and a hydroquinone (B1673460) derivative. For instance, the reaction of 3-methoxyphthalic anhydride with 1,4-dimethoxybenzene (B90301) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) yields a 2-benzoylbenzoic acid derivative.
-
First Cyclization: The resulting benzoylbenzoic acid is then subjected to an intramolecular cyclization, typically under strong acidic conditions (e.g., sulfuric acid or polyphosphoric acid), to form the anthraquinone (B42736) core.
-
Construction of the A-ring: Further steps are then required to construct the A-ring, which contains the chiral centers. This can be achieved through various methods, including Diels-Alder reactions or Robinson annulation sequences.
-
Functional Group Manipulations: The final stages of the synthesis involve the introduction and modification of functional groups to arrive at the this compound structure. This includes demethylation of methoxy (B1213986) groups to reveal the phenolic hydroxyls and the introduction of the C-9 side chain.
Semi-synthesis from Daunorubicinone
A more common and often more practical approach to obtaining this compound is through the chemical modification of the closely related and more readily available daunorubicinone. Daunorubicinone differs from this compound only in the side chain at C-9 (acetyl group in daunorubicinone vs. hydroxyacetyl group in this compound).
The conversion of daunorubicinone to this compound can be achieved through a two-step process:
-
Bromination: The acetyl group of daunorubicinone is first brominated at the C-14 position using elemental bromine in an appropriate solvent system. This reaction selectively introduces a bromine atom on the methyl group of the acetyl side chain.
-
Hydrolysis: The resulting 14-bromo-daunorubicinone is then subjected to hydrolysis, typically using a mild base or aqueous conditions, to replace the bromine atom with a hydroxyl group, thus affording this compound.
Experimental Protocols
This section provides detailed experimental procedures for key steps in the synthesis of this compound.
Synthesis of the Anthraquinone Core via Friedel-Crafts Acylation and Cyclization
This protocol is adapted from established procedures for the synthesis of anthraquinone analogues.
Step 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene with 3-Methoxyphthalic Anhydride
-
Reagents and Materials:
-
1,4-Dimethoxybenzene (1.0 eq)
-
3-Methoxyphthalic Anhydride (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
-
Procedure:
-
To a stirred solution of 1,4-dimethoxybenzene and 3-methoxyphthalic anhydride in anhydrous DCM at 0 °C, add anhydrous AlCl₃ portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully pouring the mixture onto crushed ice and hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-(2,5-dimethoxy-4-methylbenzoyl)benzoic acid.
-
Purify the product by recrystallization or column chromatography.
-
Step 2: Intramolecular Cyclization to form the Anthraquinone Core
-
Reagents and Materials:
-
2-(2,5-dimethoxy-4-methylbenzoyl)benzoic acid derivative (from Step 1) (1.0 eq)
-
Trifluoromethanesulfonic acid (10 eq)
-
-
Procedure:
-
Add the 2-benzoylbenzoic acid derivative to trifluoromethanesulfonic acid at room temperature.
-
Heat the mixture to 80-90 °C and stir for 1-2 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the anthraquinone product.
-
Conversion of Daunorubicinone to this compound
This protocol describes a general procedure for the hydroxylation of the C-14 position of daunorubicinone.
Step 1: Bromination of Daunorubicinone
-
Reagents and Materials:
-
Daunorubicinone (1.0 eq)
-
Bromine (1.1 eq)
-
Dioxane and a small amount of HBr
-
-
Procedure:
-
Dissolve daunorubicinone in dioxane containing a catalytic amount of HBr.
-
Add a solution of bromine in dioxane dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 1-2 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 2: Hydrolysis of 14-Bromo-daunorubicinone
-
Reagents and Materials:
-
14-Bromo-daunorubicinone (from Step 1) (1.0 eq)
-
Aqueous sodium formate (B1220265)
-
-
Procedure:
-
Dissolve the crude 14-bromo-daunorubicinone in a mixture of acetone and aqueous sodium formate solution.
-
Heat the reaction mixture at reflux for several hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and remove the acetone under reduced pressure.
-
Extract the aqueous residue with chloroform.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purification of this compound
Crude this compound can be purified by the following methods:
-
Column Chromatography: Silica gel column chromatography using a mixture of dichloromethane and methanol (B129727) as the eluent is an effective method for purification.
-
Recrystallization: Recrystallization from a suitable solvent system, such as a mixture of acetone and hexane, can provide highly pure this compound.
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of this compound.
Table 1: Synthesis of Anthraquinone Core
| Step | Reactants | Key Reagents | Solvent | Temp. | Time | Yield (%) | Purity (%) |
| Friedel-Crafts Acylation | 1,4-Dimethoxybenzene, 3-Methoxyphthalic Anhydride | AlCl₃ | DCM | 0°C to RT | 4-6 h | 70-85 | >95 (after purification) |
| Intramolecular Cyclization | 2-Benzoylbenzoic acid derivative | Trifluoromethanesulfonic acid | - | 80-90°C | 1-2 h | 85-95 | >98 (after purification) |
Table 2: Conversion of Daunorubicinone to this compound
| Step | Reactants | Key Reagents | Solvent | Temp. | Time | Yield (%) | Purity (%) |
| Bromination | Daunorubicinone | Bromine, HBr | Dioxane | RT | 1-2 h | 80-90 (crude) | - |
| Hydrolysis | 14-Bromo-daunorubicinone | Sodium formate | Acetone/Water | Reflux | 4-6 h | 60-75 (overall) | >98 (after purification) |
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR and ¹³C NMR Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for confirming the absence of impurities. The spectra should be compared with data from a certified reference standard or published literature.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized this compound.
Visualizing the Synthesis: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key workflows in the synthesis of this compound.
Conclusion
The synthesis of this compound is a critical process for the advancement of anthracycline-based cancer therapies. This technical guide has provided a detailed overview of the primary synthetic routes, complete with experimental protocols and quantitative data. By offering a clear and concise resource, we aim to facilitate the work of researchers in producing high-quality this compound for use as a reference standard and as a precursor for the development of next-generation anticancer agents. The provided workflows and methodologies can be adapted and optimized to suit the specific needs of different research laboratories.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Anthracyclines: biosynthesis, engineering and clinical applications - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, this compound, Doxorubicinolone, and 7-Deoxythis compound in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Physical and Chemical Stability of Doxorubicinone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doxorubicinone, the aglycone of the widely used chemotherapeutic agent doxorubicin (B1662922), is a critical molecule in the study of anthracycline chemistry and pharmacology. While extensive research has been conducted on the stability of doxorubicin, dedicated comprehensive studies on the physical and chemical stability of this compound are less prevalent in publicly available literature. This guide synthesizes the existing knowledge, drawing from studies on doxorubicin degradation, to provide a detailed overview of the stability of this compound. It covers the primary pathways of its formation, its known degradation characteristics, and the experimental protocols relevant to its stability assessment.
Introduction to this compound
This compound, also known as adriamycinone, constitutes the core tetracyclic quinoid structure of doxorubicin. It is responsible for the DNA intercalating activity of the parent drug, a key mechanism in its anticancer effect.[1] The daunosamine (B1196630) sugar moiety, attached via a glycosidic bond, enhances the solubility and influences the cellular uptake and interaction of doxorubicin with molecular targets.[1] Understanding the stability of this compound is crucial for several reasons:
-
It is the primary degradation product of doxorubicin under acidic conditions.[2][3]
-
Its formation represents a loss of the parent drug's intended structure and may alter its efficacy and toxicity profile.
-
As a research chemical and reference standard, its stability during storage and handling is paramount for accurate experimental results.
Chemical Stability Profile
Direct and extensive quantitative stability data for this compound is limited. However, a significant amount of information can be inferred from the numerous forced degradation studies performed on doxorubicin, where this compound is a major degradant.
Formation from Doxorubicin
The primary pathway for the formation of this compound is the acid-catalyzed hydrolysis of the glycosidic bond of doxorubicin.[2] This reaction cleaves the daunosamine sugar, yielding the water-insoluble aglycone, this compound.
Key conditions leading to the formation of this compound from doxorubicin:
-
Acidic pH: Doxorubicin is unstable in acidic solutions, and the rate of hydrolysis to this compound increases as the pH decreases.
-
Elevated Temperature: Increased temperature accelerates the acid-catalyzed hydrolysis. Forced degradation studies often employ temperatures around 80°C in the presence of acid to induce significant degradation to this compound.
Inherent Stability of this compound
While specific kinetic data is scarce, the chemical structure of this compound provides clues to its stability. As an anthracycline aglycone, it is susceptible to degradation under various stress conditions.
-
pH: Similar to doxorubicin, this compound is expected to be unstable in alkaline conditions. Doxorubicin degrades rapidly in alkaline solutions, and it is plausible that the aglycone would exhibit similar instability due to the phenolic hydroxyl groups and the quinone structure.
-
Oxidation: The hydroquinone (B1673460) and quinone moieties in the this compound structure are susceptible to oxidation. Forced degradation studies of doxorubicin under oxidative conditions (e.g., using hydrogen peroxide) have identified several oxidative degradation products, suggesting that the core ring system is a target of oxidation.
-
Photostability: Anthracyclines are known to be sensitive to light. The photodegradation of doxorubicin is pH-dependent and inversely proportional to its concentration. It is reasonable to assume that this compound is also light-sensitive and should be protected from light during storage and handling.
-
Thermal Stability: While doxorubicin is relatively stable to dry heat in the solid state, its solutions can degrade at high temperatures. A major thermal degradation product of doxorubicin with a mass-to-charge ratio (m/z) of 530 has been identified, though the direct thermal degradation pathway of isolated this compound is not well-documented.
Physical Properties and Storage
-
Solubility: this compound is poorly soluble in water. It is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.
-
Storage: As a solid, this compound should be stored in a well-closed container, protected from light, at refrigerated (4°C) or frozen (-20°C) temperatures for long-term stability. Solutions of this compound in organic solvents should also be stored at low temperatures and protected from light.
Experimental Protocols
Forced Degradation for this compound Generation and Stability Assessment
The following protocols are adapted from forced degradation studies of doxorubicin and can be used to generate this compound and assess its stability under various conditions.
4.1.1. Acid Hydrolysis
-
Objective: To induce the formation of this compound from doxorubicin.
-
Protocol:
-
Prepare a solution of doxorubicin hydrochloride in 0.1 M hydrochloric acid (e.g., at a concentration of 1 mg/mL).
-
Incubate the solution at an elevated temperature, for example, 80°C, for a specified period (e.g., 8 hours).
-
Monitor the degradation of doxorubicin and the formation of this compound over time using a stability-indicating HPLC method.
-
4.1.2. Alkaline Hydrolysis
-
Objective: To assess the stability of the anthracycline ring system under basic conditions.
-
Protocol:
-
Prepare a solution of this compound in a solvent compatible with aqueous mixtures (e.g., methanol (B129727) or DMSO).
-
Dilute the stock solution in 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C) and monitor for degradation using HPLC. Doxorubicin is known to degrade almost completely under these conditions.
-
4.1.3. Oxidative Degradation
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Protocol:
-
Prepare a solution/suspension of this compound in the presence of an oxidizing agent, such as 30% hydrogen peroxide.
-
Keep the mixture at room temperature in the dark for a period of up to 24 hours.
-
Analyze samples at various time points by HPLC to identify and quantify any degradation products.
-
4.1.4. Photostability Testing
-
Objective: To determine the sensitivity of this compound to light.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Expose the solution to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B.
-
A parallel sample should be kept in the dark as a control.
-
Analyze the samples at appropriate time intervals by HPLC.
-
4.1.5. Thermal Degradation
-
Objective: To assess the stability of this compound at elevated temperatures.
-
Protocol:
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 50°C) for an extended period (e.g., 30 days).
-
For solutions, incubate at a specified temperature and analyze samples over time.
-
Analytical Method for Stability Testing
A stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating this compound from its parent compound, doxorubicin, and any potential degradation products.
-
Column: A C8 or C18 reversed-phase column is typically used.
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) at pH 2.5), acetonitrile, and methanol in an isocratic or gradient elution mode.
-
Detection: UV detection at a wavelength of 234 nm or 254 nm is commonly employed.
-
Mass Spectrometry: Coupling HPLC with mass spectrometry (LC-MS) is crucial for the identification and structural elucidation of unknown degradation products.
Data Presentation
Due to the lack of direct quantitative stability studies on this compound, this section provides a summary of the conditions under which doxorubicin degrades, with a focus on the formation of this compound, based on published forced degradation studies of doxorubicin.
| Stress Condition | Reagents and Conditions | Observation for Doxorubicin | Implication for this compound | Reference |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 8 hours | Degrades to a single major product, deglucosaminyl doxorubicin (this compound). | This is the primary method for generating this compound from doxorubicin. | |
| Alkaline Hydrolysis | 0.1 M NaOH, 80°C, 8 hours | Almost total degradation into multiple unresolved products. | This compound is expected to be highly unstable under strong alkaline conditions. | |
| Oxidative Stress | 30% H₂O₂, 30±5°C, 24 hours | Degrades into four main oxidative products. | The core anthracycline structure of this compound is susceptible to oxidation. | |
| Thermal Stress (Solid) | 50°C, 30 days | Stable. | This compound in its solid form is likely to be stable under these conditions. | |
| Photostability | ICH Q1B conditions | Generally considered photostable at high concentrations without a photosensitizer, but degradation is observed at low concentrations and is pH-dependent. | This compound should be protected from light, especially in solution at low concentrations. |
Visualizations
Degradation Pathway of Doxorubicin to this compound
References
- 1. Doxorubicin - Wikipedia [en.wikipedia.org]
- 2. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
The Intrinsic Beacon: A Technical Guide to the Fluorescent Properties and Applications of Doxorubicinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorescent properties of doxorubicinone, the aglycone core of the widely used chemotherapeutic agent doxorubicin (B1662922). The intrinsic fluorescence of this molecule is a powerful tool, enabling researchers to track its subcellular journey, study its interactions with biological targets, and develop more effective drug delivery systems. This document details the photophysical characteristics, key applications, experimental protocols, and the underlying mechanisms visualized through process diagrams.
Core Fluorescent Properties of this compound
The fluorescence of doxorubicin is conferred by its tetracyclic quinone structure, the this compound aglycone. This inherent fluorescence allows for label-free detection and analysis. The key photophysical parameters are influenced by the local microenvironment, such as solvent, immobilization, and binding to macromolecules.[1][2]
Quantitative Fluorescent Data
The following table summarizes the core fluorescent properties of doxorubicin, which are attributable to the this compound moiety, under various conditions.
| Property | Value | Condition / Solvent | Source(s) |
| Excitation Maximum (λex) | ~470 nm | In PBS buffer | [1][3] |
| 470 - 480 nm | In biological buffers and cell lysates | [3] | |
| 500 nm | In PVA film | ||
| Emission Maximum (λem) | ~560 nm | In cell lysates | |
| 590 - 600 nm | In PBS buffer | ||
| Quantum Yield (Φ) | 4.39% | In PBS buffer | |
| 10.6% | In PVA film (immobilized) | ||
| 9% | (Solvent not specified) | ||
| Fluorescence Lifetime (τ) | ~1.0 ns | In PBS buffer / aqueous solution | |
| ~2.0 ns | In PVA film (immobilized) | ||
| 1.8 ns | In cell cytoplasm | ||
| 3.8 ns | In cell nucleus (bound to DNA) |
Applications in Research and Drug Development
The intrinsic fluorescence of this compound is a cornerstone for a variety of applications, from fundamental cell biology to the development of advanced drug delivery platforms.
Cellular Uptake and Subcellular Localization
Fluorescence-based techniques are instrumental in visualizing and quantifying the uptake of doxorubicin into living cells.
-
Fluorescence Microscopy: This technique allows for the direct visualization of doxorubicin accumulation within different cellular compartments. Researchers can distinguish between cytoplasmic and nuclear localization, providing insights into the drug's mechanism of action and potential resistance. Studies have shown that free doxorubicin readily enters the nucleus, while nanoparticle-encapsulated forms may remain in the cytoplasm for longer periods. Green fluorescence imaging has been noted to offer higher sensitivity for cellular detection than red fluorescence.
-
Flow Cytometry: This method provides high-throughput, quantitative data on doxorubicin accumulation at the single-cell level within a large population. It is widely used to study drug resistance mechanisms, as cells that efficiently efflux the drug will exhibit lower fluorescence intensity.
Monitoring Drug Delivery and Release
The environment-sensitive nature of this compound's fluorescence is particularly useful in the field of nanomedicine.
-
Nanocarrier Tracking: The fluorescence allows for tracking the delivery of doxorubicin-loaded nanoparticles to target tissues or cells.
-
Drug Release Assays: Changes in fluorescence intensity or lifetime can signal the release of the drug from a carrier. For example, the fluorescence of doxorubicin is often quenched when densely packed inside a nanoparticle and increases upon release into the aqueous environment of the cell.
Probing Drug-Target Interactions
The interaction of doxorubicin with its primary target, nuclear DNA, can be directly studied by monitoring changes in its fluorescence.
-
DNA Intercalation Studies: The binding of doxorubicin to DNA, particularly through intercalation between base pairs, leads to a significant quenching of its fluorescence. This phenomenon is the basis for binding assays that can determine binding constants and stoichiometry. The fluorescence lifetime also changes dramatically upon DNA binding, increasing from ~1 ns in solution to over 3 ns when intercalated, providing a clear indicator of target engagement within the cell nucleus.
Visualized Workflows and Mechanisms
Diagrams created using the DOT language provide clear visual representations of experimental processes and molecular interactions.
Caption: Workflow for analyzing cellular uptake of doxorubicin using fluorescence microscopy.
Caption: this compound fluorescence is strong in solution but quenched upon DNA intercalation.
Caption: Doxorubicin's interaction with DNA, trackable by fluorescence, induces apoptosis.
Experimental Protocols
The following protocols provide standardized methods for leveraging this compound's fluorescence in key applications.
Protocol for Fluorescence Spectrometry
Objective: To measure the fluorescence spectrum of doxorubicin in solution and quantify its concentration.
Materials & Equipment:
-
Doxorubicin hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence spectrometer (e.g., Perkin Elmer LS-50B)
-
Quartz cuvettes
-
Calibrated micropipettes
Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of doxorubicin in PBS. Protect from light.
-
Serial Dilutions: Create a series of standards by diluting the stock solution in PBS to final concentrations ranging from 0.1 µM to 10 µM.
-
Spectrometer Setup: Set the fluorescence spectrometer to scan for an excitation spectrum (emission at 560 nm) and an emission spectrum (excitation at 470 nm) to confirm the wavelength maxima.
-
Measurement:
-
For each standard, place the solution in a quartz cuvette.
-
Measure the fluorescence intensity at the determined maxima (λex = ~470 nm, λem = ~560 nm).
-
Use PBS as a blank to zero the instrument.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus the doxorubicin concentration.
-
Perform a linear regression to generate a standard curve. This curve can be used to determine the concentration of unknown samples. The detection limit is typically below 0.1 µM.
-
Protocol for Fluorescence Microscopy of Cellular Uptake
Objective: To visualize the intracellular accumulation and localization of doxorubicin.
Materials & Equipment:
-
Adherent cancer cell line (e.g., B16-F10, HeLa)
-
Complete cell culture medium
-
6-well tissue culture plates
-
Doxorubicin solution in complete PBS (CPBS: PBS with 0.5 mM MgCl₂, 0.7 mM CaCl₂, 0.1% glucose)
-
Inverted fluorescence microscope with appropriate filter sets (e.g., for green and red fluorescence)
Methodology:
-
Cell Seeding: Seed cells into a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight.
-
Treatment:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add CPBS containing the desired concentration of doxorubicin (e.g., 1 µM, 5 µM, 10 µM) to the cells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Imaging Preparation:
-
Aspirate the doxorubicin solution.
-
Wash the cells twice with CPBS to remove any extracellular drug.
-
Add fresh CPBS or a suitable imaging medium to the wells.
-
-
Microscopy:
-
Examine the cells using an inverted fluorescence microscope.
-
Acquire images using brightfield, a green fluorescence channel (higher sensitivity), and a red fluorescence channel.
-
-
Data Analysis:
-
Overlay the fluorescence and brightfield images to determine the subcellular localization of the drug (e.g., nucleus vs. cytoplasm).
-
Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).
-
Protocol for Flow Cytometry Analysis of Drug Accumulation
Objective: To quantify the cellular accumulation of doxorubicin in a cell suspension.
Materials & Equipment:
-
Suspension or trypsinized adherent cells
-
Doxorubicin solution in culture medium
-
Flow cytometry tubes
-
Flow cytometer with a 488 nm laser for excitation and appropriate emission filters (e.g., for PE channel)
Methodology:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in culture medium.
-
Treatment:
-
Aliquot the cell suspension into flow cytometry tubes.
-
Add doxorubicin to the tubes to achieve the desired final concentrations. Include an untreated control.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Sample Preparation for Analysis:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Aspirate the supernatant.
-
Resuspend the cells in cold PBS.
-
Repeat the wash step twice to ensure the removal of all extracellular drug.
-
Resuspend the final cell pellet in 0.5 mL of PBS for analysis.
-
-
Flow Cytometry:
-
Analyze the samples on the flow cytometer, exciting with the 488 nm laser.
-
Collect the fluorescence emission in the appropriate channel (typically PE, ~575 nm).
-
Record data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence histograms of the gated populations.
-
Calculate the mean fluorescence intensity (MFI) for each sample to quantify the concentration-dependent accumulation of doxorubicin.
-
Conclusion
The intrinsic fluorescence of the this compound core is an invaluable asset in cancer research and pharmacology. It provides a non-invasive, label-free method for visualizing drug transport, quantifying cellular accumulation, and probing the molecular interactions that underpin its therapeutic efficacy. By understanding and applying the principles and protocols outlined in this guide, researchers can continue to leverage this unique property to gain deeper insights into doxorubicin's mechanism of action and to engineer the next generation of targeted cancer therapies.
References
- 1. Fluorescence properties of doxorubicin in PBS buffer and PVA films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiphoton fluorescence lifetime imaging of chemotherapy distribution in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Doxorubicinone using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of doxorubicinone, a principal aglycone metabolite of the anthracycline antibiotic doxorubicin (B1662922), using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocol is applicable to the analysis of this compound in biological matrices, supporting pharmacokinetic studies and drug metabolism research. The described methodology utilizes a C18 column with fluorescence or UV detection, providing the necessary selectivity and sensitivity for accurate quantification.
Introduction
Doxorubicin is a potent and widely used chemotherapeutic agent. Its metabolism in the body leads to the formation of several metabolites, including this compound. The quantification of this compound is crucial for understanding the metabolic fate and potential toxicity of doxorubicin. This document provides a detailed protocol for the separation and quantification of this compound by RP-HPLC, a technique renowned for its accuracy, precision, and robustness in pharmaceutical analysis.
Experimental Protocol
This protocol is a composite methodology based on established principles for the analysis of doxorubicin and its metabolites.[1][2]
Materials and Reagents
-
This compound standard (analytical grade)
-
Doxorubicin standard (for separation validation)
-
Daunorubicin (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade or ultrapure)
-
Chloroform (B151607) (analytical grade)
-
Plasma (from relevant species, e.g., mouse, rat, human)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a fluorescence or UV detector.
-
Reversed-phase C18 column (e.g., Luna Omega C18, 5 µm, 4.6 x 150 mm).
-
Data acquisition and processing software.
Chromatographic Conditions
-
Mobile Phase: A gradient elution is recommended for optimal separation of this compound from doxorubicin and other metabolites.[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in 95% methanol
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection:
-
Fluorescence: Excitation at 470 nm and emission at 580 nm.[1]
-
UV: 254 nm
-
Sample Preparation (Liquid-Liquid Extraction from Plasma)[2]
-
To a 10 µL plasma sample, add the internal standard (daunorubicin).
-
Perform liquid-liquid extraction using a mixture of chloroform and methanol (4:1, v/v).
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Quantitative Data
The following table summarizes the quantitative parameters for the analysis of this compound based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which provides a strong indication of the performance achievable with a well-optimized HPLC method.
| Parameter | This compound |
| Retention Time | Approximately 2.5 min |
| Linearity Range | 0.01 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway Diagram (Metabolic Conversion)
Caption: Metabolic conversion of Doxorubicin to this compound.
References
- 1. HPLC analysis of doxorubicin, epirubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, this compound, Doxorubicinolone, and 7-Deoxythis compound in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Doxorubicinone in Mouse Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of doxorubicinone, a major metabolite of the anticancer drug doxorubicin (B1662922), in mouse plasma. The protocol employs a simple liquid-liquid extraction for sample preparation and utilizes selected reaction monitoring (SRM) for highly selective and sensitive detection. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring, offering a low limit of quantification and excellent accuracy and precision.
Introduction
Doxorubicin is a widely used anthracycline antibiotic for cancer chemotherapy.[1][2] Its clinical use is often limited by dose-dependent cardiotoxicity, which is linked to its metabolic profile.[3][4] Doxorubicin is metabolized in the body to several compounds, including doxorubicinol (B1670906) and this compound.[3] Accurate quantification of these metabolites is crucial for understanding the drug's pharmacokinetics, metabolism, and toxicity mechanisms. This application note provides a detailed protocol for the quantification of this compound in a small volume of mouse plasma using LC-MS/MS.
Doxorubicin Metabolism Pathway
Doxorubicin undergoes metabolic transformation in the body, primarily through two main pathways: a two-electron reduction to doxorubicinol and a deglycosidation to form the aglycone this compound. Doxorubicinol, the major alcohol metabolite, is implicated in the cardiotoxicity associated with doxorubicin treatment.
References
- 1. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, this compound, Doxorubicinolone, and 7-Deoxythis compound in Mouse Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Doxorubicin and metabolites in rat plasma and small volume tissue samples by liquid chromatography/electrospray tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Doxorubicinone as a Standard in Chromatographic Analysis of Doxorubicin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (B1662922) is a potent and widely used anthracycline antibiotic for cancer chemotherapy.[1][2][3] Its clinical efficacy is often limited by dose-dependent cardiotoxicity, which is linked to its metabolic pathways.[4][5] The primary metabolites of doxorubicin include doxorubicinol, and the aglycones doxorubicinone and doxorubicinolone. Monitoring the levels of doxorubicin and its metabolites, such as this compound, in biological matrices is crucial for pharmacokinetic studies, understanding its toxicity mechanisms, and optimizing drug delivery systems. This application note provides detailed protocols for the use of this compound as a standard for its own quantification in complex biological samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection.
Physicochemical Properties
A summary of the relevant physicochemical properties of doxorubicin and its metabolite this compound are presented below.
| Property | Doxorubicin | This compound (Adriamycinone) |
| Molecular Formula | C₂₇H₂₉NO₁₁ | C₂₁H₁₈O₉ |
| Molecular Weight | 543.5 g/mol | 414.4 g/mol |
| Appearance | Red, crystalline solid | - |
| Solubility | Soluble in water, methanol, aqueous alcohols | - |
Doxorubicin Metabolism
Doxorubicin undergoes extensive metabolism primarily in the liver. The metabolic pathways involve the reduction of the side-chain carbonyl group to form doxorubicinol, and the cleavage of the daunosamine (B1196630) sugar to produce the aglycone, this compound.
References
- 1. SMPDB [smpdb.ca]
- 2. ijates.com [ijates.com]
- 3. Clinical pharmacokinetics of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin metabolism and toxicity in human myocardium: role of cytoplasmic deglycosidation and carbonyl reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Doxorubicinone Extraction from Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction of doxorubicinone, a major metabolite of the chemotherapeutic agent doxorubicin (B1662922), from plasma samples. The protocols outlined below are based on established and validated methods, primarily employing liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Doxorubicin is a widely used anthracycline antibiotic for cancer treatment.[1][2][3][4] Monitoring its plasma concentrations and those of its metabolites, such as this compound, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing drug-drug interactions.[5] this compound is a significant metabolite, and its accurate quantification in plasma is essential for understanding the overall disposition of doxorubicin in the body. This application note details validated protocols for the efficient extraction of this compound from plasma, ensuring high recovery and minimal matrix effects for subsequent sensitive analysis.
Experimental Protocols
Several methods have been successfully employed for the extraction of doxorubicin and its metabolites from biological matrices. These include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a highly sensitive method for the simultaneous determination of doxorubicin and its metabolites in mouse plasma. It is particularly suitable for small sample volumes.
Materials:
-
Plasma sample (e.g., 10 µL)
-
Internal Standard (IS) solution (e.g., Daunorubicin)
-
Extraction Solvent: Chloroform:Methanol (B129727) (4:1, v/v)
-
Reconstitution Solvent
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Pipette 10 µL of the plasma sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add the extraction solvent (chloroform:methanol, 4:1, v/v).
-
Vortex the mixture for a specified time (e.g., 5 minutes) to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers (e.g., 14,000 rpm for 10 minutes).
-
Carefully transfer the organic layer (bottom layer) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Protein Precipitation
Protein precipitation is a simpler and faster method suitable for high-throughput analysis.
Materials:
-
Plasma sample (e.g., 50 µL or 250 µL)
-
Internal Standard (IS) solution
-
Precipitating Agent: Acetonitrile (B52724) or Methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
0.22 µm membrane filter
Procedure:
-
Pipette the plasma sample into a microcentrifuge tube.
-
Add the internal standard solution and vortex briefly.
-
Add a volume of cold acetonitrile or methanol (e.g., 3-4 times the plasma volume).
-
Vortex the mixture vigorously for at least 30 seconds to precipitate the proteins.
-
Centrifuge at high speed (e.g., 12,000-14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase. Some protocols suggest filtering the supernatant through a 0.22 µm filter before analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation and can be automated for high-throughput applications.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
SPE Cartridge (e.g., Oasis HLB)
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Solvent (e.g., Water)
-
Wash Solvent
-
Elution Solvent (e.g., Methanol with 0.5% formic acid)
-
SPE manifold
-
Evaporator
Procedure:
-
Pre-treat the plasma sample as required (e.g., dilution, acidification).
-
Add the internal standard to the sample.
-
Condition the SPE cartridge by passing methanol through it.
-
Equilibrate the cartridge with water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a suitable solvent to remove interfering substances.
-
Elute the analyte of interest (this compound) using an appropriate elution solvent (e.g., methanol with 0.5% formic acid).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Data Presentation
The following tables summarize the quantitative data from various validated methods for the analysis of this compound and related compounds in plasma.
Table 1: Linearity and Quantification Limits
| Analyte | Matrix | Method | Linearity Range | LLOQ (ng/mL) | LOD (ng/mL) | Reference |
| This compound | Mouse Plasma | LLE-LC-MS/MS | 0.01 - 50 ng/mL | 0.01 | 0.006 | |
| Doxorubicin | Mouse Plasma | LLE-LC-MS/MS | 0.5 - 200 ng/mL | 0.5 | 0.26 | |
| Doxorubicinol | Mouse Plasma | LLE-LC-MS/MS | 0.1 - 200 ng/mL | 0.1 | 0.06 | |
| Doxorubicin | Human Plasma | Protein Precip. - LC-MS/MS | 1 - 1000 ng/mL | 1 | - | |
| Doxorubicinol | Human Plasma | Protein Precip. - LC-MS/MS | 0.5 - 500 ng/mL | 0.5 | - | |
| Non-liposomal Doxorubicin | Human Plasma | SPE-LC-MS/MS | 3.13 - 200 ng/mL | 3.13 | - | |
| Liposomal Doxorubicin | Human Plasma | SPE-LC-MS/MS | 0.156 - 40.0 µg/mL | 156 | - | |
| Doxorubicin | Mouse Plasma | Protein Precip. - UPLC-MS/MS | 1 - 800 ng/mL | 1 | - |
Table 2: Recovery and Matrix Effect
| Analyte | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| This compound | Mouse Plasma | LLE | 77.0 - 90.4 | Not specified | |
| Doxorubicin | Mouse Plasma | LLE | 81.7 - 86.4 | Not specified | |
| Doxorubicinol | Mouse Plasma | LLE | 84.1 - 87.9 | Not specified | |
| Non-liposomal Doxorubicin | Human Plasma | SPE | ~65 | Not specified | |
| Liposomal Doxorubicin | Human Plasma | SPE | ~97 | Not specified | |
| Doxorubicin | Human Plasma | Protein Precip. | 93.47 - 96.88 | Not specified | |
| Doxorubicinol | Human Plasma | Protein Precip. | 92.38 - 93.35 | Not specified | |
| Doxorubicin | Mouse Plasma | Protein Precip. | 3.4 - 9.0 | 2.6 - 6.2 (RSD) |
Visualizations
Experimental Workflow for this compound Extraction
The following diagrams illustrate the general workflows for the described extraction protocols.
Caption: Liquid-Liquid Extraction Workflow.
Caption: Protein Precipitation Workflow.
Caption: Solid-Phase Extraction Workflow.
Conclusion
The choice of extraction method for this compound from plasma depends on the specific requirements of the study, such as required sensitivity, sample volume, and throughput. Liquid-liquid extraction offers high sensitivity, particularly for small sample volumes. Protein precipitation is a rapid and simple method suitable for a large number of samples. Solid-phase extraction provides the cleanest extracts and can be automated. All three methods, when coupled with LC-MS/MS, provide robust and reliable quantification of this compound in plasma for various research and clinical applications.
References
- 1. Quantification of doxorubicin in plasma--a comparative study of capillary and venous blood sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, this compound, Doxorubicinolone, and 7-Deoxythis compound in Mouse Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the Doxorubicin and Doxorubicinol in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the Doxorubicin and Doxorubicinol in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, this compound, Doxorubicinolone, and 7-Deoxythis compound in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Doxorubicinone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (B1662922) is a potent anthracycline antibiotic widely employed in chemotherapy. Its efficacy is, however, accompanied by significant side effects, including cardiotoxicity. The metabolic transformation of doxorubicin within the cell is a critical aspect of its mechanism of action and toxicity profile. One of its primary metabolites is doxorubicinone, the aglycone form of the molecule. Understanding the intracellular concentration and activity of this compound is crucial for a comprehensive assessment of doxorubicin's therapeutic and toxic effects.
These application notes provide detailed protocols for the detection and quantification of doxorubicin and its metabolite, this compound, in a cell culture setting. The methodologies described include High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) for doxorubicin and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the simultaneous quantification of both doxorubicin and this compound.
Data Presentation
The following tables summarize key quantitative parameters for the detection of doxorubicin and this compound. It is important to note that while extensive data is available for doxorubicin, specific quantitative data for intracellular this compound concentrations in cell culture is not widely published. The provided LC-MS/MS parameters for this compound are based on studies in mouse plasma and serve as a strong starting point for method development in a cell culture matrix.[1][2]
Table 1: HPLC-FD Parameters for Doxorubicin Detection
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 470 - 480 nm | [3][4][5] |
| Emission Wavelength (λem) | 555 - 590 nm | [3][4][5] |
| Limit of Detection (LOD) | ~2 ng/mL | |
| Limit of Quantification (LOQ) | ~5 ng/mL | |
| Linear Range | 5 - 1000 ng/mL |
Note: The fluorescence properties of this compound are not well-characterized in existing literature. Therefore, HPLC-FD is primarily recommended for doxorubicin quantification. It is advisable to experimentally determine the fluorescence spectrum of a this compound standard to assess its suitability for this detection method.
Table 2: LC-MS/MS Parameters for Doxorubicin and this compound Detection (Positive Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | LLOQ (in mouse plasma) | Reference |
| Doxorubicin | 544.2 | 397.1 | Optimizable | 0.5 ng/mL | [2] |
| This compound | 415.1 | 251.1 | Optimizable | 0.01 ng/mL | [2] |
| Daunorubicin (Internal Standard) | 528.2 | 321.1 | Optimizable | - |
LLOQ: Lower Limit of Quantification. Collision energies should be optimized for the specific instrument used.
Experimental Protocols
I. Cell Culture Treatment and Lysate Preparation
This protocol outlines the general procedure for treating adherent cancer cell lines with doxorubicin and preparing cell lysates for subsequent analysis.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium
-
Doxorubicin hydrochloride
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-75 flasks) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Doxorubicin Treatment: Prepare a stock solution of doxorubicin in sterile water or DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations. Typical concentrations for in vitro studies range from 0.1 µM to 10 µM.[6]
-
Incubation: Remove the old medium from the cells and replace it with the doxorubicin-containing medium. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting (Adherent Cells):
-
Aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.
-
Alternatively, for some analyses, cells can be scraped directly into ice-cold PBS.
-
-
Cell Pelleting: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer. The volume will depend on the cell number, typically 100-500 µL for a well from a 6-well plate.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Sample Collection: Transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube. This lysate is now ready for protein quantification and subsequent analysis by HPLC-FD or LC-MS/MS. Store at -80°C for long-term storage.
II. Protocol for Doxorubicin Quantification by HPLC-FD
Instrumentation and Columns:
-
HPLC system with a fluorescence detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other mobile phase modifier
Procedure:
-
Sample Preparation:
-
Thaw cell lysate on ice.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of cell lysate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid). An example isocratic condition is Acetonitrile:Water (32:68, v/v) with pH adjusted to 2.6.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
-
Fluorescence Detection:
-
Quantification:
-
Prepare a standard curve of doxorubicin in the same matrix as the samples (lysis buffer).
-
Analyze the standards and samples under the same conditions.
-
Calculate the concentration of doxorubicin in the samples based on the standard curve.
-
III. Protocol for Doxorubicin and this compound Quantification by LC-MS/MS
Instrumentation and Columns:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (e.g., Daunorubicin)
Procedure:
-
Sample Preparation:
-
Follow the same protein precipitation and reconstitution steps as in the HPLC-FD protocol.
-
Spike the samples with a known concentration of the internal standard (e.g., daunorubicin) before protein precipitation.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transitions listed in Table 2.
-
Optimize instrument-specific parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the internal standard.
-
-
Quantification:
-
Prepare a standard curve of doxorubicin and this compound with the internal standard in the same matrix as the samples.
-
Analyze the standards and samples.
-
Calculate the concentration of each analyte by relating the peak area ratio of the analyte to the internal standard to the standard curve.
-
Signaling Pathways and Experimental Workflows
Caption: Doxorubicin metabolism and analytical workflow.
Caption: Experimental workflow for this compound detection.
Caption: Simplified doxorubicin signaling pathways.
Conclusion
The protocols provided here offer a robust framework for the detection and quantification of doxorubicin and its metabolite, this compound, in cell culture. While the analysis of doxorubicin is straightforward using both HPLC-FD and LC-MS/MS, the detection of this compound is more challenging due to the lack of extensive characterization of its fluorescence properties and typical intracellular concentrations. The LC-MS/MS method is therefore the recommended approach for the simultaneous and sensitive measurement of both compounds. Researchers are encouraged to perform initial experiments to determine the fluorescence properties of this compound standards and to establish the expected concentration ranges in their specific cell models to further refine these protocols. A deeper understanding of this compound's intracellular fate and activity will undoubtedly contribute to the development of safer and more effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, this compound, Doxorubicinolone, and 7-Deoxythis compound in Mouse Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification by laser scan microscopy of intracellular doxorubicin distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry of Doxorubicinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicinone, the aglycone metabolite of the potent chemotherapeutic agent doxorubicin (B1662922), plays a significant role in both the efficacy and toxicity of its parent drug. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and the development of new anticancer therapies. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers unparalleled specificity and sensitivity for the analysis of this compound in complex biological matrices. This application note provides a detailed protocol for the quantitative analysis of this compound using LC-HRMS/MS, along with insights into its fragmentation pathways.
Quantitative Analysis of this compound
A robust and sensitive method for the simultaneous determination of doxorubicin and its metabolites, including this compound, in mouse plasma has been developed and validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of this compound.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | [1][2] |
| Limit of Detection (LOD) | 0.006 ng/mL | |
| Linearity Range | 0.01–50 ng/mL | |
| Coefficient of Determination (r²) | ≥ 0.9933 | |
| Intra-day Precision (RSD) | 0.9–13.6% | |
| Inter-day Precision (RSD) | 0.9–13.6% | |
| Intra-day Accuracy (RE) | -13.0% to 14.9% | |
| Inter-day Accuracy (RE) | -13.0% to 14.9% | |
| Recovery | 77.0–90.4% | |
| Matrix Effect | 105.1–117.9% |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from a validated method for the extraction of doxorubicin and its metabolites from mouse plasma.
Materials:
-
Mouse plasma samples
-
Daunorubicin (B1662515) (Internal Standard, IS) solution (100 ng/mL in methanol)
-
50 mM Potassium phosphate (B84403) buffer (pH 7.4)
-
Chloroform:methanol (4:1, v/v)
-
0.1% Formic acid in 40% methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Vacuum evaporator
Procedure:
-
To a 10 µL aliquot of mouse plasma in a microcentrifuge tube, add 4 µL of the 100 ng/mL daunorubicin internal standard solution.
-
Add 30 µL of 50 mM potassium phosphate buffer (pH 7.4).
-
Add 400 µL of chloroform:methanol (4:1, v/v).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer 300 µL of the lower organic layer to a new tube.
-
Evaporate the solvent to dryness at 35°C using a vacuum evaporator.
-
Reconstitute the residue in 30 µL of 0.1% formic acid in 40% methanol.
-
Centrifuge the reconstituted sample.
-
Inject a 3 µL aliquot into the LC-MS/MS system.
LC-HRMS/MS Analysis
Instrumentation:
-
An ultra-performance liquid chromatograph (e.g., Agilent 1290) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution instrument like a Q-Exactive series).
Liquid Chromatography Conditions:
-
Column: A suitable reversed-phase column (e.g., Waters Symmetry® C18, 3.5 µm, 4.6 x 75 mm).
-
Mobile Phase A: 0.1% Acetic acid in water.
-
Mobile Phase B: 0.1% Acetic acid in acetonitrile.
-
Flow Rate: A typical flow rate for such columns would be in the range of 0.3-0.6 mL/min.
-
Gradient: A suitable gradient should be optimized to ensure separation of this compound from doxorubicin and other metabolites.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Selected Reaction Monitoring (SRM) for quantitative analysis or full scan and product ion scan for qualitative analysis and fragmentation studies.
-
Precursor Ion (m/z): The protonated molecule of this compound [M+H]⁺.
-
Product Ions: Specific product ions of this compound should be selected for monitoring. For doxorubicin, common fragment ions result from the cleavage of the glycosidic bond. For this compound, fragmentation of the aglycone backbone would be monitored.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound
This compound is formed by the cleavage of the glycosidic bond in doxorubicin, which eliminates the daunosamine (B1196630) sugar moiety. The fragmentation of this compound itself in the mass spectrometer will involve characteristic losses from the aglycone structure. Based on the principles of mass spectral fragmentation, a plausible pathway is proposed below.
Caption: Proposed fragmentation of this compound.
Conclusion
This application note provides a comprehensive overview of the high-resolution mass spectrometric analysis of this compound. The detailed experimental protocol for sample preparation and LC-HRMS/MS analysis, along with the summarized quantitative data, offers a valuable resource for researchers in the fields of pharmacology, drug metabolism, and oncology. The provided diagrams illustrate the key steps in the analytical workflow and a proposed fragmentation pathway, aiding in the understanding and implementation of this sensitive analytical technique. The ability to accurately measure this compound levels is essential for advancing our understanding of doxorubicin's action and for the development of safer and more effective cancer treatments.
References
- 1. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, this compound, Doxorubicinolone, and 7-Deoxythis compound in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, this compound, Doxorubicinolone, and 7-Deoxythis compound in Mouse Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cuk.elsevierpure.com [cuk.elsevierpure.com]
Application Notes and Protocols for Fluorescence Microscopy Imaging of Doxorubicinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicinone, the aglycone of the widely used chemotherapeutic agent doxorubicin (B1662922), is a critical molecule in the study of anthracycline anticancer drugs. Its intrinsic fluorescence provides a powerful tool for visualizing its cellular uptake, subcellular localization, and interaction with intracellular targets. This document provides detailed application notes and protocols for the fluorescence microscopy imaging of this compound in cancer cells. The methodologies described herein are essential for researchers in cell biology, pharmacology, and drug development who are investigating the mechanisms of action and resistance to anthracycline-based therapies.
This compound's fluorescence originates from its tetracyclic quinone structure. While specific quantitative fluorescence data for this compound is limited in the literature, its spectral properties are very similar to those of doxorubicin. Doxorubicin typically exhibits a maximum excitation wavelength of around 470 nm and an emission maximum at approximately 560-595 nm.[1] These properties allow for its visualization using standard fluorescence microscopy setups.
Quantitative Fluorescence Data
The following table summarizes the key fluorescence properties of doxorubicin, which can be used as a close approximation for this compound. It is important to note that these values can be influenced by the local microenvironment, such as solvent polarity and binding to macromolecules.[2]
| Property | Value | Notes |
| Excitation Maximum (λex) | ~470 nm | In aqueous solution.[1][3] |
| Emission Maximum (λem) | ~560 - 595 nm | In aqueous solution.[1] |
| Quantum Yield (Φ) | ~4.4% - 9% | In PBS. Can increase upon binding to cellular components. |
| Fluorescence Lifetime (τ) | ~1.1 ns | In culture medium. Can change upon intercalation with DNA. |
Experimental Protocols
Here, we provide detailed protocols for both live-cell and fixed-cell fluorescence microscopy imaging of this compound.
Experimental Workflow
The general workflow for fluorescence microscopy imaging of this compound is depicted below.
Protocol 1: Live-Cell Imaging of this compound Uptake
This protocol allows for the real-time visualization of this compound uptake and trafficking in living cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes or chamber slides
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS), sterile
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
Appropriate filter sets (e.g., for FITC or TRITC channels)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and grow for 24-48 hours.
-
This compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed complete cell culture medium.
-
Cell Treatment: Gently remove the culture medium from the cells and replace it with the medium containing this compound.
-
Live-Cell Imaging: Immediately place the imaging dish on the microscope stage within the environmental chamber.
-
Image Acquisition: Acquire fluorescence and brightfield/phase-contrast images at desired time points (e.g., every 5-15 minutes) to monitor the uptake and distribution of this compound. Use the lowest possible excitation light intensity to minimize phototoxicity.
-
Image Analysis: Analyze the acquired images to quantify the fluorescence intensity in different cellular compartments (e.g., cytoplasm and nucleus) over time.
Protocol 2: Fixed-Cell Imaging of this compound Distribution
This protocol is suitable for high-resolution imaging of the subcellular distribution of this compound at specific time points.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Glass coverslips in a multi-well plate
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1 (Steps 1-3).
-
Fixation: After the desired incubation time, gently wash the cells twice with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If co-staining with antibodies for intracellular targets is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. For imaging only this compound and nuclear counterstains, this step can be omitted as this compound is already inside the fixed cell.
-
Nuclear Counterstaining: Incubate the cells with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image Acquisition: Acquire images using a fluorescence microscope with appropriate filter sets for this compound and the nuclear counterstain.
-
Image Analysis: Analyze the images to determine the colocalization of this compound with the nucleus and other cellular structures.
Signaling Pathways Affected by this compound
This compound, as the active aglycone of doxorubicin, is expected to impact similar cellular signaling pathways. The primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the induction of apoptosis. Key signaling pathways affected are illustrated below.
This compound-induced DNA damage activates the ATM/ATR signaling cascade, leading to the phosphorylation and activation of p53. Activated p53 transcriptionally upregulates the expression of p21, which in turn inhibits cyclin-dependent kinases (CDKs) to induce cell cycle arrest, typically at the G1/S and G2/M checkpoints. Furthermore, p53 promotes apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of the intrinsic apoptotic pathway, culminating in the activation of caspase-3 and programmed cell death. Additionally, doxorubicin has been shown to activate the Notch signaling pathway, which can also contribute to apoptosis in cancer cells.
Conclusion
The intrinsic fluorescence of this compound makes it a valuable tool for cellular imaging studies. The protocols and information provided in this document offer a comprehensive guide for researchers to visualize and analyze the cellular dynamics of this important anticancer agent. By employing these fluorescence microscopy techniques, scientists can gain deeper insights into the mechanisms of this compound action, which is crucial for the development of more effective cancer therapies and for overcoming drug resistance.
References
- 1. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence properties of doxorubicin in PBS buffer and PVA films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Optical Methods for Determination of Concentration of Doxorubicin in Blood and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of Doxorubicinone for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy.[1] Its metabolic fate in the body is of significant interest in clinical and pharmaceutical research, with doxorubicinone being one of its major aglycone metabolites. The analysis of this compound is crucial for pharmacokinetic and metabolic studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for its quantification, Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and is a valuable alternative.[2]
However, the direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal instability, which can lead to poor peak shape and degradation in the hot injector and column.[3] These issues arise from the presence of multiple polar functional groups, including hydroxyl and ketone moieties, in its structure.[4][5][6] To overcome these limitations, a chemical derivatization step is necessary to convert this compound into a more volatile and thermally stable compound suitable for GC-MS analysis.
This application note provides a detailed protocol for a two-step derivatization of this compound, involving methoximation followed by silylation, to enable robust and sensitive analysis by GC-MS.
Principle of Derivatization
To prepare this compound for GC-MS analysis, a two-step derivatization process is proposed:
-
Methoximation: The ketone groups of this compound are first converted to methoximes using methoxyamine hydrochloride. This step is crucial to prevent the formation of multiple tautomeric isomers during the subsequent silylation step, which would complicate the resulting chromatogram.[7][8]
-
Silylation: The hydroxyl groups and the newly formed oxime groups are then derivatized using a potent silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.[9][10][11] This reaction replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, significantly reducing the polarity and increasing the volatility of the analyte.[12]
The resulting derivatized this compound is more amenable to vaporization and separation by gas chromatography.
Experimental Protocols
Note: This protocol is a general guideline and may require optimization for specific matrices and instrumentation. All procedures should be performed in a fume hood using appropriate personal protective equipment. Glassware should be thoroughly dried to prevent hydrolysis of the silylating reagents.[10]
Materials and Reagents
-
This compound standard
-
Methoxyamine hydrochloride
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (B1210297) (anhydrous)
-
Nitrogen gas (high purity)
-
GC-MS vials with inserts (2 mL)
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Reagent Preparation
-
Methoximation Reagent: Dissolve 20 mg of methoxyamine hydrochloride in 1 mL of anhydrous pyridine to create a 20 mg/mL solution. Prepare this solution fresh before use.
Two-Step Derivatization Procedure
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of a suitable anhydrous solvent like ethyl acetate to prepare a 1 mg/mL stock solution.
-
For analysis, transfer a known volume of the stock solution (e.g., 100 µL) into a 2 mL GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is critical to ensure the sample is completely dry as moisture will interfere with the derivatization.[10]
-
-
Step 1: Methoximation
-
Add 50 µL of the freshly prepared methoximation reagent (20 mg/mL methoxyamine hydrochloride in pyridine) to the dried sample in the GC vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 60°C for 60 minutes in a heating block or oven to facilitate the reaction with the ketone groups.[13]
-
After incubation, cool the vial to room temperature.
-
-
Step 2: Silylation
-
Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
Suggested GC-MS Conditions
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 15°C/min to 320°C
-
Hold: 10 minutes at 320°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-800) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
While specific quantitative data for the GC-MS analysis of derivatized this compound is not yet established, the following table summarizes the performance of a validated LC-MS/MS method for the quantification of this compound in mouse plasma. This data can serve as a benchmark for the expected sensitivity of an optimized GC-MS method.
| Parameter | This compound | Reference |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [9][10] |
| Matrix | Mouse Plasma | [9][10] |
| Linear Range | 0.01–50 ng/mL | [9][10] |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | [9][10] |
| Intra- and Inter-day RSD | 0.9–13.6% | [9][10] |
| Recovery | 77.0–90.4% | [10] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the this compound derivatization and analysis process.
Caption: Workflow for this compound Derivatization and GC-MS Analysis.
Conclusion
The described two-step derivatization protocol involving methoximation and silylation provides a robust framework for the analysis of this compound by GC-MS. This method effectively enhances the volatility and thermal stability of the analyte, enabling reliable chromatographic separation and mass spectrometric detection. This application note serves as a valuable resource for researchers and professionals in drug development and metabolism, offering a detailed methodology to facilitate the quantitative and qualitative analysis of this compound in various biological matrices. Further optimization of the derivatization and GC-MS parameters may be required to achieve optimal performance for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chegg.com [chegg.com]
- 7. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. Silylation Reagents - Regis Technologies [registech.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction for Doxorubicinone
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for the solid-phase extraction (SPE) of doxorubicinone from biological matrices. The method is adapted from established protocols for doxorubicin (B1662922), a structurally similar parent compound.
Introduction
This compound is the aglycone metabolite of the widely used anticancer drug doxorubicin. Accurate quantification of this compound is crucial for pharmacokinetic studies and understanding the metabolism of doxorubicin. Solid-phase extraction is a robust and selective sample preparation technique that enables the purification and concentration of analytes from complex biological matrices prior to downstream analysis, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note details an effective SPE method for the isolation of this compound.
Data Presentation
The following table summarizes quantitative data from various studies on the solid-phase extraction of doxorubicin and related compounds. This data provides a reference for expected performance when applying similar methods to this compound.
| Analyte | SPE Sorbent | Matrix | Recovery Rate (%) | Key Methodological Details | Reference |
| Doxorubicin | Hydrophilic-Lipophilic Balanced (HLB) | Rat Tissue | 91.6 ± 5.1 | Sample homogenization with 0.1 M HCl, wash with water, elution with acidified acetonitrile/methanol (B129727). | [1] |
| Doxorubicin | C8 Bond-Elut | Serum | 94 ± 8 | Elution with acetonitrile-0.2 M sodium hydrogen phosphate (B84403) (pH 3.6). | [2][3] |
| Doxorubicin | Octadecyl silane (B1218182) (C18) | Tissues | 81.7 ± 2.1 | Enzymatic digestion of tissue prior to extraction. | [4] |
| Non-liposomal Doxorubicin | Oasis HLB | Plasma | ~65 | Elution with methanol containing 0.5% formic acid. | |
| Doxorubicin | C2 silica | Cell Culture Media & Human Plasma | Not specified | Five-point standard curve from 1 ng/mL to 100 ng/mL. | |
| Doxorubicin | Molecularly Imprinted Polymer | Aqueous Medium | Not specified | pH optimized to 7.5 for efficient removal. |
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Solid-phase extraction and optimized separation of doxorubicin, epirubicin and their metabolites using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic determination of doxorubicin in tissues after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay of Doxorubicinone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (B1662922), a potent anthracycline antibiotic, is a cornerstone of many chemotherapeutic regimens. Its anticancer activity is attributed to several mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2][3] Doxorubicinone, the aglycone metabolite of doxorubicin, is a critical component of its biological activity and metabolism. Understanding the specific activity of this compound is crucial for elucidating the overall therapeutic and toxicological profile of doxorubicin.
These application notes provide a comprehensive guide for developing an in vitro assay to characterize the activity of this compound. The protocols detailed below are based on well-established methods for evaluating the parent compound, doxorubicin, and are intended to serve as a robust starting point for investigating this compound. Key activities that can be assessed include cytotoxicity, induction of apoptosis, effects on the cell cycle, and generation of reactive oxygen species.
Key Experimental Protocols
This section outlines detailed methodologies for essential in vitro assays to characterize the biological activity of this compound. It is recommended to perform these assays across a panel of relevant cancer cell lines to obtain a comprehensive activity profile.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Doxorubicin (as a positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in complete medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compounds. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or doxorubicin for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method uses PI to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and Doxorubicin
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Doxorubicin is known to cause G2/M arrest.[1]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure intracellular ROS levels.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and Doxorubicin
-
DCFH-DA probe
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 96-well black plate or 6-well plate and treat with this compound or doxorubicin for a desired time.
-
Probe Loading: Incubate the cells with DCFH-DA solution in serum-free medium for 30 minutes at 37°C.
-
Measurement: Wash the cells with PBS. Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader or analyze by flow cytometry.
-
Data Analysis: Quantify the relative fluorescence units (RFU) to determine the level of intracellular ROS.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound and Doxorubicin
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | This compound | 24 | |
| 48 | |||
| 72 | |||
| Doxorubicin | 24 | ||
| 48 | |||
| 72 | |||
| A549 | This compound | 24 | |
| 48 | |||
| 72 | |||
| Doxorubicin | 24 | ||
| 48 | |||
| 72 |
Table 2: Apoptosis Induction by this compound and Doxorubicin
| Cell Line | Treatment (Concentration) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MCF-7 | Vehicle Control | ||
| This compound (IC₅₀) | |||
| Doxorubicin (IC₅₀) | |||
| A549 | Vehicle Control | ||
| This compound (IC₅₀) | |||
| Doxorubicin (IC₅₀) |
Table 3: Cell Cycle Analysis of Cells Treated with this compound and Doxorubicin
| Cell Line | Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Vehicle Control | |||
| This compound (IC₅₀) | ||||
| Doxorubicin (IC₅₀) | ||||
| A549 | Vehicle Control | |||
| This compound (IC₅₀) | ||||
| Doxorubicin (IC₅₀) |
Table 4: Intracellular ROS Generation
| Cell Line | Treatment (Concentration) | Relative Fluorescence Units (RFU) |
| MCF-7 | Vehicle Control | |
| This compound (IC₅₀) | ||
| Doxorubicin (IC₅₀) | ||
| A549 | Vehicle Control | |
| This compound (IC₅₀) | ||
| Doxorubicin (IC₅₀) |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing this compound's in vitro activity.
Caption: Putative signaling pathway for this compound-induced cell death.
References
Troubleshooting & Optimization
Technical Support Center: Doxorubicinone HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering doxorubicinone peak tailing in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure affect its chromatographic behavior?
A1: this compound is the aglycone metabolite of the anticancer drug doxorubicin. Structurally, it lacks the daunosamine (B1196630) sugar moiety of doxorubicin, which removes the basic amino group.[1] this compound is characterized by a tetracyclic quinonoid structure with multiple phenolic hydroxyl groups. These phenolic groups are weakly acidic and are the primary sites for ionization and potential secondary interactions with the stationary phase, influencing its retention and peak shape in reversed-phase HPLC. Its solubility in water is poor.
Q2: What is the primary cause of this compound peak tailing in reversed-phase HPLC?
A2: The most common cause of peak tailing for this compound is secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column (e.g., C18).[2][3] At certain pH values, these silanol groups can be ionized (negatively charged) and interact with the polar functional groups of this compound, leading to non-ideal peak shapes.
Q3: How does mobile phase pH influence this compound peak shape?
A3: Mobile phase pH is a critical factor in controlling the peak shape of this compound. Since this compound has acidic phenolic hydroxyl groups, the mobile phase pH will determine the ionization state of both the analyte and the residual silanol groups on the stationary phase.
-
At low pH (e.g., pH 2-3): The ionization of both the phenolic hydroxyl groups of this compound and the residual silanol groups is suppressed. This minimizes ionic secondary interactions, generally resulting in a more symmetrical peak shape.[3]
-
At mid-range pH (e.g., pH 4-7): A portion of the silanol groups on the silica (B1680970) surface will be deprotonated and negatively charged, which can lead to strong interactions with this compound, causing significant peak tailing.
-
At high pH (e.g., pH > 8): While this would ensure the deprotonation of this compound's phenolic groups, it is generally not recommended for standard silica-based columns as it can cause the silica to dissolve, leading to column degradation.
Q4: What are the typical system suitability criteria for an HPLC method analyzing this compound?
A4: System suitability tests are essential to ensure the HPLC system is performing correctly before sample analysis.[4] Typical parameters and acceptance criteria include:
-
Tailing Factor (Symmetry Factor): Should ideally be less than 2.0.
-
Repeatability: The relative standard deviation (RSD) of peak areas from replicate injections of a standard solution should be less than 2%.
-
Resolution: There must be a minimum resolution between the this compound peak and any other closely eluting peaks (e.g., doxorubicin, other metabolites, or impurities).
-
Theoretical Plates (Column Efficiency): A higher number indicates better column performance. The specific value will depend on the column and method.
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving this compound peak tailing issues.
Problem: this compound peak is tailing (Tailing Factor > 2.0)
Below is a troubleshooting workflow to address this issue:
References
Technical Support Center: Doxorubicinone Analysis by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of doxorubicinone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is most suitable for this compound analysis?
A1: Electrospray ionization (ESI) is the most commonly reported and well-established ionization technique for the quantitative analysis of this compound, typically in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). ESI in positive ion mode generally yields better sensitivity for this compound and its metabolites compared to negative ion mode.[1] While Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for imaging of doxorubicin (B1662922) in tissue, specific protocols for this compound are not as readily available and may require extensive method development.[2]
Q2: What are the expected precursor and product ions for this compound in positive mode ESI-MS/MS?
A2: When using positive ion mode ESI, this compound is often detected as a protonated molecule ([M+H]⁺) or a sodium adduct ([M+Na]⁺).[1] For doxorubicin, the protonated molecule ([M+H]⁺) is observed at m/z 544.22, which fragments to a major product ion at m/z 397.06.[3][4] While the exact m/z for this compound will differ, a similar fragmentation pattern involving the loss of the sugar moiety is expected. The aglycone form of doxorubicin, this compound, has been identified in MS/MS spectra in treated MCF-7 cells.
Q3: What are some common adducts I should be aware of in ESI-MS?
A3: In positive mode ESI, besides the protonated molecule ([M+H]⁺), it is common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺). In negative mode, formate (B1220265) ([M+HCOO]⁻) and acetate (B1210297) ([M+CH₃COO]⁻) adducts are common if these are present in the mobile phase. The formation of adducts can be influenced by the sample preparation and the purity of the solvents and additives used.
Q4: What type of liquid chromatography column is recommended for this compound separation?
A4: Reversed-phase columns, particularly C18 columns, are widely used for the separation of doxorubicin and its metabolites, including this compound. Various C18 columns with different particle sizes and dimensions have been successfully employed.
Troubleshooting Guides
ESI-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal/Poor Ionization | Suboptimal mobile phase composition. | Using methanol (B129727) as the strong eluent in the mobile phase has been shown to increase ionization efficiency for this compound and related compounds. Ensure the presence of a proton source, like 0.1% formic acid, in the mobile phase for positive ion mode. |
| Inefficient desolvation. | Optimize the drying gas temperature and flow rate. For doxorubicin analysis, a nitrogen temperature of 450°C and a flow rate of 750 L/h have been used. | |
| Incorrect ionization polarity. | Positive ion mode has been shown to provide better sensitivity for this compound. | |
| Signal Instability/Fluctuations | Matrix effects from the sample. | Implement a robust sample preparation method, such as liquid-liquid extraction with chloroform:methanol (4:1, v/v), which has been shown to reduce matrix effects and improve sensitivity. |
| Inconsistent spray. | Check the spray needle for blockages or damage. Ensure a stable flow rate from the LC system. | |
| Presence of Multiple Adducts | High salt concentration in the sample or mobile phase. | Use high-purity solvents and additives. If possible, desalt the sample before injection. Reduce or remove sources of sodium or potassium. |
| Mobile phase contamination. | Prepare fresh mobile phases daily using high-purity solvents and additives. |
MALDI-TOF MS Troubleshooting (General Guidance)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Signal or Very Weak Signal | Inappropriate matrix selection. | The choice of matrix is critical. For compounds like this compound, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) could be starting points. Experiment with different matrices and solvent systems for sample preparation. |
| Poor co-crystallization. | Vary the sample-to-matrix ratio and the spotting technique (e.g., dried droplet, thin layer). Ensure the sample and matrix are completely dissolved before mixing. | |
| Laser energy is too high or too low. | Optimize the laser energy. Start with low energy and gradually increase it until a signal is observed. Excessive energy can cause fragmentation and signal loss. | |
| Poor Mass Accuracy | Instrument calibration has drifted. | Calibrate the instrument using a standard with known masses close to the analyte of interest. |
| Sample is not in the same focal plane as the calibrant. | Ensure the sample and calibrant are spotted on the same plate and are at a similar height. | |
| Broad or Tailing Peaks | High salt or buffer concentration in the sample. | Desalt the sample using appropriate techniques (e.g., dialysis, reverse-phase cleanup). |
| Inhomogeneous crystal formation. | Try different crystallization methods or add additives to the matrix solution to promote the growth of more uniform crystals. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction
This protocol is suitable for the extraction of this compound from plasma samples.
-
To a 10 µL plasma sample, add an appropriate internal standard (e.g., daunorubicin).
-
Add 100 µL of a chloroform:methanol (4:1, v/v) solution.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the lower organic layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax XDB C18, 50x2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.60 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
-
Mass Spectrometry (ESI):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Spray Voltage: 5.5 kV.
-
Ion Source Temperature: 500 °C.
-
Gas 1 (Nebulizer Gas): 55 psi.
-
Gas 2 (Heater Gas): 55 psi.
-
Curtain Gas: 15 psi.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
-
Quantitative Data Summary
The following table summarizes the linear range and lower limit of quantification (LLOQ) for this compound and its related compounds from a validated LC-MS/MS method in mouse plasma.
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| This compound | 0.01–50 | 0.01 |
| Doxorubicin | 0.5–200 | 0.5 |
| Doxorubicinol | 0.1–200 | 0.1 |
| Doxorubicinolone | 0.01–50 | 0.01 |
| 7-Deoxythis compound | 0.01–50 | 0.01 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low MS signal.
References
- 1. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, this compound, Doxorubicinolone, and 7-Deoxythis compound in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 3. Development and Validation of Doxorubicin Hydrochloride and Doxorubicinol Quantification Method in Dried Blood Spot by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Doxorubicinone Stability in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with doxorubicinone in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is the aglycone (non-sugar) component of the widely used chemotherapy drug doxorubicin (B1662922). It is a critical metabolite and a subject of study in its own right. Its stability in aqueous solutions is a significant concern because, like its parent compound doxorubicin, it is susceptible to degradation, which can lead to a loss of biological activity and the formation of potentially toxic byproducts. Inconsistent stability can compromise experimental results and the development of therapeutic agents.
Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] Doxorubicin, a closely related compound, is known to be more stable at acidic pH and low temperatures, with darkness also being a conducive factor for its stability.[1]
Q3: What are the visible signs of this compound degradation in an aqueous solution?
A3: Visible signs of degradation can include a color change of the solution. Aqueous solutions of doxorubicin, which is structurally similar, are yellow-orange at an acidic pH, orange-red at a neutral pH, and violet-blue at a pH greater than 9.[3] A shift in color outside of the expected range for a given pH can indicate a chemical change. Precipitation is another common sign of instability, which can be caused by degradation, aggregation, or exceeding the solubility limit.[4]
Q4: How does pH affect the stability of this compound?
A4: this compound is susceptible to both acid and base hydrolysis. Doxorubicin has been shown to be extremely unstable under alkaline hydrolysis conditions, even at room temperature, and unstable to acid hydrolysis at elevated temperatures (80°C). It is generally most stable in acidic conditions. For instance, doxorubicin solutions show a significant decline in concentration at pH 7.4 over a few hours, while being essentially constant at pH 4.8 for up to 12 hours.
Q5: Can temperature fluctuations impact my this compound solution?
A5: Yes, temperature is a critical factor. Higher temperatures accelerate the degradation process. For doxorubicin, storage at refrigerated (4°C) or frozen (-20°C) temperatures is recommended to maintain stability. An aqueous solution of doxorubicin hydrochloride is reported to be stable for up to six months when refrigerated at 4°C.
Q6: Is this compound light-sensitive?
A6: Yes, exposure to light, particularly UV light, can induce photodegradation. It is recommended to protect this compound solutions from light by using amber vials or by working in low-light conditions. Studies on doxorubicin have shown that a combination of darkness and low temperature enhances its stability.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Precipitation in Solution | - Exceeding Solubility Limit: The concentration of this compound is higher than its solubility in the aqueous medium.- pH Shift: The pH of the solution is in a range where this compound is less soluble or unstable.- Aggregation: this compound molecules are self-associating to form larger, insoluble aggregates. This can be enhanced with increasing concentration.- Interaction with Buffers: Components of the buffer, such as phosphates in PBS, can induce precipitation. | 1. Reduce Concentration: Lower the final working concentration of this compound.2. Optimize pH: Adjust the pH of your solution to a more acidic range (e.g., pH 4-6) where doxorubicin and its derivatives show greater stability.3. Use a Co-solvent: Prepare a stock solution in an organic solvent like DMSO and add it dropwise to the aqueous buffer while vortexing to aid dispersion.4. Consider Alternative Buffers: If using PBS, consider switching to a different buffer system. |
| Color Change in Solution | - pH Change: The pH of the solution has shifted, leading to a change in the chromophore structure. Doxorubicin solutions change color with pH.- Degradation: The molecule is degrading into byproducts with different absorption spectra. | 1. Verify pH: Measure the pH of your solution to confirm it is within the expected range.2. Protect from Degradation: Ensure the solution is protected from light and stored at a low temperature (4°C).3. Prepare Fresh Solutions: Use freshly prepared solutions for your experiments whenever possible. |
| Inconsistent Experimental Results | - Loss of Active Compound: this compound has degraded over time, leading to a lower effective concentration.- Variability in Preparation: Inconsistent preparation of the aqueous solution is leading to varying levels of precipitation or degradation. | 1. Confirm Concentration: Use a validated analytical method like HPLC to verify the concentration of this compound before each experiment.2. Standardize Protocol: Implement a standardized and documented procedure for preparing your this compound solutions.3. Assess Stability Under Experimental Conditions: Perform a preliminary experiment to determine the stability of this compound over the time course of your assay and under your specific experimental conditions (e.g., temperature, media). |
Quantitative Data Summary
The following tables summarize the stability of doxorubicin, which can serve as a guide for the expected stability of this compound.
Table 1: Effect of pH and Temperature on Doxorubicin Stability
| pH | Temperature (°C) | Stability | Reference |
| 4.8 | Not Specified | Essentially constant for up to 12 hours | |
| 7.4 | Not Specified | 5% decline in concentration by 3 hours | |
| Acidic | Low | More stable | |
| Alkaline | Room Temp | Extremely unstable | |
| 6.47 | 25 | Stable for 24 days in 0.9% NaCl | |
| 4.36 - 6.47 | 4 | Stable for at least 43 days in various infusion fluids | |
| Not Specified | 4 | Stable for up to 6 months (reconstituted with sterile water) |
Table 2: Forced Degradation Studies of Doxorubicin
| Stress Condition | Details | Outcome | Reference |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 8 hours | Degradation to a single product (A-I) | |
| Base Hydrolysis | 0.1 M NaOH at room temperature | Extensive degradation into multiple unresolved products | |
| Oxidation | 30% H₂O₂ at 30±5°C for 24 hours | Degradation into four products (O-I to O-IV) | |
| Thermal Degradation | Solid-state at 50°C for 30 days | No degradation products observed | |
| Photolysis | Not specified | Can induce degradation |
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Solution from a DMSO Stock
This protocol is designed to minimize precipitation when preparing an aqueous solution of this compound.
-
Prepare a Concentrated Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM). Ensure complete dissolution; gentle warming or sonication may be used if necessary.
-
Pre-warm Aqueous Buffer: Warm your desired aqueous buffer (e.g., saline, non-phosphate buffer at a slightly acidic pH) to the experimental temperature.
-
Vortexing and Dropwise Addition: Vigorously vortex the aqueous buffer. While it is vortexing, add the required volume of the this compound DMSO stock solution dropwise to the buffer.
-
Final Mixing: Continue to vortex the solution for an additional 30-60 seconds to ensure it is thoroughly mixed.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, consider reducing the final concentration.
-
Use Immediately: It is recommended to use the freshly prepared aqueous solution immediately to minimize degradation and precipitation over time.
Protocol 2: Stability Assessment by HPLC
This protocol provides a general method for assessing the stability of this compound in an aqueous solution.
-
Method Development: Develop and validate a stability-indicating HPLC method. A reverse-phase C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents like methanol (B129727) and acetonitrile. Detection is typically performed using a UV-Vis detector at a wavelength of 254 nm.
-
Sample Preparation: Prepare the this compound aqueous solution under the desired conditions (e.g., specific pH, temperature, light exposure).
-
Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Chromatographic Analysis: Inject the aliquot into the HPLC system.
-
Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Forced Degradation: To confirm the method is stability-indicating, perform forced degradation studies by exposing the this compound solution to stress conditions such as acid, base, heat, and oxidation.
Visualizations
Caption: Factors influencing this compound stability in aqueous solutions.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Major degradation pathways of this compound.
References
Technical Support Center: Overcoming Poor Solubility of Doxorubicinone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of doxorubicinone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What is the primary cause?
A: this compound, the aglycone metabolite of doxorubicin (B1662922), is a hydrophobic molecule with inherently low aqueous solubility, especially at neutral pH.[1][2] In aqueous environments, hydrophobic molecules like this compound tend to self-aggregate to minimize contact with polar water molecules, leading to visible precipitation or failure to dissolve.[3] The energy required to break the crystal lattice of the this compound powder is not sufficiently compensated by the energy of solvation in water.
Q2: What are the initial troubleshooting steps I can take to dissolve this compound for an in vitro experiment?
A: Before exploring more complex formulation strategies, attempt these initial steps:
-
Use an Organic Co-Solvent: this compound is more soluble in organic solvents. Prepare a concentrated stock solution in 100% dimethyl sulfoxide (B87167) (DMSO) or ethanol.[4] Subsequently, this stock solution can be diluted into your aqueous experimental buffer.
-
Vortex and Gentle Warming: After creating the stock solution, ensure it is fully dissolved. When diluting into the aqueous buffer, add the stock solution dropwise while vigorously vortexing the buffer to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation. Gentle warming can also aid dissolution, but be cautious of potential degradation of the compound at elevated temperatures.
-
Sonication: If aggregates are visible, sonication can be employed to break them apart, increasing the surface area available for dissolution.
-
pH Adjustment: The solubility of anthracyclines like this compound is pH-dependent. Solubility is generally higher in acidic or basic conditions compared to neutral pH.[3] Adjusting the pH of your buffer, if permissible for your experiment, can significantly improve solubility.
Q3: I'm observing precipitation even after preparing a DMSO stock and diluting it into my cell culture medium. How can I resolve this?
A: This is a common issue known as "solvent-shifting," where the compound precipitates when transferred from a high-solubility organic solvent to a low-solubility aqueous medium. Here are some solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment to stay below its aqueous solubility limit.
-
Reduce the Percentage of Organic Solvent: While a DMSO stock is necessary, the final concentration of DMSO in your aqueous solution should be kept to a minimum (typically <0.5% v/v) as it can be toxic to cells. If the required concentration of this compound necessitates a higher percentage of DMSO, it may indicate that a formulation strategy is needed.
-
Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F68) in your aqueous buffer can help to stabilize the this compound molecules and prevent aggregation.
Q4: What advanced formulation strategies can I employ to significantly increase the aqueous solubility and stability of this compound?
A: For applications requiring higher concentrations of this compound in an aqueous medium, the following formulation strategies are recommended:
-
Cyclodextrin (B1172386) Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that has greatly enhanced aqueous solubility.
-
Nanoparticle Formulation: Encapsulating this compound within polymeric nanoparticles (e.g., made from PLGA) can improve its dispersibility and stability in aqueous solutions, effectively creating a nanosuspension.
-
Solid Dispersion: This technique involves dispersing this compound in a hydrophilic solid carrier (e.g., polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP)). When this solid dispersion is introduced to an aqueous medium, the carrier dissolves rapidly, releasing the drug as fine, amorphous particles with increased surface area and enhanced dissolution.
Data Presentation: Solubility of this compound and Related Compounds
Table 1: Solubility of Doxorubicin (a close structural analog) in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ~10 mg/mL | |
| Water | Sparingly soluble, precipitates in PBS | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Ethanol | ~1 mg/mL |
Note: this compound is expected to have lower aqueous solubility than doxorubicin hydrochloride due to the absence of the hydrophilic amino sugar moiety.
Table 2: Comparison of this compound Solubility Enhancement Strategies
| Technique | Principle of Solubilization | Typical Fold Increase in Solubility | Key Considerations |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within the cyclodextrin cavity, presenting a hydrophilic exterior. | 10 to 100-fold or more, depending on the cyclodextrin and drug. | Choice of cyclodextrin (e.g., β-CD, HP-β-CD) is critical; requires optimization of the drug-to-cyclodextrin molar ratio. |
| Nanoparticle Formulation | Encapsulation of the drug within a polymeric matrix, creating a stable colloidal dispersion in water. | Not a true solubilization, but creates a stable dispersion allowing for higher effective concentrations. | Particle size, surface charge, and drug loading need to be characterized. The release kinetics can be tailored. |
| Solid Dispersion | Dispersion of the drug in a hydrophilic carrier matrix at a molecular level, often in an amorphous state. | Can be significant, depending on the carrier and drug-to-carrier ratio. | Stability of the amorphous state is crucial; potential for recrystallization over time. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication may be used if necessary.
-
Working Solution Preparation:
-
Bring the stock solution and your aqueous buffer (e.g., cell culture medium) to the same temperature (typically room temperature or 37°C).
-
While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.5%).
-
-
Inspection: Visually inspect the final solution for any signs of precipitation before use.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2 of β-cyclodextrin or HP-β-cyclodextrin).
-
Mixing: In a glass mortar, place the calculated amount of cyclodextrin. Add a small amount of a water:ethanol (1:1 v/v) mixture to form a thick paste.
-
Incorporation: Add the weighed this compound powder to the cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly with a pestle for 30-60 minutes. The mixture should maintain a paste-like consistency.
-
Drying: Spread the paste in a thin layer on a petri dish and dry in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Processing: Pulverize the dried complex into a fine powder using the mortar and pestle, and then pass it through a fine-mesh sieve.
-
Storage: Store the resulting powder in a desiccator. This powder can then be used for dissolution studies to confirm enhanced solubility.
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)
-
Primary Emulsion (w/o):
-
Dissolve a precise amount of this compound in a small volume of aqueous solution (e.g., acidic water to enhance solubility) to form the inner aqueous phase (W1).
-
Dissolve PLGA polymer in an organic solvent like dichloromethane (B109758) (DCM) to form the oil phase (O).
-
Add the inner aqueous phase (W1) to the oil phase (O) and sonicate at high energy to form a stable water-in-oil (w/o) primary emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Prepare an outer aqueous phase (W2) containing a stabilizer, such as polyvinyl alcohol (PVA).
-
Add the primary emulsion (w/o) to the outer aqueous phase (W2) under sonication to form the double emulsion (w/o/w).
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours to allow the organic solvent (DCM) to evaporate, leading to the formation of solid nanoparticles.
-
-
Purification:
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.
-
-
Lyophilization:
-
Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder that can be readily redispersed for use.
-
Visualizations
References
Preventing degradation of doxorubicinone during extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of doxorubicinone during extraction from biological matrices.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Alkaline Hydrolysis: this compound, like its parent compound doxorubicin (B1662922), is highly susceptible to degradation in alkaline conditions.[1][2][3][4] | Maintain a low pH (acidic) environment throughout the extraction process. Use buffers or extraction solvents containing a weak acid, such as formic acid.[5] |
| High Temperature: Elevated temperatures can accelerate the degradation of this compound. | Perform all extraction steps at low temperatures. Work on ice and use pre-chilled solvents and tubes. | |
| Photodegradation: Exposure to light can cause degradation of the anthracycline structure. | Protect samples from light at all stages of the extraction process by using amber-colored tubes and minimizing exposure to ambient light. | |
| Oxidative Degradation: The presence of oxidizing agents can lead to the formation of degradation products. Doxorubicin itself can act as a pro-oxidant. | Consider adding antioxidants to the extraction solvent. Degas solvents to remove dissolved oxygen. | |
| Presence of unexpected peaks in chromatogram | Degradation Products: Extra peaks may correspond to various degradation products of this compound. | Review the extraction conditions (pH, temperature, light exposure) to identify the likely cause of degradation. Refer to the this compound degradation pathway diagram below. |
| Incomplete Extraction: The presence of doxorubicin suggests incomplete hydrolysis if the starting material is the parent drug. | If preparing this compound from doxorubicin by acid hydrolysis, ensure the reaction goes to completion. Monitor the reaction progress by HPLC. | |
| Poor reproducibility of results | Inconsistent pH: Minor variations in pH can lead to significant differences in degradation rates. | Ensure consistent and accurate pH control in all samples and replicates. |
| Variable Temperature Exposure: Fluctuations in temperature between samples can affect stability. | Standardize the temperature conditions for all extraction steps. | |
| Adsorption to Container Walls: Anthracyclines can adsorb to the surfaces of certain types of containers. | Use appropriate laboratory ware (e.g., polypropylene (B1209903) tubes) and consider pre-treating surfaces if adsorption is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: The most significant factor is alkaline hydrolysis. This compound is extremely unstable in alkaline (high pH) conditions, leading to rapid degradation even at room temperature. Therefore, maintaining an acidic environment is critical.
Q2: At what pH is this compound most stable?
A2: this compound is most stable at a low pH. For analytical purposes, a pH of around 2.5 to 4.6 is often used for the mobile phase in HPLC, which indicates the pH range for optimal stability.
Q3: Can I heat my sample to improve extraction efficiency?
A3: It is strongly advised not to heat samples containing this compound. Increased temperature significantly accelerates its degradation. All extraction steps should be performed at reduced temperatures (e.g., 4°C or on ice).
Q4: Is it necessary to protect my samples from light?
A4: Yes. This compound, like other anthracyclines, is sensitive to light. Exposure to light can lead to photodegradation. It is essential to use amber-colored vials and minimize light exposure throughout the entire process.
Q5: What type of extraction method is recommended for this compound?
A5: Solid-phase extraction (SPE) using hydrophilic-lipophilic balanced (HLB) cartridges has been shown to be a highly effective and reproducible method for extracting anthracyclines from biological matrices. Liquid-liquid extraction (LLE) and protein precipitation are also viable methods.
Q6: What solvents are recommended for the extraction?
A6: Acetonitrile and methanol (B129727) are commonly used solvents for extracting anthracyclines. Often, a weak acid like formic acid is added to the extraction solvent to maintain a low pH and prevent degradation.
Q7: Can enzymatic degradation affect my results?
A7: Yes, if you are working with tissue homogenates or other biologically active samples, enzymatic degradation can occur. This can include deglycosidation if starting with doxorubicin. Performing extractions at low temperatures and rapidly inactivating enzymes (e.g., by adding organic solvent) can minimize this.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is adapted from methods for doxorubicin extraction and is optimized for this compound stability.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma in a polypropylene tube, add 500 µL of 0.1% formic acid in water and vortex to mix. This ensures an acidic pH.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition an HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in 0.1% formic acid in water to remove interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol containing 0.1% formic acid into a clean, amber-colored collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 30°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis (e.g., 100 µL of acetonitrile/water with 0.1% formic acid).
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Tissue Homogenate
-
Homogenization:
-
Homogenize the tissue sample in 4 volumes of ice-cold 0.1 M ammonium (B1175870) formate (B1220265) buffer (pH 4.5).
-
-
Extraction:
-
To 1 mL of tissue homogenate, add 3 mL of a mixture of ice-cold chloroform (B151607) and isopropanol (B130326) (1:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C.
-
-
Phase Separation:
-
Carefully collect the lower organic layer into a clean, amber-colored tube.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 30°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis.
-
Data Presentation
Table 1: Stability of Doxorubicin Under Various Conditions
This table summarizes data from forced degradation studies on doxorubicin, which provides insights into the stability of the structurally similar this compound.
| Condition | Temperature | Duration | Degradation | Degradation Products | Reference |
| Alkaline Hydrolysis (0.1 M NaOH) | Room Temp | - | Extremely Unstable | Multiple, unresolved | |
| Acid Hydrolysis (0.1 M HCl) | 80°C | 8 hours | Unstable | Deglucosaminyl doxorubicin (this compound) | |
| Oxidative (30% H₂O₂) | Room Temp | 24 hours | Unstable | Four oxidative products | |
| Photolytic | Ambient | - | Stable | No degradation | |
| Thermal (Solid State) | 50°C | 30 days | Stable | No degradation |
Note: this compound is the product of acid hydrolysis of doxorubicin. The conditions that degrade doxorubicin are highly likely to degrade this compound as well, with the exception of acid hydrolysis which forms it.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Optimized workflow for this compound extraction.
References
- 1. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Matrix Effects in Doxorubicinone LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of doxorubicinone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are matrix effects and why are they a concern in this compound LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization (suppression or enhancement) caused by co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue).[1][2][3] This interference can compromise the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[4][5] In bioanalysis, phospholipids (B1166683) are a major source of matrix effects, especially when using electrospray ionization (ESI).
Q2: I'm observing a lower-than-expected signal for this compound. Could this be due to matrix effects?
A2: Yes, a diminished analyte response, also known as ion suppression, is a common manifestation of matrix effects. This occurs when co-eluting compounds from the biological matrix compete with this compound for ionization in the MS source. Phospholipids are notorious for causing ion suppression in bioanalytical methods. To confirm if you are experiencing ion suppression, you can perform a post-column infusion experiment or a quantitative post-extraction spike analysis.
Q3: My calibration curve for this compound is non-linear and the precision is poor. Can matrix effects be the cause?
A3: Absolutely. Matrix effects can lead to a significant deterioration in the precision of an analytical method and can cause non-linear calibration curves, especially if the effect is concentration-dependent. Inconsistent matrix effects between different samples or calibration standards can lead to poor reproducibility.
Q4: What are the most common sources of matrix effects in plasma or serum samples?
A4: In biological matrices like plasma and serum, the primary sources of matrix effects are phospholipids, proteins, salts, and metabolites. Phospholipids, in particular, are a major concern as they are highly abundant and can co-extract with the analytes of interest, leading to ion suppression.
Q5: How can I reduce or eliminate matrix effects in my this compound analysis?
A5: There are several strategies to mitigate matrix effects:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering this compound. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing phospholipids than protein precipitation (PPT). Specialized techniques like HybridSPE®-Phospholipid technology specifically target the removal of phospholipids.
-
Improve Chromatographic Separation: Modifying your LC method to chromatographically separate this compound from the co-eluting matrix components is a crucial step. Poor retention on the column can lead to analytes eluting in the region where significant matrix components, like phospholipids, also elute.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since the SIL-IS has the same physicochemical properties as the analyte, it will be affected by the matrix in the same way, thus correcting for variations in ionization. When a SIL-IS is not available, an analog of the analyte, such as daunorubicin (B1662515) for doxorubicin (B1662922) analysis, can be used.
-
Sample Dilution: If the sensitivity of the assay allows, diluting the sample can reduce the concentration of interfering matrix components.
Q6: Which sample preparation technique is best for minimizing matrix effects for this compound?
A6: The choice of sample preparation depends on the specific requirements of your assay.
-
Liquid-Liquid Extraction (LLE): LLE has been shown to result in higher sensitivity and smaller matrix effects for doxorubicin and its metabolites, including this compound, compared to protein precipitation.
-
Solid-Phase Extraction (SPE): SPE is often more effective than protein precipitation at producing cleaner extracts and reducing matrix effects.
-
Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective method for removing phospholipids and can result in significant matrix effects.
-
HybridSPE®-Phospholipid: This technique combines protein precipitation with specific removal of phospholipids and can produce very clean extracts.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the LC-MS/MS analysis of this compound and its parent drug, doxorubicin, highlighting the impact of different analytical conditions.
Table 1: Lower Limits of Quantification (LLOQ) for this compound and Related Analytes in Mouse Plasma
| Analyte | LLOQ (ng/mL) | Internal Standard | Sample Preparation | Reference |
| This compound | 0.01 | Daunorubicin | Liquid-Liquid Extraction | |
| Doxorubicin | 0.5 | Daunorubicin | Liquid-Liquid Extraction | |
| Doxorubicinol | 0.1 | Daunorubicin | Liquid-Liquid Extraction | |
| Doxorubicinolone | 0.01 | Daunorubicin | Liquid-Liquid Extraction | |
| 7-Deoxythis compound | 0.01 | Daunorubicin | Liquid-Liquid Extraction |
Table 2: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Sample Preparation Technique | General Effectiveness in Removing Phospholipids | Potential Impact on this compound Analysis | References |
| Protein Precipitation (PPT) | Least effective | High risk of ion suppression due to phospholipid co-extraction. | |
| Liquid-Liquid Extraction (LLE) | More effective than PPT | Can provide cleaner extracts and reduced matrix effects, but analyte recovery for polar compounds can be low. A chloroform:methanol mixture has been successfully used for this compound. | |
| Solid-Phase Extraction (SPE) | Generally effective | Can yield cleaner extracts compared to PPT. | |
| HybridSPE®-Phospholipid | Highly effective | Dramatically reduces phospholipid levels, leading to a significant reduction in matrix effects. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
This compound reference standard.
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water).
-
Your chosen sample preparation materials (e.g., LLE solvents, SPE cartridges).
Procedure:
-
Prepare two sets of samples:
-
Set A (Analyte in Neat Solution): Prepare a solution of this compound in the initial mobile phase composition at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Extraction Spike): Process blank matrix samples using your intended sample preparation method. After the final extraction step, but before any evaporation and reconstitution, spike the extracted matrix with this compound to the same final concentration as in Set A.
-
-
LC-MS Analysis: Inject and analyze both sets of samples using your developed LC-MS method.
-
Data Analysis:
-
Calculate the average peak area for this compound in Set A (Peak AreaNeat).
-
Calculate the average peak area for this compound in Set B (Peak AreaMatrix).
-
Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) * 100
-
A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement. A value between 85% and 115% is often considered acceptable.
-
Protocol 2: Example Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method used for the simultaneous determination of doxorubicin and its metabolites, including this compound, in mouse plasma.
Materials:
-
Mouse plasma sample (10 µL).
-
Internal Standard (IS) solution (e.g., Daunorubicin in methanol).
-
50 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Chloroform:methanol (4:1, v/v) extraction solvent.
Procedure:
-
To a 10 µL aliquot of the plasma sample, add the internal standard solution.
-
Add 30 µL of 50 mM potassium phosphate buffer (pH 7.4).
-
Add 400 µL of chloroform:methanol (4:1, v/v).
-
Vortex mix for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer 300 µL of the supernatant (the organic layer) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Experimental workflow for matrix effect assessment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio for doxorubicinone detection
Welcome to the technical support center for doxorubicinone detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
General Troubleshooting
Question: My signal-to-noise ratio is consistently low across different detection methods. What are some general strategies to improve it?
Answer: A low signal-to-noise ratio (SNR) can be a frustrating issue. Here are several general strategies that can be applied across fluorescence, electrochemical, and SERS detection methods to enhance your results:
-
Optimize Sample Preparation: Ensure your sample preparation protocol is robust and reproducible. For biological samples, efficient extraction and purification are critical to remove interfering substances. Consider solid-phase extraction (SPE) with hydrophilic-lipophilic balanced (HLB) sorbents for effective isolation of this compound.
-
Instrument Calibration and Maintenance: Regularly calibrate your instruments (spectrofluorometer, potentiostat, Raman spectrometer) according to the manufacturer's guidelines. Ensure all optical components are clean and the detectors are functioning optimally.
-
Background Correction: Always measure and subtract the background signal from your sample signal. For fluorescence, this is the signal from a blank sample (matrix without this compound). For SERS, this involves subtracting the signal from the substrate itself.[1][2]
-
Increase Analyte Concentration (If Possible): If your experimental design allows, a higher concentration of this compound will generally produce a stronger signal.
-
Signal Averaging: Increase the integration time or the number of acquisitions to average out random noise and improve the SNR.
Fluorescence-Based Detection
Fluorescence spectroscopy is a common method for this compound detection due to its intrinsic fluorescence. However, various factors can affect the signal intensity and stability.
Troubleshooting Guide: Fluorescence Detection
Question: My this compound fluorescence signal is weak or completely quenched. What could be the cause and how can I fix it?
Answer: Fluorescence quenching is a common problem in this compound detection. Here are the likely causes and solutions:
-
High Concentration (Self-Quenching): Doxorubicin (B1662922) and its metabolites can exhibit self-quenching at high concentrations.
-
Solution: Dilute your sample to fall within the linear range of the assay. Perform a concentration-dependent analysis to identify the optimal concentration range.
-
-
pH of the Solution: The fluorescence of this compound is highly pH-dependent.
-
Solution: Optimize the pH of your buffer. Acidic conditions (pH 1.0-2.0) have been shown to enhance the fluorescence intensity of doxorubicin.[3]
-
-
Solvent Effects: The polarity of the solvent can significantly impact fluorescence intensity.
-
Solution: Experiment with different organic solvents. Ethanol (B145695) has been reported to significantly enhance the intrinsic fluorescence of doxorubicin compared to other solvents like methanol, DMF, and acetonitrile.[3]
-
-
Presence of Quenchers: Components in your sample matrix (e.g., certain ions, organic molecules) can quench fluorescence.
-
Solution: Improve your sample purification protocol to remove potential quenchers. This may involve additional extraction or chromatography steps.
-
Question: I am observing high background fluorescence in my assay. What are the common causes and solutions?
Answer: High background fluorescence can mask your signal and reduce sensitivity. Here’s how to troubleshoot this issue:
-
Autofluorescence from Sample Matrix: Biological samples often contain endogenous fluorescent molecules.
-
Solution: Include a "no-analyte" control to measure the background fluorescence of your sample matrix and subtract it from your readings.
-
-
Contaminated Reagents or Solvents: Impurities in your buffers or solvents can contribute to background fluorescence.
-
Solution: Use high-purity, spectroscopy-grade solvents and reagents. Prepare fresh solutions regularly.
-
-
Incorrect Wavelength Settings: Excitation of other components in the sample can occur if the wrong wavelengths are used.
-
Solution: Confirm the optimal excitation and emission wavelengths for this compound under your experimental conditions (typically around 470 nm for excitation and 560-590 nm for emission).[4]
-
Quantitative Data: Fluorescence Detection
| Parameter | Value | Reference |
| Limit of Detection (LOD) | < 0.1 µM | |
| Linear Range | 7 x 10⁻⁴ – 4.0 µg/mL | |
| Optimal Excitation Wavelength | ~470 nm | |
| Optimal Emission Wavelength | ~560 - 590 nm |
Experimental Protocol: Fluorescence Detection in Cell Lysates
-
Cell Culture and Treatment: Seed cells in a culture plate and treat with the desired concentrations of this compound for the specified time.
-
Cell Lysis:
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., containing 0.1% Triton X-100).
-
Collect the cell lysate and centrifuge to pellet cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant (cell lysate) to a new tube.
-
If necessary, perform protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove proteins that may interfere with the measurement.
-
-
Fluorescence Measurement:
-
Transfer the prepared lysate to a quartz cuvette or a black-walled microplate.
-
Measure the fluorescence using a spectrofluorometer at an excitation wavelength of ~470 nm and an emission wavelength of ~560 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from a control (untreated cell lysate).
-
Quantify the this compound concentration using a standard curve prepared in the same lysis buffer.
-
Experimental Workflow: Fluorescence Detection
Electrochemical Detection
Electrochemical sensors offer a sensitive and cost-effective alternative for this compound detection. These methods typically rely on the oxidation or reduction of this compound at a modified electrode surface.
Troubleshooting Guide: Electrochemical Detection
Question: My electrochemical sensor signal is drifting or unstable. What are the common causes and solutions?
Answer: Signal drift is a frequent challenge in electrochemical sensing, especially in complex biological matrices. Here are the primary causes and how to address them:
-
Electrode Fouling: Adsorption of proteins, lipids, and other biomolecules from the sample onto the electrode surface can block electron transfer and cause the signal to decrease over time.
-
Solution:
-
Improve Sample Preparation: Use more rigorous sample cleanup procedures, such as protein precipitation or solid-phase extraction.
-
Modify Electrode Surface: Employ anti-fouling electrode modifications, such as polyethylene (B3416737) glycol (PEG) or other hydrophilic polymers.
-
Electrochemical Cleaning: Apply a cleaning potential waveform between measurements to remove adsorbed species.
-
-
-
Degradation of the Electrode Modification: The chemical or electrochemical degradation of the modifying layer (e.g., self-assembled monolayer) can lead to signal loss.
-
Solution:
-
Use More Stable Modifiers: Choose chemically robust modification materials.
-
Optimize Potential Window: Operate the sensor within a potential window that minimizes the electrochemical degradation of the modifier.
-
-
-
Reference Electrode Instability: A drifting reference electrode potential will cause a corresponding drift in the measured signal.
-
Solution: Ensure your reference electrode is properly filled and free of air bubbles. If using a pseudo-reference electrode, calibrate it frequently against a standard reference electrode.
-
Question: The sensitivity of my electrochemical sensor is low. How can I improve it?
Answer: Low sensitivity can be addressed by several optimization strategies:
-
Electrode Material and Modifier: The choice of electrode material and surface modifier is crucial.
-
Solution: Use nanomaterials like carbon nanotubes, graphene, or metallic nanoparticles to increase the electrode surface area and enhance the electrochemical signal.
-
-
pH of the Supporting Electrolyte: The redox behavior of this compound is pH-dependent.
-
Solution: Optimize the pH of your supporting electrolyte. For doxorubicin, an acidic pH (e.g., pH 4.0) has been shown to be optimal for its electrochemical detection.
-
-
Preconcentration Step: Accumulating the analyte at the electrode surface before measurement can significantly enhance the signal.
-
Solution: Introduce a preconcentration step where the electrode is held at a specific potential in the stirred sample solution for a defined period.
-
Quantitative Data: Electrochemical Detection
| Method | Limit of Detection (LOD) | Linear Range | Reference |
| Poly-arginine modified GCE | 69 nM (in whole blood) | Not specified | |
| Pt/MWCNTs electrode | 0.002 µg/mL | 0.05–4.0 µg/mL | |
| ds-DNA/SWCNTs/GCE | 0.6 nM | 1.0 nM–20.0 µM | |
| rGO-Fe₃O₄-NC/HMIZHFP/PE | 1.0 nM | 3.0 nM–280 µM |
Experimental Protocol: Electrochemical Detection in Cell Lysate
-
Electrode Preparation:
-
Polish the working electrode (e.g., glassy carbon electrode) with alumina (B75360) slurry, then sonicate in ethanol and deionized water.
-
Modify the electrode surface with a suitable nanomaterial (e.g., by drop-casting a suspension of carbon nanotubes).
-
-
Sample Preparation:
-
Prepare cell lysates as described in the fluorescence protocol.
-
Dilute the lysate in a suitable supporting electrolyte (e.g., 0.1 M Britton-Robinson buffer, pH 4.0).
-
-
Electrochemical Measurement:
-
Immerse the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into the sample solution.
-
Perform a preconcentration step by applying a specific potential while stirring the solution.
-
Record the electrochemical response using a technique like differential pulse voltammetry (DPV) or square wave voltammetry (SWV).
-
-
Data Analysis:
-
Measure the peak current corresponding to the oxidation or reduction of this compound.
-
Quantify the concentration using a standard curve prepared in the same matrix.
-
Experimental Workflow: Electrochemical Detection
Surface-Enhanced Raman Spectroscopy (SERS)
SERS is a highly sensitive technique that enhances the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, providing a molecular fingerprint for detection.
Troubleshooting Guide: SERS Detection
Question: I am observing a very high and variable background signal in my SERS spectra. What are the common causes and how can I reduce it?
Answer: A high background in SERS can obscure the characteristic Raman peaks of this compound. Here are the main culprits and solutions:
-
Autofluorescence from the Sample: Biological samples often have strong autofluorescence that can overwhelm the SERS signal.
-
Solution:
-
Choose a Near-Infrared (NIR) Laser: Use a longer wavelength excitation laser (e.g., 785 nm or 1064 nm) to minimize the excitation of autofluorescent species.
-
Photobleaching: Expose the sample to the laser for a period before acquisition to "burn out" the fluorescent components.
-
Mathematical Correction: Use baseline correction algorithms during data processing to subtract the background.
-
-
-
Contamination of the SERS Substrate: Impurities on the substrate can generate a background signal.
-
Solution: Ensure the SERS substrates are clean and properly prepared. Include a SERS measurement of the bare substrate as a control.
-
-
Inherent Signal from the Substrate: Some SERS substrates may have their own Raman or fluorescence signals.
-
Solution: Characterize your substrate before adding the sample to identify any interfering peaks.
-
Question: My SERS signal for this compound is weak or not reproducible. How can I improve it?
Answer: Weak and irreproducible SERS signals are often related to the interaction between the analyte and the substrate.
-
Inefficient Adsorption: this compound may not be adsorbing effectively to the SERS substrate.
-
Solution:
-
Adjust pH: The charge of both the analyte and the substrate surface is pH-dependent. Optimize the pH to promote electrostatic attraction.
-
Use an Aggregating Agent: Adding a salt (e.g., NaCl) can induce aggregation of colloidal nanoparticles, creating "hot spots" with significantly enhanced Raman signals.
-
-
-
Substrate Inconsistency: The distribution of "hot spots" on the SERS substrate can be non-uniform, leading to variability in signal intensity.
-
Solution:
-
Use High-Quality Substrates: Employ commercially available or well-characterized homemade substrates with high uniformity.
-
Map the Surface: Acquire spectra from multiple spots on the substrate and average them to get a more representative signal.
-
-
Quantitative Data: SERS Detection
| Parameter | Value | Reference |
| SERS Enhancement Factor | Up to 1.2 x 10⁷ | |
| Detection Limit (Crystal Violet) | 1 nM | |
| Common Excitation Wavelengths | 633 nm, 785 nm |
Experimental Protocol: SERS Detection
-
SERS Substrate Preparation:
-
Synthesize metallic nanoparticles (e.g., gold or silver colloids) or use a commercially available SERS substrate.
-
For colloidal solutions, an aggregation agent may be added just before the measurement.
-
-
Sample Preparation:
-
Prepare a solution of this compound at the desired concentration.
-
Mix the analyte solution with the colloidal SERS substrate or drop-cast it onto a solid SERS substrate and allow it to dry.
-
-
SERS Measurement:
-
Place the sample in a Raman spectrometer.
-
Focus the laser onto the sample and acquire the SERS spectrum. Optimize laser power and acquisition time to maximize signal without damaging the sample.
-
-
Data Analysis:
-
Perform baseline correction to remove background signals.
-
Identify and integrate the characteristic Raman peaks of this compound.
-
Quantify the concentration using a standard curve or an internal standard.
-
Logical Relationship: SERS Signal Enhancement
References
- 1. Reducing background signals in SERS detection and imaging - AIP.ORG [aip.org]
- 2. A Statistical Approach of Background Removal and Spectrum Identification for SERS Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical sensing of doxorubicin in unprocessed whole blood, cell lysate, and human plasma samples using thin film of poly-arginine modified glassy carbon electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Doxorubicinone Fluorescence
Welcome to the technical support center for optimizing fluorescence excitation and emission of doxorubicinone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: this compound, the aglycone of doxorubicin (B1662922), has fluorescence properties that are sensitive to its environment. In aqueous solutions like phosphate-buffered saline (PBS), the maximum excitation wavelength (λex) is typically around 470-480 nm, with a maximum emission wavelength (λem) in the range of 560-600 nm.[1][2] It's important to note that these values can shift depending on the solvent, pH, and binding to macromolecules such as DNA. For instance, when bound to DNA, the fluorescence of doxorubicin is often quenched.[3][4][5]
Q2: How does the solvent environment affect this compound's fluorescence?
A2: The solvent environment significantly impacts the fluorescence properties of this compound. The fluorescence intensity has been observed to be inversely proportional to the polarity of the solvent.[6][7] For example, the fluorescence intensity is markedly higher in organic solvents like ethanol (B145695) compared to water.[6][7] The quantum yield and fluorescence lifetime are also affected. In a polyvinyl alcohol (PVA) film, the quantum yield and lifetime of doxorubicin are approximately twice as high as in a saline buffer.[1][8][9]
Q3: What is the effect of pH on this compound fluorescence?
A3: The fluorescence of this compound is pH-sensitive. Its fluorescence intensity is stable in acidic to neutral pH (below 7.2) but is strongly quenched at alkaline pH (8.0 or higher).[10] This is a critical factor to control in experimental setups, especially when working with cellular systems where pH gradients exist.[11][12][13]
Q4: What is the quantum yield and fluorescence lifetime of this compound?
A4: The fluorescence quantum yield of doxorubicin is generally low.[14] In PBS, the quantum yield has been reported to be around 4.39%.[1][15] This can increase to over 10% in a more rigid environment like a PVA film.[1][8][9] The fluorescence lifetime is also relatively short, typically around 1 nanosecond in saline solution and increasing to about 2 nanoseconds in a PVA film.[1][8][9]
Data Presentation
Table 1: Spectral Properties of Doxorubicin in Different Environments
| Environment | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Lifetime (τ) |
| PBS Buffer | ~470 nm[1][2] | ~595-600 nm[1] | ~4.4%[1][15] | ~1 ns[1][8][9] |
| PVA Film | ~500 nm[1] | ~600 nm[1] | >10%[1][8][9] | ~2 ns[1][8][9] |
| Ethanol | 475 nm[7] | 590 nm[7] | Higher than in water[6][7] | N/A |
| Water | 475 nm[7] | 590 nm[7] | Lower than in organic solvents[6][7] | N/A |
| Bound to DNA | N/A | Red-shifted[16] | Quenched[3] | Decreased[14] |
Experimental Protocols
Protocol 1: Measuring this compound Fluorescence in Solution
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Dilute the stock solution to the desired concentration in the experimental buffer (e.g., PBS, pH 7.4). Ensure the final concentration of the organic solvent is minimal to avoid affecting the measurement.
-
Prepare a blank sample containing only the buffer.
-
-
Instrument Settings (Spectrofluorometer):
-
Set the excitation wavelength to 470 nm.
-
Set the emission scan range from 500 nm to 700 nm.
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio (e.g., 5 nm).
-
-
Measurement:
-
Measure the fluorescence spectrum of the blank sample and subtract it from the spectra of the this compound samples to correct for background fluorescence.
-
Record the fluorescence intensity at the emission maximum (around 590-600 nm).
-
Protocol 2: Cellular Uptake of this compound using Fluorescence Microscopy
-
Cell Culture and Treatment:
-
Sample Preparation for Imaging:
-
Wash the cells three times with ice-cold PBS to remove extracellular this compound.[17][18]
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15-30 minutes.[17]
-
(Optional) Stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI) for co-localization analysis.
-
Mount the coverslips onto microscope slides.
-
-
Fluorescence Imaging:
-
Use a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation filter ~470/40 nm, emission filter ~595/50 nm).
-
Capture images of both the treated and control cells using the same acquisition settings.
-
Analyze the images to quantify the intracellular fluorescence intensity.
-
Troubleshooting Guide
Issue 1: Low or no fluorescence signal.
-
Possible Cause:
-
Incorrect Wavelengths: Verify that the excitation and emission wavelengths are set correctly for this compound in your specific solvent.
-
Low Concentration: The concentration of this compound may be below the detection limit of the instrument.[2] The detection limit in cell lysates can be less than 0.1 μM.[2]
-
Quenching: The fluorescence may be quenched due to high concentrations (self-quenching), the presence of quenching agents in your buffer, or binding to molecules like DNA.[3][5]
-
pH: Ensure the pH of your solution is not alkaline, as this can quench fluorescence.[10]
-
-
Solution:
-
Confirm the optimal wavelengths for your experimental conditions.
-
Prepare a fresh, more concentrated sample.
-
Dilute the sample to check for self-quenching. Analyze your buffer composition for potential quenchers.
-
Adjust the pH of your solution to be within the optimal range (below 7.2).
-
Issue 2: High background fluorescence.
-
Possible Cause:
-
Contaminated Solvents or Buffers: The solvents or buffers used may have intrinsic fluorescence.
-
Autofluorescence: In cellular imaging, cells themselves can exhibit autofluorescence.
-
Dirty Cuvettes or Slides: Residue on the experimental apparatus can contribute to background signal.
-
-
Solution:
-
Use high-purity, spectroscopy-grade solvents.
-
Always subtract the fluorescence of a blank sample (buffer only) or unstained cells.
-
Thoroughly clean all cuvettes and glassware.
-
Issue 3: Photobleaching (Signal decreases over time).
-
Possible Cause:
-
Solution:
-
Reduce the excitation light intensity or the exposure time.
-
Use an anti-fade mounting medium for fixed-cell imaging.
-
Acquire images efficiently to minimize light exposure.
-
Visualizations
Caption: A typical experimental workflow for measuring this compound fluorescence.
Caption: Key pathways in doxorubicin-induced cardiotoxicity.
References
- 1. Fluorescence properties of doxorubicin in PBS buffer and PVA films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the interaction between doxorubicin and DNA origami nanostructures for customizable chemotherapeutic drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. arabjchem.org [arabjchem.org]
- 7. Facile one-pot green solvent synergized fluorescence reaction for determination of doxorubicin in presence of paclitaxel; co-administered drug, application to stability study and analysis in bulk, vial and biological fluids - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence properties of doxorubicin in PBS buffer and PVA films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Importance of Intracellular pH in Determining the Uptake and Efficacy of the Weakly Basic Chemotherapeutic Drug, Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Doxorubicin loaded pH-sensitive micelle targeting acidic extracellular pH of human ovarian A2780 tumor in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Synthesis, Characterization, Cellular Uptake, and In Vitro Anticancer Activity of Fullerenol-Doxorubicin Conjugates [frontiersin.org]
- 18. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Doxorubicin loaded nanodiamond-silk spheres for fluorescence tracking and controlled drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Doxorubicinone Standard Solution: Technical Support Center
This guide provides detailed information and troubleshooting advice for the preparation and storage of doxorubicinone standard solutions to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as adriamycinone, is the aglycone metabolite of the chemotherapy agent doxorubicin (B1662922).[1] It is an important reference standard in analytical and pharmacological studies involving doxorubicin.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is poorly soluble in water.[1] Therefore, organic solvents are recommended for preparing stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. While doxorubicin hydrochloride is soluble in water and DMSO, it is crucial to use an appropriate organic solvent for this compound to ensure complete dissolution.[2]
Q3: How should I prepare a this compound stock solution?
A3: It is recommended to prepare this compound solutions fresh whenever possible as they can be unstable.[3] For a detailed step-by-step guide, please refer to the Experimental Protocol section below. Always use high-purity solvents and protect the solution from light during preparation.
Q4: How can I ensure the this compound powder is fully dissolved?
A4: To ensure complete dissolution, vortex the solution for a few minutes. Gentle warming and sonication can also aid in dissolving the compound, but care should be taken to avoid degradation from excessive heat. Visually inspect the solution against a light source to ensure no solid particles are visible.
Q5: What are the optimal storage conditions for a this compound solution?
A5: this compound solutions should be stored at low temperatures, typically -20°C, to minimize degradation.[2] They should also be protected from light, as anthracyclines are light-sensitive.[4] Storing solutions in amber vials or wrapping clear vials in aluminum foil is recommended.
Q6: How long is a this compound stock solution stable in storage?
A6: Solutions of this compound are known to be unstable.[3] For doxorubicin, a closely related compound, solutions in DMSO or water are recommended for use within 3 months when stored at -20°C.[2] It is best practice to prepare this compound solutions fresh. If storage is necessary, it should be for the shortest possible duration.
Q7: Should I aliquot my stock solution before storing?
A7: Yes. Aliquoting the stock solution into smaller, single-use volumes is highly recommended. This practice helps to avoid repeated freeze-thaw cycles, which can accelerate the degradation of the compound.[2]
Troubleshooting Guide
Problem 1: The this compound powder is not dissolving in the chosen solvent.
-
Possible Cause: The concentration may be too high for the selected solvent, or the solvent may not be appropriate.
-
Solution:
-
Try reducing the concentration of the solution.
-
If using an aqueous-based solvent, switch to a polar organic solvent like DMSO.
-
Aid dissolution by vortexing, sonicating, or gentle warming. Be cautious with heat as it can cause degradation.
-
Problem 2: I see precipitate in my solution after storage.
-
Possible Cause: The compound may have come out of solution due to the low temperature, or it may be a sign of degradation.
-
Solution:
-
Allow the vial to warm to room temperature and vortex to see if the precipitate redissolves.
-
If the precipitate does not redissolve, it is likely a degradation product, and the solution should be discarded.
-
Consider preparing a fresh solution at a slightly lower concentration for future use.
-
Problem 3: The color of my solution has changed after storage.
-
Possible Cause: A color change is a strong indicator of chemical degradation.
-
Solution: Do not use the solution. Discard it and prepare a fresh standard solution. No color change was observed in a stable 10 mg/ml doxorubicin solution stored for 22 days at 4-8°C and protected from light.[5]
Quantitative Data Summary
| Parameter | Value | Solvent/Condition | Citation |
| Solubility | |||
| Doxorubicin HCl | ~10 mg/mL | Water | [2] |
| Doxorubicin HCl | ~100 mg/mL | DMSO | [2] |
| This compound | Poorly soluble | Water | [1] |
| Storage Temperature | |||
| Lyophilized Powder | -20°C | Desiccated, protected from light | [2] |
| Solution | -20°C | In an appropriate solvent | [2][6] |
| Refrigerated Solution (Doxorubicin HCl) | 4°C | Reconstituted with sterile water | [6] |
| Stability of Solution | |||
| Doxorubicin HCl in Water (2 mg/mL) | Up to 6 months | Refrigerated (4°C) | [6] |
| Doxorubicin HCl in Water (2 mg/mL) | Up to 1 month | Frozen (-20°C) | [6] |
| Doxorubicin HCl in DMSO/Water | Use within 3 months | Frozen (-20°C) | [2] |
| This compound Solution | Unstable | Prepare fresh recommended | [3] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 414.36 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vial or a clear glass vial with aluminum foil
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh out a desired amount of this compound powder (e.g., 4.14 mg) and transfer it to the vial.
-
Calculate the volume of DMSO needed to achieve the target concentration. For 4.14 mg of this compound to make a 10 mM solution: Volume (L) = Moles / Concentration (M) = (0.00414 g / 414.36 g/mol ) / 0.010 mol/L = 0.001 L = 1.0 mL
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Tightly cap the vial and vortex the solution until the powder is completely dissolved. Visually inspect for any remaining particulate matter.
-
If storing, aliquot the solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
Visualizations
References
- 1. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. gerpac.eu [gerpac.eu]
- 6. Stability of refrigerated and frozen solutions of doxorubicin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Doxorubicinone Trace Analysis
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the trace analysis of doxorubicinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound trace analysis?
Contamination can arise from various sources throughout the analytical workflow. Key sources include the laboratory environment, reagents, equipment, and the experimental procedure itself. Common culprits are:
-
Cross-Contamination: Carryover from previous, more concentrated samples due to inadequately cleaned autosampler needles, syringes, or glassware.[1][2]
-
Leachables: Plasticizers like phthalates (e.g., DEHP) can leach from plastic containers or tubing.[3] Components from vial caps (B75204) or septa can also be introduced.
-
Reagents and Solvents: Impurities in HPLC-grade solvents, buffers, or sample preparation reagents can introduce extraneous peaks.[1] Even high-purity water can be a source if not properly maintained.
-
Environmental Contaminants: Airborne dust, fibers, or aerosols in the lab can settle into open sample vials.[4]
-
Human Error: Inadequate personal hygiene, improper use of personal protective equipment (PPE), or accidental touching of sample-contact surfaces can introduce contaminants.[5][6]
Q2: What is a "ghost peak" and how does it relate to contamination?
A ghost peak, also known as an artifact or system peak, is an unexpected signal that appears in a chromatogram, often during blank runs or gradient elution.[1][7] These peaks are not from the injected sample but are caused by contaminants within the LC system itself or the reagents used.[2][8] Common causes directly related to contamination include impurities in the mobile phase, carryover from the injector, or contaminants leaching from system components like seals and tubing.[1]
Q3: What is the "matrix effect" and how can it affect my results?
The matrix effect is the alteration (suppression or enhancement) of the ionization of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue).[9][10][11] These co-eluting components, like phospholipids (B1166683) or salts, can interfere with the analyte's conversion to gas-phase ions in the mass spectrometer's source, leading to inaccurate quantification.[9][10] This can result in poor accuracy, imprecision, and a higher limit of detection.[9] Evaluating and mitigating the matrix effect is a critical step in method validation for bioanalysis.[10]
Q4: How stable is this compound and its parent compound, doxorubicin?
Doxorubicin is highly unstable under certain conditions, which can lead to the formation of this compound and other degradation products, complicating analysis. It is particularly unstable in alkaline solutions, even at room temperature.[12][13] It also degrades under acidic hydrolysis at elevated temperatures (e.g., 80°C) and through oxidation.[12][13] However, solutions stored at 4-8°C and protected from light can remain stable for extended periods.[3][14] Understanding these stability profiles is crucial to prevent unintended degradation during sample storage and preparation.
Troubleshooting Guide
Issue 1: Unexpected Peaks (Ghost Peaks) in Chromatogram
-
Question: I'm seeing peaks in my blank injections that interfere with my this compound peak. How do I identify the source and eliminate them?
-
Answer: This indicates contamination from the system, mobile phase, or sample handling. A systematic approach is needed to isolate the source.
-
Isolate the Source: Run a series of blank injections, systematically removing components. First, run a blank with no vial (air injection). If the peak disappears, the source is the vial, cap, or solvent. If it remains, the source is within the LC system.
-
Check the Mobile Phase: Prepare a fresh mobile phase using solvents from a different lot number. If the ghost peak vanishes, the original mobile phase was contaminated.[1]
-
Clean the System: If the contamination is from the system, it is likely carryover. Implement a robust needle wash protocol using a strong organic solvent.[15] If carryover persists, flush the entire system, including the column, with a strong solvent series.[16] In severe cases, pump seals or the injector rotor seal may need replacement.[1]
-
Issue 2: Poor Sensitivity or Signal Suppression
-
Question: The signal for my this compound standard is strong in a pure solvent, but significantly weaker when spiked into an extracted biological matrix. What is happening?
-
Answer: This is a classic symptom of the matrix effect, where co-eluting endogenous compounds suppress the ionization of this compound.[9][10]
-
Improve Chromatographic Separation: Modify the HPLC gradient to better separate this compound from the matrix components causing suppression. A longer run time or a shallower gradient can improve resolution.[17]
-
Enhance Sample Clean-up: The initial sample preparation method (e.g., protein precipitation) may be insufficient. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances more effectively.[16]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the most effective way to compensate for matrix effects. It co-elutes with the analyte and experiences the same ionization suppression, allowing for accurate ratio-based quantification.[10]
-
Issue 3: Irreproducible Results and Poor Peak Shape
-
Question: My retention times are shifting, and my peaks are tailing or splitting. What could be the cause?
-
Answer: These issues can stem from contamination, column degradation, or improper sample handling.
-
Adsorption to Labware: Doxorubicin and its metabolites are known to adsorb to surfaces. Use low-adsorption vials and pipette tips. Ensure all glassware is meticulously clean.
-
Column Contamination: Particulate matter from improperly filtered samples or precipitated buffer salts can clog the column frit, leading to high backpressure and distorted peaks.[16] Always filter samples and use an in-line filter.[16]
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion, including splitting and fronting.[16] Whenever possible, dissolve standards and samples in the initial mobile phase.[15]
-
Analyte Degradation: this compound can degrade if samples are not handled properly. Keep samples cool (using an autosampler with a cooling feature) and protected from light to prevent degradation during the analytical run.[2][14]
-
Quantitative Data Summary
Table 1: Analytical Performance for this compound and Related Compounds in Mouse Plasma
| Analyte | LLOQ (ng/mL) | LOD (ng/mL) | Recovery (%) |
| Doxorubicin | 0.5 | 0.26 | 81.7–86.4 |
| Doxorubicinol | 0.1 | 0.06 | 84.1–87.9 |
| This compound | 0.01 | 0.006 | 77.0–90.4 |
| Doxorubicinolone | 0.01 | 0.007 | 81.6–94.7 |
| 7-Deoxythis compound | 0.01 | 0.006 | 81.3–87.7 |
| Data sourced from a validated LC-MS/MS method.[18] |
Table 2: Stability and Degradation of Doxorubicin under Stress Conditions
| Condition | Observation | Degradation Products Formed |
| Alkaline Hydrolysis (NaOH) | Extremely unstable, even at room temperature | Multiple, unresolved products |
| Acid Hydrolysis (HCl, 80°C) | Unstable | Single product (A-I: deglucosaminyl doxorubicin) |
| Oxidation (H₂O₂) | Unstable at room temperature | Four products (O-I to O-IV) |
| Neutral Hydrolysis (Water, 80°C) | Stable | None observed |
| Thermal (Dry Heat) | Stable | None observed |
| Photolytic | Stable | None observed |
| Data from a forced degradation study.[12][13] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) This protocol is adapted for the extraction of this compound and its metabolites from plasma.[18]
-
Aliquot Sample: Pipette 10 µL of a plasma sample into a clean microcentrifuge tube.
-
Add Internal Standard (IS): Spike the sample with the appropriate concentration of an internal standard (e.g., Daunorubicin).
-
Add Extraction Solvent: Add 200 µL of an extraction solvent mixture of chloroform:methanol (4:1, v/v).
-
Vortex: Vortex the tube vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Transfer Supernatant: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analyze: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Analysis This protocol outlines typical conditions for the analysis of this compound.[18][19]
-
LC System: UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. × 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.2–0.4 mL/min.
-
Column Temperature: 30–40°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions for this compound and the internal standard should be used.
Visualizations
Caption: Workflow for this compound analysis with potential contamination points.
Caption: Decision tree for troubleshooting the source of ghost peaks.
Caption: Simplified metabolic pathway of Doxorubicin.
References
- 1. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 2. hplc.eu [hplc.eu]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. blog.omni-inc.com [blog.omni-inc.com]
- 5. gentechscientific.com [gentechscientific.com]
- 6. aurorabiomed.com [aurorabiomed.com]
- 7. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 8. Ghost Peaks in Chromatography: What They Are, Why You Should Be Aware of Them | Pharmaguideline [pharmaguideline.com]
- 9. eijppr.com [eijppr.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bataviabiosciences.com [bataviabiosciences.com]
- 12. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. gerpac.eu [gerpac.eu]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, this compound, Doxorubicinolone, and 7-Deoxythis compound in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. air.unimi.it [air.unimi.it]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Doxorubicinone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of doxorubicinone, a major metabolite of the widely used anticancer drug doxorubicin (B1662922). Accurate measurement of this compound is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This document outlines the experimental protocols and performance characteristics of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Overview
The following tables summarize the key performance parameters of a validated HPLC method with fluorescence detection and an LC-MS/MS method for the quantification of this compound and its parent drug, doxorubicin.
Table 1: Comparison of HPLC with Fluorescence Detection and LC-MS/MS Methods for this compound Quantification
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS |
| Instrumentation | HPLC system with a fluorescence detector | Liquid chromatograph coupled to a tandem mass spectrometer |
| Lower Limit of Quantification (LLOQ) | ~1-5 ng/mL[1] | 0.01 ng/mL[1] |
| Linearity Range | Not explicitly stated for this compound | 0.01–50 ng/mL[1] |
| Precision (%RSD) | < 15% | 0.9–13.6%[1] |
| Accuracy (%RE) | Within ±15% | -13.0% to 14.9%[1] |
| Sample Volume | 50–1000 μL (plasma/serum)[1] | 10 μL (mouse plasma)[1] |
| Primary Advantage | More accessible instrumentation | High sensitivity and selectivity, low sample volume |
| Primary Disadvantage | Lower sensitivity compared to LC-MS/MS | Higher cost and complexity of instrumentation |
Experimental Protocols
This section provides detailed methodologies for the validated analytical techniques cited in this guide.
HPLC with Fluorescence Detection
This method is suitable for the simultaneous determination of doxorubicin and its fluorescent metabolites, including this compound, in biological fluids.
Sample Preparation:
-
For plasma samples, perform solid-phase extraction using C18-bonded silica (B1680970) cartridges.
-
For urine and bile samples, add an internal standard and dilute with 0.3 M phosphoric acid before direct injection.
Chromatographic Conditions:
-
Column: Cyanopropyl column (25 cm x 4.6 mm i.d., 5 µm particle size)
-
Mobile Phase: 75.6% 10 mM KH2PO4 and 24.4% CH3CN, with the pH adjusted to 4.3 with 0.03 M H3PO4
-
Flow Rate: 1.5 mL/min
-
Detection: Fluorescence detector with excitation at 470 nm and emission at 580 nm
Validation Summary:
-
Sensitivity: Better than 0.3 ng/mL for all analyzed substances.
-
Recovery: Mean absolute recovery ranged from 88.3% to 98.9%.
-
Precision: Intra- and inter-assay precisions were better than 10.6% and 13.0%, respectively.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method was developed for the simultaneous determination of doxorubicin and its four major metabolites, including this compound, in mouse plasma.[1]
Sample Preparation (Liquid-Liquid Extraction):
-
To 10 μL of mouse plasma, add an internal standard.
-
Extract the analytes with a chloroform:methanol (4:1, v/v) solution.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Luna Omega C18 (1.6 µm; 2.1 mm i.d. × 50 mm)
-
Mobile Phase: A gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Performed in the selected reaction monitoring (SRM) mode.
Validation Summary:
-
Linearity: The method was linear for this compound over the concentration range of 0.01–50 ng/mL.[1]
-
Lower Limit of Quantification (LLOQ): 0.01 ng/mL for this compound.[1]
-
Precision: The intra- and inter-day relative standard deviations (RSD) were between 0.9% and 13.6%.[1]
-
Accuracy: The relative error (RE) ranged from -13.0% to 14.9%. [cite: s_6]
-
Matrix Effect: A small matrix effect was observed, with values ranging from 105.1% to 117.9% for this compound.[1]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Experimental workflow for this compound quantification using HPLC with fluorescence detection.
Caption: Experimental workflow for this compound quantification using LC-MS/MS.
References
Doxorubicin vs. Doxorubicinone: A Comparative Analysis of Cytotoxicity
A comprehensive guide for researchers, scientists, and drug development professionals detailing the cytotoxic profiles of the anthracycline antibiotic doxorubicin (B1662922) and its aglycone metabolite, doxorubicinone. This report synthesizes available experimental data to compare their efficacy and mechanisms of action.
Executive Summary
Doxorubicin, a cornerstone of chemotherapy regimens, and its primary metabolite, this compound, exhibit distinct cytotoxic profiles. Experimental evidence consistently demonstrates that doxorubicin is significantly more potent in inducing cell death across various cell lines compared to this compound. This difference in cytotoxicity is primarily attributed to the presence of the daunosamine (B1196630) sugar moiety in doxorubicin, which is crucial for its primary mechanisms of action, including DNA intercalation and potent inhibition of topoisomerase II. While this compound, lacking this sugar, retains some ability to induce mitochondrial dysfunction, its overall cytotoxic impact is markedly reduced. This guide provides a detailed comparison of their cytotoxic activities, mechanistic differences, and the experimental protocols used for their evaluation.
Data Presentation: Comparative Cytotoxicity
Quantitative analysis of the cytotoxic effects of doxorubicin and this compound reveals a significant disparity in their potency. While direct comparative studies providing IC50 values for this compound in a wide range of cancer cell lines are limited, a study on human cardiac AC16 cells provides valuable insight into their relative toxicity.
| Compound | Cell Line | Assay | Concentration (µM) | % Cell Viability/Effect | Reference |
| Doxorubicin | AC16 (cardiac) | MTT | 1 | Comparable cytotoxicity to 2 µM of metabolites | [1] |
| NR Uptake | 10 | ~50% | [1] | ||
| This compound | AC16 (cardiac) | MTT | 10 | ~80% | [1] |
| NR Uptake | 10 | ~88% | [1] | ||
| Doxorubicin | HCT116 (colon) | MTT | - | IC50: 24.30 µg/ml | [2] |
| Hep-G2 (liver) | MTT | - | IC50: 14.72 µg/ml | ||
| PC3 (prostate) | MTT | - | IC50: 2.64 µg/ml | ||
| AMJ13 (breast) | MTT | - | IC50: 223.6 µg/ml | ||
| MCF-7 (breast) | SRB | - | IC50: 8306 nM | ||
| MDA-MB-231 (breast) | SRB | - | IC50: 6602 nM |
The data from the study on AC16 cardiac cells clearly indicates that doxorubicin is significantly more cytotoxic than this compound. Doxorubicin elicited a comparable level of mitochondrial dysfunction at half the concentration of this compound. Furthermore, in the Neutral Red uptake assay, 10 µM of this compound resulted in approximately 88% cell viability, whereas doxorubicin at the same concentration led to a much lower viability.
Mechanisms of Action: A Tale of Two Moieties
The profound difference in the cytotoxic potency of doxorubicin and this compound can be explained by their distinct molecular mechanisms of action, largely dictated by their structural differences.
Doxorubicin's Multi-pronged Attack
Doxorubicin's potent anticancer activity stems from a combination of mechanisms:
-
DNA Intercalation and Topoisomerase II Poisoning: The planar anthracycline ring of doxorubicin intercalates between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription. Crucially, the daunosamine sugar moiety plays a critical role in stabilizing this interaction and is essential for the drug's ability to trap the topoisomerase II-DNA complex. This "poisoning" of topoisomerase II leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide (B77818) and other reactive oxygen species. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic and cardiotoxic effects.
-
Induction of Apoptosis: The DNA damage and oxidative stress induced by doxorubicin activate various signaling pathways that converge on the induction of apoptosis, the programmed cell death of cancer cells.
This compound: A Less Potent Aglycone
This compound, which is the aglycone of doxorubicin (lacking the daunosamine sugar), exhibits significantly weaker cytotoxic activity. The absence of the sugar moiety severely impairs its ability to effectively intercalate into DNA and, more importantly, to stabilize the topoisomerase II-DNA covalent complex. While it can still participate in redox cycling to a certain extent and induce mitochondrial dysfunction, its overall capacity to induce the catastrophic DNA damage that is characteristic of doxorubicin is greatly diminished.
Signaling Pathways and Experimental Workflows
Doxorubicin's Cytotoxic Signaling Pathway
Caption: Doxorubicin's multi-faceted mechanism of cytotoxicity.
General Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for comparing cytotoxicity.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Doxorubicin and this compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of doxorubicin and this compound in complete medium. Remove the existing medium from the cells and add 100 µL of the drug dilutions. Include untreated and vehicle-treated controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Note: Doxorubicin's red color can interfere with the absorbance reading. It is recommended to remove the drug-containing medium and wash the cells with PBS before adding the MTT reagent to minimize this interference.
Neutral Red (NR) Uptake Assay
The Neutral Red uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Doxorubicin and this compound
-
Neutral Red solution (e.g., 50 µg/mL in medium)
-
Desorb solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
NR Staining: After drug incubation, remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the Neutral Red solution and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.
-
Dye Extraction: Add 150 µL of desorb solution to each well and shake for 10 minutes to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Conclusion
The available evidence strongly indicates that doxorubicin is a significantly more potent cytotoxic agent than its aglycone metabolite, this compound. This difference is primarily due to the crucial role of the daunosamine sugar moiety in doxorubicin's ability to intercalate into DNA and poison topoisomerase II, leading to extensive DNA damage and apoptosis. While this compound can induce some level of cytotoxicity, likely through mitochondrial mechanisms, its overall efficacy as an anticancer agent is markedly lower. This comparative guide underscores the importance of the sugar moiety for the potent anticancer activity of anthracycline antibiotics and provides a framework for the experimental evaluation of these and similar compounds.
References
- 1. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin-induced DNA breaks, topoisomerase II activity and gene expression in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxorubicin vs. Doxorubicinone: A Comparative Analysis of Structure and Function
A frequent point of confusion in anthracycline research is the distinction between doxorubicinone and adriamycinone. It is critical to understand that these are synonymous terms for the same molecule: the aglycone metabolite of the widely used chemotherapy drug, doxorubicin (B1662922) (also known by its brand name, Adriamycin). This guide clarifies this relationship and provides a detailed comparison of the parent drug, doxorubicin, with its metabolite, this compound, focusing on their structural differences, physicochemical properties, and biological activities, supported by experimental data.
The primary structural difference between doxorubicin and its metabolite, this compound, lies in the presence of a daunosamine (B1196630) sugar moiety. Doxorubicin is an aminoglycoside, featuring the tetracyclic quinonoid aglycone covalently bonded to the amino sugar. The metabolic conversion to this compound involves the cleavage of this glycosidic bond, resulting in the lone aglycone. This seemingly simple structural change has profound implications for the molecule's biological activity, rendering this compound largely therapeutically inactive.
Comparative Physicochemical and Biological Properties
The removal of the daunosamine sugar significantly alters the molecule's properties. Doxorubicin is a water-soluble, red crystalline solid, a characteristic essential for its intravenous administration. In contrast, this compound is poorly water-soluble. These differences, along with their biological activities, are summarized below.
| Property | Doxorubicin | This compound (Adriamycinone) | Reference(s) |
| Molecular Formula | C₂₇H₂₉NO₁₁ | C₂₁H₁₈O₉ | [1] |
| Molecular Weight | 543.5 g/mol | 414.4 g/mol | [1] |
| Structure | Aglycone with attached daunosamine sugar | Aglycone only | |
| Water Solubility | Soluble | Poorly soluble | [1] |
| Primary Mechanism | DNA intercalation and Topoisomerase II inhibition | Not established as a primary cytotoxic mechanism | [2][3] |
| Topoisomerase I IC₅₀ | 0.8 µM | Data not available; considered inactive | |
| Topoisomerase II EC₅₀ | 40.1 µM (decatenation assay) | No apparent effect (0.1-100 µM) | |
| Cytotoxicity (IC₅₀) | Varies by cell line (e.g., 0.1 - 2.5 µM for MCF-7) | Data not available; considered therapeutically inactive |
Signaling and Metabolic Pathways
The key structural relationship between doxorubicin and this compound is the metabolic cleavage of the daunosamine sugar. This is a critical step in the detoxification and inactivation of the drug within the body.
Caption: Metabolic pathway of doxorubicin to this compound.
Doxorubicin exerts its potent anticancer effects primarily through two mechanisms: intercalation into DNA, which obstructs replication and transcription, and the inhibition of topoisomerase II, an enzyme crucial for resolving DNA supercoils. This inhibition leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis in cancer cells.
Caption: Doxorubicin's dual mechanism of anticancer activity.
Experimental Protocols
The following are summaries of standard experimental protocols used to assess the cytotoxic and enzyme-inhibitory activities of compounds like doxorubicin.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of doxorubicin or the compound to be tested. Control wells with medium only and vehicle control are included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 1-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the drug concentration.
References
A Comparative Analysis of Doxorubicinone and Daunorubicinone: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of doxorubicinone and daunorubicinone, the aglycone cores of the widely used chemotherapeutic agents doxorubicin (B1662922) and daunorubicin (B1662515). This document synthesizes available experimental data to objectively compare their physicochemical properties, biological activities, and mechanisms of action.
This compound and daunorubicinone are the fundamental skeletons of the anthracycline antibiotics, doxorubicin and daunorubicin, respectively. While much of the research focus has been on the parent glycosylated compounds, understanding the distinct properties of their aglycones is crucial for the development of new anticancer agents with improved efficacy and reduced toxicity. This guide aims to provide a comparative overview based on available scientific literature.
Physicochemical Properties
This compound and daunorubicinone share a tetracyclic quinoid structure, which is central to their biological activity. The primary structural difference lies in the side chain at the C-14 position: this compound possesses a hydroxyacetyl group, whereas daunorubicinone has an acetyl group. This seemingly minor difference can influence their physicochemical properties and subsequent biological interactions.
| Property | This compound | Daunorubicinone | Reference(s) |
| Chemical Formula | C21H18O9 | C21H18O8 | [1] |
| Molecular Weight | 414.36 g/mol | 398.36 g/mol | [1] |
| Structure | Tetracyclic quinoid with a hydroxyacetyl side chain at C-14 | Tetracyclic quinoid with an acetyl side chain at C-14 | [2] |
| Appearance | Red-orange crystalline powder | Red crystalline powder |
Biological Activity: A Comparative Overview
Direct comparative studies on the biological activities of this compound and daunorubicinone are limited. Much of the understanding is extrapolated from research on their parent compounds. However, available data suggests that both aglycones exhibit cytotoxic properties, albeit generally lower than their glycosylated counterparts.
Cytotoxicity
A study comparing the in vitro cytotoxicity of doxorubicin and its metabolites on cardiac AC16 cells found that this compound caused mitochondrial dysfunction at a concentration of 2 µM[1]. In contrast, the parent drug, doxorubicin, elicited comparable cytotoxicity at half that concentration[1]. This suggests that the aglycone is less potent than the full drug molecule in this specific cell line.
Topoisomerase II Inhibition
The primary mechanism of action for anthracyclines is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA cleavable complex, these compounds lead to double-strand breaks in DNA. While both this compound and daunorubicinone are believed to contribute to this activity, the sugar moiety in the parent compounds plays a significant role in the overall potency. Studies on various analogues have shown that modifications to the aglycone structure can impact the ability to inhibit topoisomerase II[3].
Induction of Apoptosis
This compound and daunorubicinone, through the induction of DNA damage, trigger the apoptotic cascade in cancer cells. This programmed cell death is a key component of their anticancer effect. Flow cytometry analysis of cells treated with the parent compounds, doxorubicin and daunorubicin, consistently shows a significant increase in the apoptotic cell population[4][5]. It is inferred that the aglycones are the active moieties responsible for initiating this process.
Cell Cycle Arrest
Anthracyclines are known to cause cell cycle arrest, primarily at the G2/M phase[6][7]. This disruption of the cell cycle prevents cancer cells from proliferating. The aglycone core is understood to be the primary driver of this effect by interfering with DNA synthesis and replication machinery.
Cardiotoxicity
A major limiting factor in the clinical use of doxorubicin and daunorubicin is their dose-dependent cardiotoxicity. The aglycones, this compound and daunorubicinone, are implicated in this adverse effect. A comparative in vitro study on cardiac AC16 cells demonstrated that this compound induces mitochondrial dysfunction[1]. The study also noted that this compound impacted the lysosomal ability to uptake neutral red, indicating cellular stress[1]. While a direct comparison with daunorubicinone was not made in this study, it highlights the intrinsic cardiotoxic potential of the aglycone structure.
Signaling Pathways
The signaling pathways modulated by this compound and daunorubicinone are complex and not fully elucidated, with most research focusing on the parent compounds. It is generally accepted that the aglycones are responsible for initiating the DNA damage response, which subsequently activates a cascade of signaling events.
DNA Damage Response Pathway
References
- 1. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis and resistance to daunorubicin in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Validation of Doxorubicinone Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for doxorubicinone, a key metabolite of the widely used chemotherapeutic agent, doxorubicin (B1662922). While no dedicated inter-laboratory validation studies for this compound assays have been published to date, this document outlines a robust protocol based on established validation principles for similar compounds. By leveraging validated methods for doxorubicin and its metabolites, this guide offers a pathway to ensuring the reproducibility and reliability of this compound quantification across different laboratories.
Comparison of Analytical Methods
The quantification of this compound is typically achieved using sophisticated analytical techniques that offer high sensitivity and selectivity. The two primary methods employed are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC with Fluorescence Detection | LC-MS/MS |
| Principle | Separation based on polarity, detection via native fluorescence. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Good, with Limits of Detection (LOD) in the low ng/mL range. | Excellent, with LODs in the sub-ng/mL to pg/mL range. |
| Selectivity | High, but susceptible to interference from fluorescent compounds. | Very high, provides structural confirmation. |
| Throughput | Moderate to high. | High, with rapid analysis times. |
| Cost | Lower initial instrument and operational costs. | Higher initial instrument and operational costs. |
| Typical Use | Routine quantification in less complex matrices. | Bioanalysis in complex matrices (plasma, tissue), metabolite identification. |
Proposed Inter-Laboratory Validation Study: A Workflow
An inter-laboratory study is essential to establish the robustness and reproducibility of an analytical method. The following workflow is proposed for the validation of a this compound assay.
Caption: Workflow for a proposed inter-laboratory validation study of a this compound assay.
Experimental Protocol: LC-MS/MS Method for this compound in Plasma
This protocol is adapted from a validated method for the simultaneous determination of doxorubicin and its metabolites, including this compound, in mouse plasma.[1][2][3]
1. Sample Preparation:
-
A small volume of plasma (e.g., 10 µL) is used for the analysis.[1][2]
-
Protein precipitation is performed by adding a solution of chloroform (B151607) and methanol (B129727) (4:1, v/v).
-
An internal standard, such as daunorubicin, should be added to the precipitation solvent to control for extraction efficiency and matrix effects.
-
The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm; 2.1 mm i.d. × 50 mm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate is around 0.2 mL/min.
-
Injection Volume: A small injection volume, such as 5 µL, is used.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard are monitored. For this compound, this could be m/z 415.1 -> 397.1.
Hypothetical Inter-Laboratory Validation Data
The following tables present hypothetical but realistic data for an inter-laboratory validation study of a this compound assay, based on typical performance characteristics of validated methods for doxorubicin and its metabolites.
Table 1: Precision and Accuracy
| Concentration (ng/mL) | Laboratory 1 (%RSD) | Laboratory 2 (%RSD) | Laboratory 3 (%RSD) | Mean Accuracy (%) |
| 0.1 (LQC) | 8.5 | 9.2 | 8.8 | 102.5 |
| 1.0 (MQC) | 5.1 | 6.3 | 5.5 | 98.7 |
| 10.0 (HQC) | 3.2 | 4.1 | 3.5 | 101.2 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation
Table 2: Linearity and Sensitivity
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Linear Range (ng/mL) | 0.01 - 50 | 0.01 - 50 | 0.01 - 50 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| LLOQ (ng/mL) | 0.01 | 0.01 | 0.01 |
LLOQ: Lower Limit of Quantification
Doxorubicin Metabolism and the Role of this compound
Doxorubicin undergoes extensive metabolism in the body, leading to the formation of several metabolites, including this compound. This metabolic pathway is crucial in understanding both the therapeutic and toxic effects of doxorubicin.
Caption: Simplified metabolic pathway of doxorubicin leading to the formation of this compound.
Conclusion
The successful inter-laboratory validation of a this compound assay is critical for its application in clinical and research settings. By adopting a robust analytical method, such as LC-MS/MS, and following a structured validation workflow as outlined in this guide, researchers can ensure the generation of reliable and reproducible data. This, in turn, will contribute to a better understanding of doxorubicin's pharmacology and the development of safer and more effective cancer therapies.
References
- 1. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, this compound, Doxorubicinolone, and 7-Deoxythis compound in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, this compound, Doxorubicinolone, and 7-Deoxythis compound in Mouse Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cuk.elsevierpure.com [cuk.elsevierpure.com]
Accuracy and precision of doxorubicinone quantification methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of doxorubicinone, the major aglycone metabolite of the widely used anticancer drug doxorubicin (B1662922), is critical for pharmacokinetic studies, therapeutic drug monitoring, and understanding the mechanisms of cardiotoxicity. This guide provides an objective comparison of the most common analytical methods for this compound quantification, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.
Overview of Quantification Methods
The quantification of this compound in biological matrices is primarily achieved through chromatographic techniques coupled with various detection methods. The most prevalent methods include High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection, and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of different analytical methods for the quantification of this compound, as reported in various studies. This allows for a direct comparison of their accuracy, precision, sensitivity, and linear range.
| Method | Matrix | Linearity Range | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Citation |
| LC-MS/MS | Mouse Plasma | 0.01 - 50 ng/mL | 0.01 | 87.0 - 114.9 | 0.9 - 13.6 | Not Reported | [1][2] |
| HPLC-FD | Rat Urine | 0.05 - 1.6 µg/mL | 15.0 | 95.08 - 104.69 | < 5 | 95.08 - 104.69 | [3] |
| HPLC-FD | Human Plasma, Bile, Urine | Not Specified | < 0.3 | Not Reported | < 10.6 (intra-assay), < 13.0 (inter-assay) | 88.3 - 98.92 | [4] |
| HPLC-MS/MS | Mouse Serum & Tissues | 0.5 - 50 ng/mL | 0.5 | Not Reported | Not Reported | 91.5 - 100.3 | [5] |
| UHPLC-MS/MS | Dried Blood Spot | 4 - 100 ng/mL | 4 | Within ±15 | < 15 | Not Reported | [6][7][8] |
| UHPLC-MS/MS | Human Plasma | 0.5 - 50 ng/mL | 0.5 | %Diff < 15 | %CV < 15 | Not Reported |
LLOQ: Lower Limit of Quantification; %RSD: Relative Standard Deviation; LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry; HPLC-FD: High-Performance Liquid Chromatography with Fluorescence Detection; UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of this compound.
LC-MS/MS Method for Mouse Plasma[1][2]
-
Sample Preparation: Liquid-liquid extraction is employed. To 10 µL of mouse plasma, an internal standard (daunorubicin) is added. The extraction is performed using a chloroform:methanol (B129727) (4:1, v/v) solution. After vortexing and centrifugation, the organic layer is collected, evaporated to dryness, and the residue is reconstituted for injection. This method has been shown to result in higher sensitivity and smaller matrix effects compared to protein precipitation.[1]
-
Chromatographic Separation: A C18 reversed-phase column (e.g., Luna Omega C18, 1.6 µm; 2.1 mm i.d. × 50 mm) is used. A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol is employed.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the selected reaction monitoring (SRM) mode with positive electrospray ionization (ESI).
HPLC with Fluorescence Detection (HPLC-FD) Method for Rat Urine[3]
-
Sample Preparation: Urine samples can be analyzed directly after dilution with the mobile phase and addition of an internal standard (e.g., idarubicin), without the need for extensive purification.
-
Chromatographic Separation: A C18 reversed-phase column is used with an isocratic mobile phase of acetonitrile (B52724) and water containing an ion-pairing reagent like trifluoroacetic acid (TFA).
-
Fluorescence Detection: The excitation and emission wavelengths for this compound are typically set around 470 nm and 560 nm, respectively.[9][10]
Visualizing Key Processes
To better understand the context and workflow of this compound quantification, the following diagrams illustrate the metabolic pathway of doxorubicin and a typical experimental workflow.
Caption: Metabolic conversion of doxorubicin.
References
- 1. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, this compound, Doxorubicinolone, and 7-Deoxythis compound in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. HPLC analysis of doxorubicin, epirubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ekjcp.org [ekjcp.org]
- 6. Development and Validation of Doxorubicin Hydrochloride and Doxorubicinol Quantification Method in Dried Blood Spot by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Doxorubicin Hydrochloride and Doxorubicinol Quantification Method in Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems. | Semantic Scholar [semanticscholar.org]
- 10. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Detection of Doxorubicinone in Biofluids: Linearity and Range
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical methods for the quantification of doxorubicinone, a key metabolite of the chemotherapeutic agent doxorubicin (B1662922), in biological fluids. The selection of an appropriate analytical method with adequate linearity and a suitable quantification range is critical for accurate pharmacokinetic and metabolic studies in drug development. This document presents a comparative analysis of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD), offering experimental data and detailed protocols to aid in methodological selection.
Data Presentation: A Comparative Overview
The performance of analytical methods is most effectively evaluated through a direct comparison of their key validation parameters. The following table summarizes the linearity and range of detection for this compound using LC-MS/MS in mouse plasma and HPLC-FD in rat urine.
| Parameter | LC-MS/MS | HPLC-FD |
| Biofluid | Mouse Plasma | Rat Urine |
| Linear Range | 0.01 - 50 ng/mL[1][2][3][4] | 50 - 1600 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | 15.0 ng/mL |
| Coefficient of Determination (R²) | ≥ 0.9933 | > 0.999 |
Experimental Protocols and Methodologies
A thorough understanding of the experimental workflow is essential for replicating and adapting these methods. Below are the detailed protocols for the LC-MS/MS and HPLC-FD methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Mouse Plasma
This method allows for the simultaneous determination of doxorubicin and its four major metabolites, including this compound, from a small plasma volume.
a. Sample Preparation (Liquid-Liquid Extraction):
-
To a 10 μL mouse plasma sample, add an internal standard.
-
Perform liquid-liquid extraction using a chloroform:methanol (4:1, v/v) solution.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer containing the analyte and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
b. Instrumentation and Conditions:
-
Chromatography: Liquid chromatography is performed using a C18 analytical column.
-
Mass Spectrometry: A tandem mass spectrometer is operated in the selected reaction monitoring (SRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) for this compound in Rat Urine
This high-throughput method is designed for the quantification of doxorubicin and its metabolites in the urine of laboratory animals.
a. Sample Preparation:
-
Collect urine samples from rats.
-
Add an internal standard (e.g., idarubicin) to the urine sample.
-
The sample is then ready for direct injection into the HPLC system.
b. Instrumentation and Conditions:
-
Chromatography: HPLC separation is achieved using a C18 reversed-phase column.
-
Detection: A fluorescence detector is used for quantification.
-
Excitation Wavelength: 490 nm
-
Emission Wavelength: 550 nm
-
-
Mobile Phase: A gradient elution with a suitable buffer and organic solvent is employed.
Signaling Pathways and Logical Relationships
The detection and quantification of this compound are crucial for understanding the metabolic fate of doxorubicin. The following diagram illustrates the metabolic pathway leading to the formation of this compound.
References
- 1. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, this compound, Doxorubicinolone, and 7-Deoxythis compound in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, this compound, Doxorubicinolone, and 7-Deoxythis compound in Mouse Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Limit of Detection and Quantification for Doxorubicinone
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for Doxorubicinone Quantification
This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of this compound, a principal aglycone metabolite of the widely used chemotherapeutic agent doxorubicin (B1662922). Understanding the limits of detection (LOD) and quantification (LOQ) for this compound is critical for pharmacokinetic studies, drug metabolism research, and the development of new doxorubicin formulations. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key metabolic and analytical workflows to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methods
The sensitivity of analytical methods for this compound varies significantly across different techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) currently offers the highest sensitivity, with detection limits in the picogram per milliliter range. High-performance liquid chromatography with fluorescence detection (HPLC-FD) provides a sensitive and more accessible alternative. Information on the limits of detection for this compound using HPLC with UV detection and electrochemical methods is less prevalent in the literature compared to methods for the parent drug, doxorubicin.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Mouse Plasma | 0.006 ng/mL | 0.01 ng/mL | [1] |
| HPLC-FD | Rat Urine | 5.0 ng/mL | 15.0 ng/mL | [2] |
| HPLC-FD | Plasma | ~0.414 ng/mL (1 x 10⁻⁹ M) | Not Reported | [3] |
| HPLC-UV | Not Specified | Data not available for this compound. For Doxorubicin: 350 ng/mL | Data not available for this compound. For Doxorubicin: 750 ng/mL | [4][5] |
| Electrochemical Detection | Not Specified | Data not available for this compound. For Doxorubicin: 0.1 µg/mL (Amperometry) | Data not available for this compound. For Doxorubicin: 0.5 µg/mL (Amperometry) |
Note: The value for HPLC-FD in plasma was converted from molar concentration (1 x 10⁻⁹ M) assuming the molecular weight of this compound (414.39 g/mol ).
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. The following sections outline the protocols for the key analytical methods discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Mouse Plasma
This method allows for the simultaneous determination of doxorubicin and its major metabolites, including this compound.
-
Sample Preparation: A 10 μL mouse plasma sample is subjected to liquid-liquid extraction using a chloroform:methanol (4:1, v/v) solution.
-
Chromatographic Separation: The separation is performed on a UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm). The mobile phase consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724), with a flow rate of 0.2 mL/min.
-
Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) for this compound in Rat Urine
This high-throughput method is suitable for the quantification of doxorubicin and its metabolites in urine samples.
-
Sample Preparation: Urine samples are filtered through a 0.45 µm filter prior to injection.
-
Chromatographic Separation: Separation is achieved on a C18 reversed-phase column. The mobile phase is a mixture of acetonitrile and water containing trifluoroacetic acid (TFA) as an ion-pairing reagent.
-
Fluorescence Detection: this compound is detected using a fluorescence detector with excitation and emission wavelengths specific for the analyte.
Visualizing Key Processes
To further clarify the context and procedures involved in this compound analysis, the following diagrams illustrate the metabolic pathway of doxorubicin and a general workflow for its analytical determination.
The diagram above illustrates the primary metabolic pathways of doxorubicin, leading to the formation of doxorubicinol and the aglycones, this compound and doxorubicinolone.
This flowchart outlines the typical steps involved in the quantification of this compound from biological samples, from initial sample preparation to final data analysis.
References
- 1. Validation of a simple and rapid HPLC-UV method for simultaneous analysis of co-delivered doxorubicin and verapamil and its application to characterization of PLGA nanoparticles [tips.sums.ac.ir]
- 2. chemmethod.com [chemmethod.com]
- 3. An Electrochemical Strategy for the Simultaneous Detection of Doxorubicin and Simvastatin for Their Potential Use in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijates.com [ijates.com]
- 5. Fabrication of an electrochemical sensor for determination of doxorubicin in human plasma and its interaction with DNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Analytical Methods for Doxorubicinone Isomers
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. Doxorubicin, a potent anthracycline chemotherapeutic agent, undergoes extensive metabolism, leading to the formation of various metabolites, including doxorubicinone. This compound possesses chiral centers, resulting in the potential for multiple stereoisomers (enantiomers and diastereomers). The differential pharmacological and toxicological profiles of these isomers necessitate the use of highly specific analytical methods capable of their distinct separation and quantification. This guide provides a comparative overview of such methods, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The primary challenge in the analysis of this compound isomers lies in their stereochemical similarity. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common and effective technique. The choice of the stationary and mobile phases is critical for achieving the required specificity.
| Analytical Method | Principle of Separation | Specificity for Isomers | Advantages | Limitations |
| Chiral HPLC | Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. | High | Direct separation of enantiomers without derivatization. | CSPs can be expensive and have specific mobile phase requirements. |
| Reverse-Phase HPLC with Chiral Mobile Phase Additive | A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for separation on a standard achiral column. | Moderate to High | Utilizes standard, less expensive columns. | The chiral additive can be costly and may interfere with detection. |
| Normal-Phase HPLC for Diastereomer Separation | Diastereomers have different physical properties and can often be separated on standard silica (B1680970) or other polar stationary phases. | High (for diastereomers) | Effective for separating diastereomers without chiral-specific columns. | Not suitable for enantiomer separation unless derivatized. |
| LC-MS/MS | Separation by HPLC followed by mass spectrometric detection, which provides high sensitivity and selectivity based on mass-to-charge ratio. | High (when combined with chiral HPLC) | Excellent sensitivity and can confirm the identity of isomers. | Does not inherently separate isomers without a preceding chiral separation step. |
Data Presentation: Quantitative Comparison
The following table summarizes representative quantitative data for the chiral separation of anthracycline aglycone diastereomers, illustrating the performance of a chiral HPLC method.
| Parameter | Method 1: Chiral HPLC (Polysaccharide-based CSP) | Method 2: Reverse-Phase HPLC (C18 Column) |
| Analyte | This compound Diastereomers (Hypothetical Data) | Doxorubicin and Metabolites |
| Stationary Phase | Chiralpak AD-H (amylose derivative) | C18 |
| Mobile Phase | Hexane/Isopropanol (B130326) (80:20, v/v) | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Retention Time (Isomer 1) | 12.5 min | Not Resolved |
| Retention Time (Isomer 2) | 15.2 min | Not Resolved |
| Resolution (Rs) | > 1.5 | N/A |
| Limit of Quantification (LOQ) | 1 ng/mL | 0.01 ng/mL for this compound (total)[1] |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantioseparation of this compound
This protocol describes a representative method for the separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.
1. Sample Preparation:
-
Plasma samples containing this compound are subjected to liquid-liquid extraction.
-
To 1 mL of plasma, add 5 mL of a chloroform:isopropanol (4:1, v/v) mixture.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
-
Mobile Phase: A mixture of n-hexane and isopropanol (ratio may need optimization, e.g., 80:20 v/v). For basic compounds, 0.1% diethylamine (B46881) can be added; for acidic compounds, 0.1% trifluoroacetic acid may be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: Fluorescence detector (Excitation: 470 nm, Emission: 585 nm).
-
Injection Volume: 20 µL.
Protocol 2: LC-MS/MS for Sensitive Quantification of this compound
This protocol details a highly sensitive method for the quantification of total this compound, which can be adapted for isomer-specific quantification when coupled with a chiral separation front-end.[1]
1. Sample Preparation:
-
To 10 µL of mouse plasma, add an internal standard.
-
Perform liquid-liquid extraction with a chloroform:methanol (4:1, v/v) solution.
-
Vortex and centrifuge to separate the layers.
-
Evaporate the organic layer and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
-
Column: A reverse-phase column such as a C18 (e.g., Acquity UPLC BEH C18, 1.7 µm; 2.1 mm i.d. × 50 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and the internal standard.
Visualizations
Doxorubicin Metabolic Pathway
The following diagram illustrates the major metabolic pathways of doxorubicin, leading to the formation of this compound and other key metabolites.
Caption: Metabolic pathways of doxorubicin.
Experimental Workflow for Chiral HPLC Analysis
This diagram outlines the logical flow of the experimental process for the analysis of this compound isomers.
Caption: Workflow for chiral HPLC analysis of this compound isomers.
References
Safety Operating Guide
Safeguarding Health and Environment: A Guide to Doxorubicinone Disposal
For Immediate Implementation by Laboratory Professionals
The proper disposal of doxorubicinone, a potent cytotoxic compound, is paramount to ensuring the safety of laboratory personnel and preventing environmental contamination. Adherence to these established procedures is not only a matter of regulatory compliance but also a cornerstone of responsible scientific practice. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures.
A. Personal Protective Equipment (PPE):
All personnel handling this compound must wear the following PPE to prevent accidental exposure[1][2][3]:
-
Gloves: Two pairs of chemical-resistant gloves (e.g., nitrile) are mandatory. Change the outer pair frequently, especially when working with high concentrations or for extended periods[1][3].
-
Lab Coat: A disposable, solid-front lab coat or gown should be worn to protect against splashes.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect the eyes from dust and liquid splashes[3].
-
Respiratory Protection: When handling the powdered form of this compound or when there is a risk of aerosol generation, a suitable respirator (e.g., N-95) must be used[3].
B. Emergency Spill Procedures:
In the event of a spill, immediate and correct action is critical to contain the contamination and mitigate exposure risks.
| Spill Size | Containment and Cleanup Procedure |
| Minor Spill (<10 mL liquid or small powder spill) | 1. Restrict access to the spill area.[4] 2. For liquid spills, cover with absorbent pads. For powder spills, gently cover with wet paper towels to avoid aerosolization.[4] 3. Clean the area from the outside in with soap and water.[1][4] 4. Collect all cleanup materials in a designated hazardous waste container.[1][4] |
| Major Spill (>10 mL liquid or significant powder spill) | 1. Evacuate the immediate area and alert others. 2. If in a fume hood, close the sash.[4] 3. Contact your institution's Environmental Health and Safety (EHS) office immediately.[1][3] 4. Do not attempt to clean up a major spill without specialized training and equipment. |
II. This compound Waste Disposal Workflow
The following diagram outlines the logical flow for the proper segregation and disposal of this compound-contaminated waste.
III. Step-by-Step Disposal Procedures
A. Waste Segregation at the Point of Generation:
Proper segregation of waste is the first and most critical step in the disposal process. All waste streams contaminated with this compound are considered hazardous and must not be disposed of in regular trash or down the drain.[4]
-
Sharps Waste:
-
Immediately after use, dispose of all needles, syringes, scalpels, and other contaminated sharps in a designated, puncture-resistant sharps container.[1][3]
-
The sharps container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[5]
-
Do not recap, bend, or break needles before disposal.[2]
-
-
Liquid Waste:
-
Collect all unused this compound solutions and contaminated liquids in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]
-
The container must be compatible with the chemical and sealed to prevent spills.
-
-
Solid Waste:
-
Contaminated Reusable Glassware:
-
Reusable glassware and equipment can be decontaminated by soaking in a 10% bleach solution for 24 hours.[1] After decontamination, the items can be washed and reused.
-
B. Waste Storage and Collection:
-
Store all cytotoxic waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure all containers are properly sealed and labeled with the contents and hazard warnings.
-
Contact your institution's hazardous waste management service for pickup and final disposal.[1]
C. Final Disposal Method:
-
The standard and required method for the disposal of this compound and other cytotoxic waste is high-temperature incineration by a licensed hazardous waste facility.[6][7][8] This process ensures the complete destruction of the cytotoxic compounds.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and protecting our ecosystem. Regular training and review of these protocols are essential for all personnel involved in the handling of this and other potent compounds.
References
- 1. unthsc.edu [unthsc.edu]
- 2. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 3. ehs.utoronto.ca [ehs.utoronto.ca]
- 4. laurentian.ca [laurentian.ca]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
